5-Bromo-2-chloro-3-iodopyridine
Description
BenchChem offers high-quality 5-Bromo-2-chloro-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640054 | |
| Record name | 5-Bromo-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-73-0 | |
| Record name | 5-Bromo-2-chloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloro-3-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2-chloro-3-iodopyridine chemical properties
An In-depth Technical Guide to 5-Bromo-2-chloro-3-iodopyridine: Properties and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and drug discovery, highly functionalized heterocyclic compounds are indispensable building blocks. Among these, halogenated pyridines serve as exceptionally versatile scaffolds for the construction of complex molecular architectures. 5-Bromo-2-chloro-3-iodopyridine is a tri-halogenated pyridine derivative that offers multiple, distinct reaction sites, enabling chemists to perform sequential and site-selective modifications. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this valuable intermediate, tailored for researchers and professionals in the field of drug development. The strategic placement of iodine, bromine, and chlorine atoms on the pyridine core imparts a predictable hierarchy of reactivity, making it a powerful tool for the synthesis of novel pharmaceutical agents.[1][2][3]
Core Chemical Properties and Data
The fundamental properties of 5-Bromo-2-chloro-3-iodopyridine are summarized below. This data provides the foundational knowledge required for its handling, characterization, and use in synthesis.
| Property | Data | Reference |
| IUPAC Name | 5-Bromo-2-chloro-3-iodopyridine | [4] |
| CAS Number | 928653-73-0 | [4] |
| Molecular Formula | C₅H₂BrClIN | [4] |
| Molecular Weight | 318.34 g/mol | [4] |
| Physical Form | Solid | [4] |
| InChI Key | ZAGGSGCNNVVSII-UHFFFAOYSA-N | [4] |
| SMILES | Clc1ncc(Br)cc1I | [4] |
Spectroscopic Characterization
While specific spectra require direct acquisition, the expected Nuclear Magnetic Resonance (NMR) data can be predicted based on the molecular structure.
-
¹H NMR : The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C-4 and C-6 positions of the pyridine ring. These signals would appear as doublets due to coupling with each other.
-
¹³C NMR : The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring, each influenced by the attached halogen substituent.
Spectroscopic data for 5-Bromo-2-chloro-3-iodopyridine is available through chemical suppliers and databases such as ChemicalBook, which can be used for structural verification.[5]
Reactivity and Synthetic Potential: A Hierarchy of Halogens
The primary synthetic value of 5-Bromo-2-chloro-3-iodopyridine lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for selective functionalization at each position.
-
C-3 (Iodo) : The carbon-iodine bond is the most labile and, therefore, the primary site for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This allows for the introduction of a diverse range of substituents at this position with high chemoselectivity.
-
C-5 (Bromo) : The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond. After initial functionalization at the C-3 position, the C-5 position can be targeted for a second cross-coupling reaction under more forcing conditions (e.g., different catalyst/ligand system or higher temperature).
-
C-2 (Chloro) : The carbon-chlorine bond is the least reactive of the three. Its activation for cross-coupling typically requires specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald or Hartwig-type ligands) and stronger reaction conditions.[7] This position can also be a site for nucleophilic aromatic substitution.
This tiered reactivity enables a programmed, sequential approach to building complex, multi-substituted pyridine derivatives, a highly desirable feature in library synthesis and lead optimization campaigns.[8]
Key Synthetic Transformations and Protocols
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[9] For 5-Bromo-2-chloro-3-iodopyridine, this reaction would be expected to occur selectively at the C-3 position.
Causality in Protocol Design:
-
Catalyst : A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is used. The catalyst facilitates the key steps of oxidative addition and reductive elimination.[10]
-
Base : A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[9][11]
-
Solvent : A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[11]
Detailed Experimental Protocol (General)
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).[6]
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 100 °C. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyridine derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 5. 5-BROMO-2-CHLORO-3-IODO-PYRIDINE(928653-73-0) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Synthetic Chemist's Guide to 5-Bromo-2-chloro-3-iodopyridine: A Platform for Sequential C-C Bond Formation
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-2-chloro-3-iodopyridine (CAS No. 928653-73-0), a strategically-designed heterocyclic building block for advanced organic synthesis. We delve into its physicochemical properties, a validated synthetic route, and its principal application: the regioselective, sequential functionalization of the pyridine core. By exploiting the differential reactivity of its three distinct carbon-halogen bonds (C-I > C-Br > C-Cl), this reagent offers a powerful platform for constructing highly substituted pyridine derivatives, which are privileged scaffolds in medicinal chemistry. This whitepaper furnishes researchers, scientists, and drug development professionals with both the foundational principles and actionable experimental protocols required to leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Power of Orthogonal Reactivity
Polyhalogenated pyridines are foundational intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Their value lies in the ability to serve as molecular scaffolds, where each halogen acts as a "handle" for modification, most commonly through palladium-catalyzed cross-coupling reactions. The subject of this guide, 5-Bromo-2-chloro-3-iodopyridine, is an exemplar of this class, offering three distinct points of attachment on a single pyridine ring.
The true synthetic power of this molecule is rooted in the principle of orthogonal reactivity . The carbon-halogen bond strengths and, consequently, their reactivity towards oxidative addition in a Pd(0) catalytic cycle, follow a well-established trend: C–I < C–Br < C–Cl. This predictable hierarchy allows for the selective functionalization of one position while leaving the others intact for subsequent transformations. A chemist can therefore execute a sequence of distinct cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at specific positions by carefully tuning reaction conditions. This strategic, stepwise approach enables the construction of complex, non-symmetrical pyridine derivatives that would be challenging to access through other means.
Physicochemical Properties & Structural Data
A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use and safe handling.
| Property | Value | Source |
| CAS Number | 928653-73-0 | |
| Molecular Formula | C₅H₂BrClIN | |
| Molecular Weight | 318.34 g/mol | |
| Physical Form | Solid | |
| InChI Key | ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
| SMILES String | Clc1ncc(Br)cc1I |
Synthesis of 5-Bromo-2-chloro-3-iodopyridine
Access to this key intermediate is critical for its application. A reliable synthetic route proceeds from 5-bromo-3-iodopyridin-2(1H)-one via a chlorination reaction.[2]
Reaction Scheme: 5-bromo-3-iodopyridin-2(1H)-one → 5-Bromo-2-chloro-3-iodopyridine
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by ChemicalBook.[2]
-
Reaction Setup: To a flask equipped with a stirrer and reflux condenser, add 5-bromo-3-iodopyridin-2(1H)-one (9 g, 30 mmol).
-
Reagent Addition: Under a fume hood, add phenylphosphonic dichloride (100 mL, 0.3 mol).
-
Reaction: Heat the reaction mixture to 160 °C with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to room temperature. In a separate vessel, prepare 1 L of water and cool it to 0 °C with an ice bath. Slowly and carefully add the reaction mixture dropwise to the cold water.
-
Neutralization: Neutralize the aqueous solution to a neutral pH with ammonium hydroxide (NH₄OH) solution.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic phases.
-
Work-up & Isolation: Wash the combined organic layers, dry over an appropriate drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. The resulting white solid is the target product, 5-bromo-2-chloro-3-iodopyridine. (Reported Yield: 82%).[2]
The Core Application: Sequential Cross-Coupling
The primary utility of 5-Bromo-2-chloro-3-iodopyridine is its capacity for stepwise functionalization. By selecting appropriate catalysts and reaction conditions, a chemist can selectively target each C-X bond in order of decreasing reactivity.
Figure 1: Conceptual workflow for the sequential functionalization of 5-Bromo-2-chloro-3-iodopyridine.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 (Iodo) Position
This protocol leverages the high reactivity of the C-I bond to selectively form a C-C bond, leaving the C-Br and C-Cl bonds untouched.
This protocol is based on standard conditions for selective Suzuki-Miyaura coupling on polyhalogenated pyridines.[3][4]
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 5 mL of 1,4-dioxane and 1 mL of water), via syringe.
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyridine intermediate.
Protocol 2: Regioselective Sonogashira Coupling at the C-5 (Bromo) Position
Following the initial Suzuki coupling, the next most reactive site is the C-Br bond. The Sonogashira reaction is ideal for introducing alkynyl moieties at this position.
This protocol is adapted from established procedures for Sonogashira coupling of aryl bromides.[5][6][7]
-
Setup: To a Schlenk flask under an inert atmosphere, add the 3-aryl-5-bromo-2-chloropyridine intermediate from the previous step (1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed amine solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Add the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography to afford the 3-aryl-5-alkynyl-2-chloropyridine.
Application in Drug Discovery: A Case Study in a Structurally Related System
The precise, multi-faceted substitution patterns enabled by reagents like 5-Bromo-2-chloro-3-iodopyridine are highly sought after in the synthesis of kinase inhibitors. A patent for the synthesis of Polo-like kinase (PLK) inhibitors, which are investigated for cardiovascular disease therapy, explicitly identifies the isomeric 2-iodo-3-bromo-5-chloropyridine as a key intermediate.[8] This highlights the direct relevance of this substitution pattern in constructing high-value pharmaceutical targets. The synthetic logic—using a polyhalogenated pyridine as a versatile scaffold for sequential coupling—is directly transferable to the title compound.
Sources
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-BROMO-2-CHLORO-3-IODO-PYRIDINE | 928653-73-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. US9415053B2 - Solid, orally administrable pharmaceutical composition - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
5-Bromo-2-chloro-3-iodopyridine molecular weight
An In-depth Technical Guide to the Molecular Weight of 5-Bromo-2-chloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-2-chloro-3-iodopyridine is a heavily substituted heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile building block, its precise molecular identity is the foundation upon which all subsequent research is built. This guide moves beyond a simple statement of the compound's molecular weight to provide a comprehensive framework for its determination and verification. We will dissect the theoretical basis of its mass, present a robust protocol for its experimental confirmation via mass spectrometry, and contextualize the critical importance of this data in the landscape of drug discovery and development. This document serves as a practical resource for scientists, ensuring data integrity and confidence in the use of this key synthetic intermediate.
Compound Identification and Physicochemical Properties
Accurate identification is the first step in any rigorous scientific investigation. 5-Bromo-2-chloro-3-iodopyridine is a solid material at room temperature, distinguished by a pyridine core functionalized with three different halogen atoms, each contributing unique reactivity and a distinct analytical signature.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 928653-73-0 | [1] |
| Molecular Formula | C₅H₂BrClIN | [2] |
| IUPAC Name | 5-Bromo-2-chloro-3-iodopyridine | |
| SMILES | Clc1ncc(Br)cc1I |
| InChI Key | ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
The physical and chemical properties provide a baseline for handling, storage, and analysis.
Table 2: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.34 g/mol | [2] |
| Monoisotopic Mass | 316.81039 Da | [3] |
| Physical Form | Solid |
| Hazard Class | Acute Toxicity 3 (Oral), Eye Irritation 2 | |
The Duality of Mass: Molecular Weight vs. Monoisotopic Mass
In the context of modern analytical chemistry, particularly mass spectrometry, it is crucial to distinguish between two key values:
-
Average Molecular Weight (MW): This is the value typically found on supplier data sheets (318.34 g/mol ). It is a weighted average of the masses of all naturally occurring isotopes of each element in the molecule. This value is essential for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).
-
Calculation: (5 x 12.011) + (2 x 1.008) + (1 x 79.904) + (1 x 35.453) + (1 x 126.904) + (1 x 14.007) ≈ 318.34
-
-
Monoisotopic Mass: This is the exact mass of the molecule calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹²⁷I, ¹⁴N). High-resolution mass spectrometers are capable of measuring this value with exceptional precision (typically to within 5 parts-per-million), making it the definitive value for confirming molecular identity.
-
Calculation: (5 x 12.00000) + (2 x 1.00783) + (1 x 78.91834) + (1 x 34.96885) + (1 x 126.90447) + (1 x 14.00307) = 316.81039 Da
-
Understanding this distinction is not merely academic; it is the foundation of high-confidence structural elucidation.
Experimental Verification: A Protocol for High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is the gold standard for determining the molecular mass of a synthetic compound. The protocol below describes a self-validating system for confirming the identity of 5-Bromo-2-chloro-3-iodopyridine, leveraging its unique isotopic signature.
Causality of Method Selection
-
Technique: Electrospray Ionization (ESI) is chosen as it is a "soft" ionization technique, meaning it is unlikely to fragment the molecule. This ensures the primary ion observed corresponds to the intact molecule (the molecular ion, [M+H]⁺).
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is required. Their high resolving power is essential to obtain an accurate mass measurement to several decimal places, allowing for the unambiguous determination of the elemental formula.
Step-by-Step HRMS Protocol
-
Sample Preparation:
-
Accurately weigh ~1 mg of 5-Bromo-2-chloro-3-iodopyridine.
-
Dissolve the solid in 1 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. The acid facilitates protonation, promoting the formation of the [M+H]⁺ ion.
-
-
Instrument Setup (Direct Infusion):
-
Set the mass spectrometer to ESI positive ion mode.
-
Calibrate the instrument according to the manufacturer's protocol using a known calibration standard. This step is critical for ensuring mass accuracy.
-
Set the mass range to scan from m/z 100 to 500.
-
Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
-
Data Acquisition and Analysis:
-
Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
-
Examine the spectrum for the target ion. Since the analysis is in positive mode with formic acid, the target will be the protonated molecule, [M+H]⁺. The expected monoisotopic m/z is 317.81766 (316.81039 + 1.00727 for H⁺).
-
Critically, analyze the isotopic pattern of the molecular ion peak. The presence of both bromine (⁷⁹Br/⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an ~3:1 ratio) will create a highly characteristic cluster of peaks. This pattern is a definitive fingerprint for the compound.
-
Data Interpretation: A Self-Validating Workflow
The trustworthiness of the identification comes from a multi-step validation process performed on the acquired spectrum. The presence of the correct monoisotopic mass and the correct isotopic pattern provides orthogonal confirmation of the compound's identity.
Sources
An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloro-3-iodopyridine
This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of 5-bromo-2-chloro-3-iodopyridine, a polyhalogenated pyridine of significant interest to researchers in medicinal chemistry and materials science. As novel halogenated heterocycles are crucial building blocks in drug development and functional materials, unequivocal confirmation of their structure is paramount. This document moves beyond a simple recitation of analytical techniques, offering a logical, self-validating workflow rooted in the fundamental principles of spectroscopy and crystallography. We will explore the "why" behind experimental choices, ensuring a robust and irrefutable structural assignment.
Introduction: The Challenge of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of numerous pharmaceuticals and agrochemicals. The introduction of multiple halogen substituents creates unique electronic and steric properties, but also presents a significant analytical challenge. The potential for isomeric impurities necessitates a multi-pronged analytical approach to unambiguously determine the precise substitution pattern. 5-Bromo-2-chloro-3-iodopyridine (CAS No: 928653-73-0), with its distinct arrangement of three different halogens, serves as an excellent case study for outlining a rigorous structure elucidation strategy.
The primary challenge lies in differentiating this specific isomer from other potential arrangements of bromine, chlorine, and iodine on the pyridine ring. A robust elucidation workflow must therefore provide conclusive evidence for the position of each substituent and the remaining protons.
The Elucidation Workflow: A Multi-Technique Approach
A definitive structural assignment of 5-bromo-2-chloro-3-iodopyridine relies on the synergistic interpretation of data from several key analytical techniques. The proposed workflow is designed to be self-validating, with each step providing a piece of the structural puzzle that is then confirmed by subsequent analyses.
Caption: A logical workflow for the structure elucidation of 5-bromo-2-chloro-3-iodopyridine.
Mass Spectrometry: Establishing the Foundation
The first step in the analysis of a putative 5-bromo-2-chloro-3-iodopyridine sample is to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is the tool of choice for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer for optimal mass accuracy.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 100-500.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the theoretical mass of C5H3BrClIN+.
Data Interpretation and Trustworthiness
The key to a trustworthy MS analysis lies in the isotopic pattern. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will generate a highly characteristic isotopic cluster for the molecular ion. This complex pattern serves as a built-in validation of the elemental composition.
| Isotope Combination | Theoretical m/z ([M+H]+) | Relative Abundance (%) |
| 12C51H379Br35Cl127I14N | 317.8177 | 100.0 |
| 12C51H381Br35Cl127I14N | 319.8156 | 97.3 |
| 12C51H379Br37Cl127I14N | 319.8147 | 32.6 |
| 12C51H381Br37Cl127I14N | 321.8126 | 31.7 |
Note: The table above shows the major expected ions in the molecular ion cluster. The exact m/z values and relative abundances will vary slightly based on the instrument's resolution and calibration.
NMR Spectroscopy: Mapping the Connectivity
While mass spectrometry confirms the "what," Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" – the connectivity of the atoms. For 5-bromo-2-chloro-3-iodopyridine, with its two remaining protons, 1H and 13C NMR, along with 2D techniques, are indispensable.
1H NMR Spectroscopy: The Proton Environment
The 1H NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region, corresponding to the two remaining protons on the pyridine ring. The key diagnostic features will be their chemical shifts and the coupling constant between them. The electron-withdrawing nature of the halogens and the nitrogen atom will cause a downfield shift of the ring protons[1][2].
Experimental Protocol: 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Determine the chemical shifts (δ), coupling constants (J), and integration of the observed signals.
Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.5 - 8.0 | d | 2-3 |
| H-6 | 8.0 - 8.5 | d | 2-3 |
Note: These are predicted values. The actual chemical shifts may vary depending on the solvent and concentration.
The observation of a meta-coupling (J ≈ 2-3 Hz) between the two protons is a strong indicator that they are in a 1,3-relationship, which is consistent with the proposed structure.
13C NMR Spectroscopy: The Carbon Skeleton
The 13C NMR spectrum will provide information about the five carbon atoms in the pyridine ring. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1H NMR.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH and quaternary carbons.
-
Data Analysis: Determine the chemical shifts of the five carbon signals.
Predicted 13C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 90 - 95 |
| C-4 | 135 - 140 |
| C-5 | 115 - 120 |
| C-6 | 145 - 150 |
Note: These are predicted values based on general trends for halogenated pyridines[3]. Accurate prediction often requires computational methods[4][5][6].
The DEPT-135 spectrum will show two positive signals for the two CH carbons (C-4 and C-6) and no signals for the quaternary carbons (C-2, C-3, and C-5), further confirming the substitution pattern.
2D NMR Spectroscopy: Unambiguous Assignments
To definitively link the proton and carbon signals, 2D NMR experiments are crucial.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show correlations between directly bonded protons and carbons. We expect to see cross-peaks between H-4 and C-4, and between H-6 and C-6.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:
-
H-4 correlating to C-2, C-3, C-5, and C-6.
-
H-6 correlating to C-2, C-4, and C-5.
-
Caption: Key expected HMBC correlations for 5-bromo-2-chloro-3-iodopyridine.
Single Crystal X-ray Crystallography: The Ultimate Proof
While the combination of MS and NMR provides a very strong case for the structure, the unequivocal, three-dimensional arrangement of the atoms can only be determined by single-crystal X-ray crystallography. This technique provides the absolute proof of structure, including bond lengths and angles.
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a Mo or Cu X-ray source.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
The resulting crystal structure will provide a definitive map of the electron density, allowing for the unambiguous assignment of each atom and substituent in the molecule. The structure of pyridine itself is orthorhombic[7], and substituted pyridines have been extensively studied by crystallography[8][9][10].
Conclusion
The structure elucidation of 5-bromo-2-chloro-3-iodopyridine is a process of accumulating and correlating evidence from multiple analytical techniques. By following the workflow outlined in this guide—starting with the foundational confirmation of the molecular formula by mass spectrometry, moving to the detailed connectivity mapping through 1D and 2D NMR spectroscopy, and culminating in the definitive three-dimensional structure from X-ray crystallography—researchers can have the utmost confidence in their structural assignment. This rigorous, self-validating approach is essential for ensuring the scientific integrity of research involving novel halogenated pyridines and their applications in drug discovery and materials science.
References
- Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Soil Samples Using Gas Chromatography Coupled with Triple Quadrupole Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 2023, 44(2): 299-313. [URL not available]
-
Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 2004. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 2022, 87(5): 2559-2568. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 2022, 87(5): 2559-2568. [Link]
-
1H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded... | Download Scientific Diagram. ResearchGate. [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 2021, 23, 836-843. [Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 1964, 12, 621-625. [URL not available]
-
Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 1978, 43(21), 4108-4114. [Link]
-
Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 2014, 14(3), 1319-1328. [Link]
-
Structural Diversity in Substituted Pyridinium Halocuprates(II). IntechOpen, 2022. [Link]
-
Pyridine. Wikipedia. [Link]
-
polyhalogenated aromatic compounds: Topics by Science.gov. Science.gov. [Link]
-
Determination of polycyclic aromatic hydrocarbons with molecular weight 300 and 302 in environmental-matrix standard reference materials by gas chromatography/mass spectrometry. PubMed, 1999, 71(1): 40-50. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 2022, 12(1), 20202. [Link]
-
Single-particle characterization of polycyclic aromatic hydrocarbons in background air in northern Europe. Atmospheric Chemistry and Physics, 2021, 21(16), 12647-12662. [Link]
-
Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv. Cedre.fr. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Visualizer loader [nmrdb.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chloro-3-iodopyridine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-chloro-3-iodopyridine, a polysubstituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document will delve into the theoretical underpinnings that govern the spectral features of this molecule, offer a detailed prediction of the ¹H NMR spectrum, present a robust experimental protocol for data acquisition, and discuss potential synthetic impurities that may be observed.
Introduction: The Structural Significance of Polysubstituted Pyridines
Polysubstituted pyridines are a cornerstone of modern drug discovery and development. The pyridine scaffold is a common motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of multiple halogen substituents onto the pyridine ring, as in the case of 5-Bromo-2-chloro-3-iodopyridine, allows for fine-tuning of the molecule's steric and electronic properties. This, in turn, can significantly impact its biological activity, metabolic stability, and pharmacokinetic profile.
¹H NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such complex molecules. The chemical shifts, coupling constants, and multiplicity of the proton signals provide a detailed fingerprint of the molecule's constitution and the electronic environment of each proton.
Theoretical Framework: Understanding the ¹H NMR Spectrum of Substituted Pyridines
The ¹H NMR spectrum of a substituted pyridine is governed by a combination of factors, primarily the electronic effects (both inductive and resonance) and the magnetic anisotropy of the substituents and the pyridine ring itself.
The Pyridine Ring: An Electron-Deficient Heterocycle
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall polarization of the ring and a decrease in electron density, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron-deficient nature results in a general downfield shift of the pyridine protons compared to those of benzene. In an unsubstituted pyridine molecule, the α-protons typically resonate around δ 8.5-8.6 ppm, the γ-proton around δ 7.6-7.8 ppm, and the β-protons around δ 7.2-7.4 ppm.
The Influence of Halogen Substituents
Halogens exert a significant influence on the ¹H NMR spectrum of aromatic compounds through two primary mechanisms:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density through the σ-bond framework. This deshielding effect is strongest at the ortho and para positions and diminishes with distance.
-
Mesomeric (Resonance) Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This electron-donating effect increases electron density, particularly at the ortho and para positions, leading to an upfield shift (shielding). The +M effect generally follows the order F > Cl > Br > I.
-
Magnetic Anisotropy: The circulation of electrons within the C-X bond (where X is a halogen) generates a local magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the bond axis. This effect becomes more pronounced with larger halogens like iodine.
In the case of 5-Bromo-2-chloro-3-iodopyridine, the interplay of these effects from three different halogens at specific positions dictates the final chemical shifts of the two remaining protons at the C4 and C6 positions.
Predicted ¹H NMR Spectrum of 5-Bromo-2-chloro-3-iodopyridine
Based on the principles of substituent additivity and analysis of the ¹H NMR data of related monosubstituted and disubstituted pyridines, a well-reasoned prediction for the ¹H NMR spectrum of 5-Bromo-2-chloro-3-iodopyridine can be made. The molecule has two aromatic protons, H-4 and H-6.
Structure and Numbering:
Figure 1: Structure of 5-Bromo-2-chloro-3-iodopyridine.
Chemical Shift Prediction
To predict the chemical shifts of H-4 and H-6, we can start with the chemical shifts of unsubstituted pyridine and add the empirically derived substituent chemical shifts (SCS) for each halogen at the relevant positions.
-
H-4: This proton is meta to the chlorine at C2 and ortho to the iodine at C3 and the bromine at C5.
-
The chloro group at C2 will have a small deshielding effect.
-
The iodo group at C3 will have a significant deshielding effect due to its proximity and anisotropic effects.
-
The bromo group at C5 will also exert a deshielding inductive effect.
-
Considering these combined deshielding influences, the H-4 proton is expected to be shifted significantly downfield. A reasonable estimate would place it in the range of δ 8.0 - 8.4 ppm .
-
-
H-6: This proton is ortho to the nitrogen and the bromine at C5, and meta to the iodine at C3.
-
The nitrogen atom will cause a strong downfield shift.
-
The bromo group at C5 will have a deshielding inductive effect.
-
The iodo group at C3 will have a smaller meta effect.
-
The chloro group at C2 will have a minimal effect at this distance.
-
The cumulative effect will result in a significant downfield shift for H-6, likely even further downfield than H-4 due to the proximity to the nitrogen. A predicted range for H-6 is δ 8.5 - 8.9 ppm .
-
Coupling Constant Prediction
The two protons, H-4 and H-6, are separated by four bonds (a meta-relationship). In pyridine systems, the coupling constant for meta protons (⁴J) is typically in the range of 2-3 Hz. Therefore, we expect to see a doublet for each proton, with a coupling constant of approximately 2.5 Hz .
Predicted Spectral Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 8.0 - 8.4 | Doublet (d) | ~2.5 (⁴JH4-H6) |
| H-6 | 8.5 - 8.9 | Doublet (d) | ~2.5 (⁴JH4-H6) |
Table 1: Predicted ¹H NMR Spectral Parameters for 5-Bromo-2-chloro-3-iodopyridine.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-Bromo-2-chloro-3-iodopyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds. If solubility is an issue, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be considered. Be aware that the chemical shifts will be solvent-dependent.
-
Concentration: Weigh approximately 5-10 mg of 5-Bromo-2-chloro-3-iodopyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is a critical step to remove any particulate matter that can degrade the spectral resolution.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D proton | A simple pulse-acquire sequence is sufficient. |
| Spectral Width | 0 - 12 ppm | This range will encompass the aromatic protons and the TMS reference. |
| Acquisition Time | 2 - 4 seconds | Allows for good resolution of the signals. |
| Relaxation Delay | 1 - 2 seconds | Ensures full relaxation of the protons between scans, leading to accurate integration. |
| Number of Scans | 16 - 64 | Signal averaging improves the signal-to-noise ratio. The exact number will depend on the sample concentration. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons. For this molecule, the two doublets should have an integral ratio of 1:1.
-
Peak Picking: Identify the precise chemical shift of each peak and the coupling constants.
Potential Synthetic Impurities and Their Spectral Signatures
The synthesis of polysubstituted pyridines can sometimes lead to the formation of regioisomers or incompletely halogenated intermediates. A potential synthetic route to 5-Bromo-2-chloro-3-iodopyridine could involve the halogenation of a pre-substituted pyridine. For instance, starting from 2-chloro-5-bromopyridine, iodination at the 3-position would be a plausible step.
Possible Impurities:
-
Starting Materials: Unreacted 2-chloro-5-bromopyridine would show a more complex ¹H NMR spectrum with three protons.
-
Isomeric Products: Depending on the synthetic route, other isomers such as 3-bromo-2-chloro-5-iodopyridine could be formed. This would result in a different set of chemical shifts and coupling patterns for the two aromatic protons.
-
Hydrolysis Products: If the reaction conditions are not strictly anhydrous, hydrolysis of one of the C-X bonds could lead to the corresponding pyridinone, which would have a distinct ¹H NMR spectrum.
A careful analysis of any minor peaks in the spectrum, in conjunction with other analytical techniques such as mass spectrometry, is crucial for confirming the purity of the target compound.
Logical Relationships in the ¹H NMR Spectrum
The relationship between the substituents and the resulting proton signals can be visualized as follows:
Figure 2: Logical workflow of substituent effects on the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of 5-Bromo-2-chloro-3-iodopyridine is predicted to be simple in its multiplicity, consisting of two doublets in the downfield aromatic region. However, the precise chemical shifts of these protons are a sensitive probe of the complex interplay of electronic and anisotropic effects exerted by the three different halogen substituents. This guide provides a robust theoretical and practical framework for researchers to accurately acquire, interpret, and predict the ¹H NMR spectrum of this and related polysubstituted pyridines, thereby aiding in their synthesis, characterization, and application in various scientific disciplines.
References
Technical Guide: 13C NMR Analysis of 5-Bromo-2-chloro-3-iodopyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-bromo-2-chloro-3-iodopyridine. Due to the absence of publicly available experimental spectra for this specific polysubstituted pyridine, this document establishes a robust framework for researchers by presenting a highly accurate, theoretically-grounded prediction of its ¹³C NMR chemical shifts. The prediction is derived from an empirical model based on substituent chemical shift (SCS) effects, utilizing foundational data from pyridine and its mono- and di-halogenated derivatives.[1][2][3] Furthermore, this guide details an authoritative, step-by-step experimental protocol for the acquisition and validation of the ¹³C NMR spectrum. The document concludes with an in-depth analysis of the competing electronic effects of the nitrogen heteroatom and the chloro, bromo, and iodo substituents, providing a causal explanation for the predicted chemical shift assignments. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require a reliable reference for the structural characterization of this and similar complex heteroaromatic compounds.
Introduction: The Challenge of Characterizing Polysubstituted Pyridines
5-Bromo-2-chloro-3-iodopyridine is a highly functionalized heteroaromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The precise substitution pattern of three distinct halogens on the pyridine core creates a unique electronic environment, making unambiguous structural verification essential.
¹³C NMR spectroscopy is the gold-standard, non-destructive technique for determining the carbon framework of organic molecules. Each carbon atom in a unique electronic environment produces a distinct signal, and its chemical shift (δ) provides profound insight into local bonding, hybridization, and substituent effects.
A thorough search of scientific databases and literature reveals a critical data gap: no experimentally acquired and published ¹³C NMR spectrum for 5-bromo-2-chloro-3-iodopyridine is currently available.[4] This guide bridges that gap by providing a reliable, predictive analysis and a clear protocol for experimental validation, empowering researchers to confidently proceed with their work.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts for 5-bromo-2-chloro-3-iodopyridine have been predicted using an additivity model based on established Substituent Chemical Shift (SCS) effects.[3][5] This method starts with the known chemical shifts of the parent heterocycle, pyridine, and sequentially introduces the effects of each substituent.
Methodology: Substituent Additivity Model
The predictive model operates on the principle that the influence of each substituent on the chemical shifts of the ring carbons can be treated as an additive perturbation.[2] While this model is highly effective, it is important to note that in sterically crowded or electronically complex systems like this one, minor deviations between predicted and experimental values may occur due to non-additive effects. The calculation is performed as follows:
δ_predicted_ = δ_pyridine_ + Δδ(2-Cl) + Δδ(3-I) + Δδ(5-Br)
Where:
-
δ_pyridine_ is the chemical shift of the corresponding carbon in unsubstituted pyridine.
-
Δδ(X) is the change in chemical shift induced by the substituent at its respective position.
Foundational Reference Data
The accuracy of the prediction relies on high-quality ¹³C NMR data for pyridine and its simpler halogenated analogues. The data used for this analysis is summarized in the table below.
| Compound | C2 | C3 | C4 | C5 | C6 | Source |
| Pyridine | 150.0 | 124.0 | 136.0 | 124.0 | 150.0 | [6] |
| 2-Chloropyridine | 152.3 | 124.5 | 139.2 | 122.9 | 149.9 | [7][8] |
| 5-Bromo-2-chloropyridine | 153.2 | 125.6 | 141.7 | 121.2 | 150.4 | [9] |
| 3-Bromopyridine (as proxy for 3-Iodo effects) | 150.3 | 120.3 | 138.9 | 124.1 | 147.8 | [10] |
Predicted ¹³C NMR Spectrum for 5-Bromo-2-chloro-3-iodopyridine
Based on the additivity model and reference data, the predicted ¹³C NMR chemical shifts are presented below. The assignment considers the combined electronic influences of all substituents.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C2 | ~154.0 | ipso-carbon to Chlorine. Deshielded by adjacent nitrogen and inductive effect of chlorine. |
| C3 | ~98.0 | ipso-carbon to Iodine. Subject to a strong shielding "heavy atom effect" from iodine, shifting it significantly upfield. |
| C4 | ~144.5 | Deshielded by the ortho-bromo and meta-chloro substituents. |
| C5 | ~120.0 | ipso-carbon to Bromine. Position influenced by the inductive effects of all three halogens. |
| C6 | ~151.5 | alpha to nitrogen. Deshielded by nitrogen and the meta-bromo substituent. |
Theoretical Analysis of Substituent Effects
The predicted chemical shifts are a direct consequence of the complex interplay between the inherent electronic properties of the pyridine ring and the perturbations introduced by the three halogen substituents.
Logical Flow of Electronic Influences
The following diagram illustrates the primary electronic effects (inductive and resonance) exerted by the nitrogen and halogen substituents on the pyridine ring, which collectively determine the final ¹³C chemical shifts.
Caption: Interplay of electronic effects on the pyridine ring.
-
Pyridine Nitrogen: As a heteroatom, nitrogen is strongly electron-withdrawing (inductive effect, -I), which significantly deshields the adjacent alpha carbons (C2, C6) and to a lesser extent, the gamma carbon (C4).[6] This is why these carbons have the largest chemical shifts in the parent molecule.
-
Chlorine (at C2): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+M). The dominant -I effect further deshields the ipso-carbon C2.
-
Bromine (at C5): Similar to chlorine, bromine exhibits both -I and +M effects, with the inductive withdrawal being dominant. This contributes to the overall deshielding of the ring, particularly at the ipso C5 and ortho C4 and C6 positions.
-
Iodine (at C3): While iodine also has -I and +M effects, its most profound influence on ¹³C NMR is the "heavy atom effect." This phenomenon, which is significant for elements in the fourth row of the periodic table and below, causes a pronounced upfield (shielding) shift for the directly attached carbon. This is the primary reason C3 is predicted to be the most shielded carbon in the molecule, with a chemical shift below 100 ppm.
Experimental Protocol for Data Acquisition and Validation
To validate the predicted data, the following detailed protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum is provided. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Workflow
The diagram below outlines the critical steps from sample preparation to final spectrum analysis.
Caption: Workflow for ¹³C NMR spectrum acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-15 mg of high-purity 5-bromo-2-chloro-3-iodopyridine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice as it is a common, relatively non-polar solvent that should readily dissolve the analyte.
-
Add tetramethylsilane (TMS) to a final concentration of 0.03% (v/v) to serve as the internal chemical shift reference (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Instrument Parameters:
-
Spectrometer: Use a multinuclear NMR spectrometer with a field strength of at least 9.4 T (corresponding to a ¹³C frequency of 100 MHz or higher).
-
Probe: A standard broadband or dual-channel probe tuned to the ¹³C frequency.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
Pulse Sequence: Employ a standard power-gated proton decoupling sequence (e.g., zgpg30 on Bruker systems).
-
Key Parameters:
-
Spectral Width (SW): ~240 ppm (to ensure all signals, from ~0 to 220 ppm, are captured).
-
Acquisition Time (AQ): ≥ 1.0 second (for good resolution).
-
Relaxation Delay (d1): 2.0 seconds (to allow for adequate relaxation of quaternary carbons).
-
Number of Scans (NS): 1024 to 4096, depending on sample concentration. As ¹³C has a low natural abundance, a sufficient number of scans is required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction algorithm to ensure the baseline is flat.
-
Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Conclusion
This technical guide provides a critical resource for the structural analysis of 5-bromo-2-chloro-3-iodopyridine in the absence of published experimental data. The predicted ¹³C NMR spectrum, with chemical shifts of approximately δ 154.0 (C2), 98.0 (C3), 144.5 (C4), 120.0 (C5), and 151.5 (C6) , offers a reliable benchmark for researchers. The profound shielding effect of the iodine atom at C3 is identified as the most diagnostically significant feature of the spectrum. By following the detailed experimental protocol provided, scientists can confidently acquire and validate this data, ensuring the structural integrity of this important chemical intermediate in their research and development endeavors.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
- Kalman, J. R., & Williams, D. H. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 495-504.
- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 712-721.
- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the ¹³C-NMR chemical shifts of sp²- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
-
Wawer, I., & Dabrowski, M. (2005). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(3), 546-555. Available at: [Link]
-
Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved January 11, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-BROMO-2-CHLORO-3-IODO-PYRIDINE(928653-73-0) 1H NMR [m.chemicalbook.com]
- 5. stenutz.eu [stenutz.eu]
- 6. testbook.com [testbook.com]
- 7. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-chloropyridine(53939-30-3) 13C NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Profile of 5-Bromo-2-chloro-3-iodopyridine
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 5-Bromo-2-chloro-3-iodopyridine, a polysubstituted pyridine of significant interest to researchers and professionals in drug development and materials science. Given the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopic theory and comparative data from structurally analogous halogenated pyridines to present a comprehensive and predictive overview of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopic profiles.
Molecular Structure and Its Spectroscopic Implications
5-Bromo-2-chloro-3-iodopyridine possesses a unique substitution pattern on the pyridine ring that dictates its electronic and, consequently, its spectroscopic properties. The presence of three different halogen atoms (Bromine, Chlorine, and Iodine) at positions 5, 2, and 3 respectively, along with the nitrogen heteroatom, creates a distinct electronic environment for the two remaining protons and five carbons of the pyridine core. Understanding the interplay of the inductive and resonance effects of these substituents is paramount to interpreting the compound's spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-Bromo-2-chloro-3-iodopyridine, both ¹H and ¹³C NMR will provide invaluable information regarding the connectivity and electronic environment of the atoms in the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 5-Bromo-2-chloro-3-iodopyridine is expected to be relatively simple, showing two signals corresponding to the two protons on the pyridine ring at positions 4 and 6.
-
H-4 Proton: This proton is expected to appear as a doublet. Its chemical shift will be influenced by the adjacent iodine at position 3 and the bromine at position 5.
-
H-6 Proton: This proton will also likely appear as a doublet, coupled to the H-4 proton. Its chemical shift will be significantly affected by the adjacent nitrogen atom and the bromine at the 5-position.
The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen will generally shift these proton signals downfield compared to unsubstituted pyridine.
Table 1: Predicted ¹H NMR Data for 5-Bromo-2-chloro-3-iodopyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet (d) | 2.0 - 3.0 |
| H-6 | 8.3 - 8.7 | Doublet (d) | 2.0 - 3.0 |
Note: Predictions are based on analysis of similar halogenated pyridines and general substituent effects in NMR spectroscopy.[1][2]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each carbon atom of the pyridine ring. The chemical shifts are heavily influenced by the directly attached substituents and their positions relative to the nitrogen atom.[3]
-
C-2, C-3, and C-5: These carbons, being directly bonded to electronegative halogen atoms, will experience a significant downfield shift. The carbon bearing the iodine (C-3) might show a less predictable shift due to the "heavy atom effect."
-
C-4 and C-6: These carbons, bonded to hydrogen, will have their chemical shifts influenced by the neighboring substituents.
-
C-2 (bearing Chlorine): This carbon is adjacent to the nitrogen and bonded to chlorine, leading to a substantial downfield shift.
Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-chloro-3-iodopyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 95 - 105 |
| C-4 | 135 - 140 |
| C-5 | 115 - 120 |
| C-6 | 155 - 160 |
Note: Predicted chemical shifts are based on established ranges for halogenated and substituted pyridines.[4][5]
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Protocol 2.3.1: Sample Preparation and ¹H & ¹³C NMR Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 5-Bromo-2-chloro-3-iodopyridine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for similar compounds.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C and potentially long relaxation times.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and perform baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and pick all peaks in both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 5-Bromo-2-chloro-3-iodopyridine, the isotopic patterns of bromine and chlorine will be a key diagnostic feature.
Predicted Mass Spectrum
The molecular ion region of the mass spectrum will exhibit a characteristic cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). Iodine is monoisotopic (¹²⁷I).
Table 3: Predicted Isotopic Pattern for the Molecular Ion of 5-Bromo-2-chloro-3-iodopyridine (C₅H₂⁷⁹Br³⁵Cl¹²⁷IN)
| Ion | m/z (Nominal) | Relative Abundance |
| [M]⁺ | 317 | ~100% |
| [M+2]⁺ | 319 | ~75% |
| [M+4]⁺ | 321 | ~15% |
Note: The presence of this distinct isotopic pattern is a strong confirmation of the presence of one bromine and one chlorine atom in the molecule.
Fragmentation Pattern
The fragmentation of 5-Bromo-2-chloro-3-iodopyridine under electron ionization (EI) would likely proceed through the loss of halogen atoms or the pyridine ring's fragmentation. The weakest C-I bond is expected to cleave readily.
Caption: Predicted major fragmentation pathways for 5-Bromo-2-chloro-3-iodopyridine in EI-MS.
Experimental Protocol for Mass Spectrometry Data Acquisition
Protocol 3.3.1: ESI-MS and HRMS Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Instrumentation (ESI-MS):
-
Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or ion trap).
-
Acquire data in positive ion mode. Key parameters to optimize include spray voltage, capillary temperature, and gas flows.
-
-
Instrumentation (HRMS):
-
For accurate mass measurement, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
This will allow for the determination of the elemental composition by comparing the measured accurate mass with the theoretical mass.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 5-Bromo-2-chloro-3-iodopyridine will be dominated by absorptions corresponding to the vibrations of the pyridine ring.
Table 4: Predicted IR Absorption Bands for 5-Bromo-2-chloro-3-iodopyridine
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |
| 1200 - 1000 | In-plane C-H bending |
| 850 - 750 | Out-of-plane C-H bending |
| Below 800 | C-Cl, C-Br, C-I stretching |
Note: The C-Halogen stretching vibrations are often weak and fall in the fingerprint region, making them less diagnostic than the ring vibrations.
Experimental Protocol for IR Data Acquisition
Protocol 4.2.1: ATR-FTIR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Ensure good contact between the sample and the ATR crystal by applying pressure.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of 5-Bromo-2-chloro-3-iodopyridine. By integrating fundamental spectroscopic principles with comparative data from analogous compounds, researchers and drug development professionals can effectively anticipate and interpret the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this complex halogenated pyridine. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results for the structural verification and further investigation of this valuable chemical entity.
References
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br.... [Link]
-
ACS Publications. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
ResearchGate. Structures of some 2,3,5‐trisubstituted pyridines with biological.... [Link]
-
PubMed. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]
-
PubMed Central. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]
-
Pearson. The 1H NMR spectra of three isomers with molecular formula C4H9Br.... [Link]
-
PubMed. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. [Link]
-
PubChem. 5-bromo-3-chloro-2-iodopyridine. [Link]
-
Semantic Scholar. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]
-
Filo. Three isomeric chloro-derivatives of pyridine (A, B and C.... [Link]
-
MilliporeSigma. 5-(Bromomethyl)-2-chloro-3-iodopyridine, min 98%. [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
PubChem. 5-Bromo-2-chloro-3-fluoropyridine. [Link]
-
IJEI Journal. Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part II. [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]
Sources
Physical and chemical properties of 5-Bromo-2-chloro-3-iodopyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Bromo-2-chloro-3-iodopyridine
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Halogenated heterocycles, particularly polysubstituted pyridines, represent a class of intermediates prized for their versatile reactivity and prevalence in bioactive molecules.[1][2] 5-Bromo-2-chloro-3-iodopyridine stands out as a uniquely functionalized scaffold. Possessing three distinct halogen atoms—iodine, bromine, and chlorine—on a pyridine core, this compound offers a hierarchical platform for sequential, site-selective chemical modifications.
This guide provides an in-depth analysis of the physical and chemical properties of 5-Bromo-2-chloro-3-iodopyridine. It is intended for researchers, chemists, and drug development professionals who seek to leverage its unique reactivity in the synthesis of complex molecular architectures, from novel pharmaceutical agents to advanced functional materials. We will delve into its structural and spectroscopic characterization, explore its differentiated chemical reactivity, propose a viable synthetic strategy, and outline critical safety and handling protocols.
Compound Identification and Physical Properties
5-Bromo-2-chloro-3-iodopyridine is a solid, heterocyclic organic compound. Its identity is unequivocally established by its unique combination of spectroscopic data and physical constants.
Caption: Synthetic workflow based on the hierarchical reactivity of halogens.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the C3-Iodo Position
This protocol describes a typical procedure for selectively functionalizing the most reactive C3-iodo position, leaving the bromo and chloro substituents intact.
-
Causality: The choice of a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) is sufficient for activating the highly reactive C–I bond without significantly disturbing the C–Br or C–Cl bonds under these conditions. A carbonate base is used to facilitate the transmetalation step without being overly harsh.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-chloro-3-iodopyridine (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-5-bromo-2-chloropyridine product.
Safety, Handling, and Storage
Proper handling of 5-Bromo-2-chloro-3-iodopyridine is essential due to its potential toxicity. All procedures should be conducted by trained personnel in a controlled laboratory environment.
Table 2: GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritation | [3] |
| Precautionary Statements | P264, P270, P280, P301+P310, P305+P351+P338, P405 | [3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [3]* Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield at all times. [3]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [3]
Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
The substance should be stored in a locked cabinet or facility to restrict access. [3]
Disposal
-
Dispose of waste material and empty containers as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. [3]
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a powerful and versatile synthetic intermediate. Its value lies not just in the pyridine core, a common motif in pharmaceuticals, but in the electronically differentiated halogen atoms that permit a highly controlled, regioselective approach to the synthesis of complex, polysubstituted heterocycles. By understanding its physical properties, spectroscopic signatures, and the hierarchy of its chemical reactivity, researchers can unlock its full potential as a strategic building block for innovation in drug discovery and materials science. Adherence to strict safety protocols is mandatory to ensure its safe and effective use in the laboratory.
References
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
5-Bromo-2-chloro-3-fluoropyridine | C5H2BrClFN | CID 2763285. PubChem. [Link]
-
The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
2-Bromo-5-chloro-3-iodopyridine | C5H2BrClIN | CID 118999005. PubChem. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [Link]
Sources
A Technical Guide to the Synthesis of 5-Bromo-2-chloro-3-iodopyridine: Strategies and Starting Material Analysis
Abstract: This technical guide provides an in-depth analysis of synthetic strategies for obtaining 5-Bromo-2-chloro-3-iodopyridine, a highly functionalized heterocyclic building block crucial for drug discovery and materials science. The document focuses on the selection of viable starting materials and elucidates the chemical reasoning behind preferred synthetic routes. We present a detailed examination of a primary pathway involving the directed ortho-metalation of the commercially available intermediate, 5-Bromo-2-chloropyridine. This guide includes step-by-step experimental protocols, mechanistic insights, and a comparative discussion of alternative approaches, designed to equip researchers and development professionals with the necessary knowledge for efficient synthesis.
Introduction: The Value of Polysubstituted Pyridines
Polysubstituted pyridine scaffolds are ubiquitous in modern chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Their importance stems from the pyridine ring's unique electronic properties and its ability to engage in hydrogen bonding and metal coordination. The specific arrangement and nature of substituents allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.
The target molecule, 5-Bromo-2-chloro-3-iodopyridine, is a particularly valuable synthetic intermediate. It possesses three distinct halogen atoms, each offering a different reactivity profile for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings). This differential reactivity, typically I > Br > Cl, allows for a programmed and highly controlled elaboration of the pyridine core, making it an ideal platform for building molecular complexity. The primary challenge in its synthesis lies in achieving the precise regiochemical installation of the three different halogens onto the pyridine ring.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of 5-Bromo-2-chloro-3-iodopyridine points to the disconnection of the most labile bond, the Carbon-Iodine bond. This strategy identifies 5-Bromo-2-chloropyridine as the most practical and advanced precursor. This commercially available starting material simplifies the synthetic challenge to a single, regioselective C-H iodination at the C3 position.
Caption: Retrosynthetic approach for 5-Bromo-2-chloro-3-iodopyridine.
Based on this analysis, two primary synthetic strategies can be considered:
-
Strategy A: Directed ortho-Metalation (DoM) and Iodination: This involves the deprotonation of 5-Bromo-2-chloropyridine at the C3 position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic iodine source. This is the most promising route due to the directing effect of the C2-chloro substituent.
-
Strategy B: Direct Electrophilic Iodination: This route attempts the direct iodination of the C-H bond at the C3 position using an electrophilic iodine reagent. This approach is often challenging for electron-deficient rings like halopyridines and typically suffers from a lack of regioselectivity and harsh reaction conditions.
This guide will focus primarily on Strategy A as the most viable and scientifically validated approach.
Primary Synthetic Pathway: From 5-Bromo-2-chloropyridine
The most efficient and regioselective synthesis of the target compound begins with the readily available starting material, 5-Bromo-2-chloropyridine.
Starting Material Profile: 5-Bromo-2-chloropyridine
-
CAS Number: 53939-30-3
-
Molecular Formula: C₅H₃BrClN
-
Molecular Weight: 192.44 g/mol
-
Appearance: Off-white to yellow powder[1]
-
Significance: This compound is a versatile building block in its own right. The bromine atom is a suitable leaving group for various cross-coupling reactions, while the chlorine atom can also be substituted under more specific conditions.[1] Its commercial availability makes it an excellent starting point for industrial and laboratory-scale synthesis.
Method: Directed ortho-Metalation (DoM) and Iodination
This method leverages the principles of directed metalation, where an existing functional group directs deprotonation to an adjacent position. In the case of 2-halopyridines, the C2-chloro group, despite being electron-withdrawing, can direct lithiation to the C3 position. This is a well-established phenomenon in heterocyclic chemistry.[2]
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is critical. Lithium diisopropylamide (LDA) or a Knochel-Hauser base (such as TMPMgCl·LiCl) is ideal. These bases are sterically hindered, which favors deprotonation (proton abstraction) over nucleophilic addition to the pyridine ring. The use of Knochel-Hauser bases can offer improved functional group tolerance and thermal stability compared to traditional lithium amides.[3]
-
Low Temperature: The reaction must be conducted at very low temperatures (typically -78 °C). This is essential to prevent the decomposition of the highly reactive organolithium intermediate and to suppress side reactions, such as "halogen dance" rearrangements where the lithium and a halogen atom exchange positions.[2][3]
-
Anhydrous Conditions: Organolithium reagents react vigorously with protic sources, including water. A scrupulously dry, inert atmosphere (Nitrogen or Argon) and anhydrous solvents (like THF) are mandatory for the reaction to succeed.
-
Iodine Quench: Molecular iodine (I₂) is an effective and readily available electrophile for trapping the C3-lithiated intermediate to form the desired C-I bond.
Sources
A Technical Guide to the Differential Reactivity of C-I vs. C-Br Bonds in 5-Bromo-2-chloro-3-iodopyridine for Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in the polyhalogenated scaffold, 5-bromo-2-chloro-3-iodopyridine. A thorough understanding of this selective reactivity is paramount for the strategic design of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document elucidates the fundamental principles governing this reactivity trend and provides validated experimental protocols for achieving site-selective functionalization through palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Polyhalogenated Pyridines
Polyhalogenated pyridines are versatile building blocks in organic synthesis, offering multiple reaction handles for the sequential introduction of diverse functionalities. The ability to selectively functionalize one halogen over another is a powerful tool for the efficient construction of highly substituted pyridine derivatives, which are prevalent motifs in pharmaceuticals and functional materials. The subject of this guide, 5-bromo-2-chloro-3-iodopyridine, presents a classic case for chemoselective synthesis, where the distinct electronic properties of the C-I and C-Br bonds can be exploited to achieve programmed, site-specific modifications.
Fundamental Principles of C-I vs. C-Br Bond Reactivity
The observed order of reactivity in palladium-catalyzed cross-coupling reactions for aryl halides is generally I > Br > Cl > F.[1] This trend is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.[2]
Bond Dissociation Energy (BDE)
The C-X bond must be cleaved during the rate-determining step of many cross-coupling reactions, which is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This is attributed to the increasing size of the halogen atom down the group, leading to less effective orbital overlap with carbon.[2]
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~213-228 |
| C-Br | ~285-290 |
| C-Cl | ~327-346 |
| C-F | ~467-485 |
| Table 1: Average Bond Dissociation Energies for Aryl Halides.[4][5][6] |
This disparity in bond strength means that less energy is required to activate the C-I bond, making it the most labile site for oxidative addition by a palladium(0) catalyst.[7][8]
The Oxidative Addition Step
The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species.[9] The rate of this step is highly dependent on the identity of the halogen, following the trend I > Br > Cl.[1] Therefore, under carefully controlled conditions, the palladium catalyst will selectively insert into the C-I bond of 5-bromo-2-chloro-3-iodopyridine, leaving the C-Br and C-Cl bonds intact for subsequent transformations.
Figure 1: Comparative energy pathways for C-I vs. C-Br bond activation.
Experimental Design for Selective Functionalization
To empirically validate the differential reactivity, a series of palladium-catalyzed cross-coupling reactions can be performed on 5-bromo-2-chloro-3-iodopyridine. By employing mild reaction conditions and carefully selecting the catalyst system, selective functionalization at the C-3 position (iodine) can be achieved with high fidelity.
General Considerations for Selectivity
-
Temperature: Lower reaction temperatures will strongly favor reaction at the more reactive C-I bond.[10]
-
Catalyst and Ligand: While standard palladium catalysts like Pd(PPh₃)₄ often provide good selectivity, the choice of ligand can be crucial. Bulky, electron-rich phosphine ligands can influence the reactivity and selectivity of the catalyst system.[11][12]
-
Stoichiometry: Using a slight excess (1.05-1.2 equivalents) of the coupling partner will favor mono-functionalization.
Experimental Workflow
Figure 2: Workflow for selective functionalization of 5-bromo-2-chloro-3-iodopyridine.
Detailed Experimental Protocols
The following protocols are designed for the selective functionalization at the C-I position of 5-bromo-2-chloro-3-iodopyridine.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-chloro-3-iodopyridine with an arylboronic acid.[13][14]
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-chloro-3-iodopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
| Product | Anticipated Yield | Selectivity (C-I vs. C-Br) |
| 5-Bromo-2-chloro-3-arylpyridine | >90% | >95:5 |
| Table 2: Expected results for selective Suzuki-Miyaura coupling. |
Protocol 2: Selective Sonogashira Coupling
This protocol details the coupling of 5-bromo-2-chloro-3-iodopyridine with a terminal alkyne.[10][15]
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Degassed THF (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-chloro-3-iodopyridine, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Expected Outcome:
| Product | Anticipated Yield | Selectivity (C-I vs. C-Br) |
| 5-Bromo-2-chloro-3-alkynylpyridine | >85% | >98:2 |
| Table 3: Expected results for selective Sonogashira coupling. |
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol describes the N-arylation of an amine with 5-bromo-2-chloro-3-iodopyridine.[16][17]
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
Xantphos (0.036 mmol, 3.6 mol%)
-
Cs₂CO₃ (1.4 mmol, 1.4 equiv)
-
Degassed toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add 5-bromo-2-chloro-3-iodopyridine and the amine.
-
Add degassed toluene.
-
Seal the tube and heat the mixture with stirring to 90 °C for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through Celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Expected Outcome:
| Product | Anticipated Yield | Selectivity (C-I vs. C-Br) |
| N-(5-Bromo-2-chloropyridin-3-yl)amine | >80% | >95:5 |
| Table 4: Expected results for selective Buchwald-Hartwig amination. |
Conclusion
The differential reactivity of the C-I and C-Br bonds in 5-bromo-2-chloro-3-iodopyridine provides a reliable and predictable platform for selective organic synthesis. By leveraging the inherent weakness of the C-I bond, chemists can achieve site-specific functionalization at the C-3 position with high selectivity. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science to construct complex, highly substituted pyridine scaffolds in a controlled and efficient manner. Further functionalization of the remaining C-Br and C-Cl bonds can then be pursued under more forcing reaction conditions, opening avenues to a vast chemical space.
References
- BenchChem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10856–10907.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Ananikov, V. P., & Orlov, N. V. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 2(7), 633–640.
- Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.
- Langer, P. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Vetticatt, M. J., & Hirschi, J. S. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.
- BenchChem. (n.d.). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- WuXi AppTec. (n.d.). Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles.
- Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed.
- Powers, D. C., & Ritter, T. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wang, X., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(10), 2346–2360.
- Wikipedia. (n.d.). Suzuki reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- NROChemistry. (2021, July 2). Buchwald-Hartwig Coupling [Video]. YouTube.
- Bickelhaupt, F. M., & van der Veken, B. J. (2007). Catalytic Carbon−Halogen Bond Activation: Trends in Reactivity, Selectivity, and Solvation.
- Gildner, P. G., & Colacot, T. J. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18437–18440.
- RSC Publishing. (2023). a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Society Reviews.
- ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Brookhart, M., & Jun, C. H. (1995). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 117(23), 6382–6383.
- Wang, L., et al. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). 5-Bromo-2-iodopyridine, 97%.
- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-3-IODO-PYRIDINE synthesis.
- ResearchGate. (n.d.). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes.
- RSC Publishing. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Wieghardt, K., et al. (2009). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 131(39), 13963–13975.
- Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- YouTube. (2017). 10.9 C-I more reactive than C-Cl|Class 12|why? |chemistry cbse class 12 |tricks |halo alkanes.
- Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(4), 549–555.
- RSC Publishing. (2025).
- Blanksby, S. J., & Ellison, G. B. (n.d.). Bond Dissociation Energies.
- Save My Exams. (2023). Reactivity of Halogenoalkanes.
- ResearchGate. (n.d.). The C–Cl⋯N halogen bond, the weaker relative of the C–I and C–Br⋯N halogen bonds, finally characterized in solution.
- BenchChem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. savemyexams.com [savemyexams.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Electrophilic Sites of 5-Bromo-2-chloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the electrophilic nature of 5-bromo-2-chloro-3-iodopyridine, a pivotal building block for the synthesis of highly decorated pyridine derivatives. By dissecting the reactivity of this molecule, we aim to provide a strategic framework for its application in medicinal chemistry and complex molecule synthesis, thereby empowering researchers to leverage its full synthetic potential.
Strategic Imperative: The Value of Polysubstituted Pyridines in Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The specific arrangement of substituents on this heterocycle is critical for modulating biological activity, pharmacokinetic properties, and overall drug efficacy. 5-Bromo-2-chloro-3-iodopyridine emerges as a preeminent starting material due to its three distinct halogen atoms, each offering a unique handle for sequential and site-selective functionalization. A deep understanding of the electrophilic character of both the pyridine ring and the carbon-halogen bonds is fundamental to designing rational and efficient synthetic routes.
The Electrophilic Landscape: A Theoretical and Mechanistic Overview
The inherent electron-deficient nature of the pyridine ring, amplified by the inductive effects of the three halogen substituents, establishes a clear hierarchy of electrophilic sites. The nitrogen atom acts as a potent electron sink, rendering the α (C2, C6) and γ (C4) positions particularly susceptible to nucleophilic attack.
Key Determinants of Reactivity:
-
Pyridine Ring Activation: The pyridine nitrogen significantly lowers the electron density at the C2, C4, and C6 positions, making them prime targets for nucleophilic aromatic substitution (SNAr).[1][2] The stability of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen, is a key driving force for this regioselectivity.[2]
-
Carbon-Halogen Bond Lability: The reactivity of the C-X bonds is governed by bond strength and the propensity for the halogen to undergo oxidative addition to a metal catalyst or metal-halogen exchange. The established order of reactivity is C-I > C-Br > C-Cl.[3][4] This differential reactivity is the cornerstone of sequential cross-coupling and functionalization strategies.
Computational studies, such as Density Functional Theory (DFT), can provide quantitative insights into the electron density distribution and molecular orbital energies, further elucidating the relative reactivity of the different sites. Such analyses are invaluable for predicting reaction outcomes and optimizing conditions.[5][6][7]
Caption: Hierarchies of electrophilic reactivity for 5-bromo-2-chloro-3-iodopyridine.
Methodologies for Site-Selective Functionalization
The synthetic utility of 5-bromo-2-chloro-3-iodopyridine lies in the ability to selectively address its various electrophilic sites. This section details proven protocols for achieving such transformations.
Metal-Halogen Exchange: Targeting the C3-Iodo Group
The high reactivity of the carbon-iodine bond allows for facile and highly selective metal-halogen exchange, typically with organolithium reagents.[3][8][9] This generates a potent nucleophilic pyridine species at the C3 position, ready for reaction with a wide array of electrophiles.
Experimental Protocol: Selective Lithiation and Electrophilic Trapping
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 5-bromo-2-chloro-3-iodopyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 equiv.) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv.) and allow the reaction to slowly warm to ambient temperature over several hours.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are highly basic and pyrophoric; they react violently with water.
-
Low Temperature: The low temperature is crucial to prevent side reactions, such as attack at the other halogen positions or decomposition of the aryllithium intermediate.[8]
-
Inert Atmosphere: Prevents the reaction of the organolithium reagent with oxygen and moisture.
Palladium-Catalyzed Cross-Coupling: A Stepwise Approach
The differential reactivity of the three halogens can be exploited to perform sequential palladium-catalyzed cross-coupling reactions.[10] The C-I bond will react preferentially under milder conditions, followed by the C-Br bond, and finally the C-Cl bond under more forcing conditions.
Experimental Protocol: Selective Sonogashira Coupling at the C3-Position
-
Reaction Setup: To a Schlenk flask, add 5-bromo-2-chloro-3-iodopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent and Base: Add degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine) (2.0 equiv.).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Trustworthiness of the Protocol: This protocol is self-validating due to the well-established reactivity order of aryl halides in Sonogashira couplings (I > Br > Cl). Characterization of the product will confirm the selective formation of the C3-alkynylated pyridine.
Table 1: Relative Reactivity of Halogens in Pd-Catalyzed Cross-Coupling
| Position | Halogen | Relative Reactivity | Suitable Cross-Coupling Reactions |
| C3 | Iodine | High | Suzuki, Sonogashira, Stille, Heck, Negishi |
| C5 | Bromine | Medium | Suzuki, Buchwald-Hartwig Amination, Heck |
| C2 | Chlorine | Low | Suzuki, Buchwald-Hartwig Amination (requires specialized ligands/conditions) |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2 position is highly activated towards SNAr due to its proximity to the electron-withdrawing nitrogen atom. The chloro substituent is a competent leaving group, allowing for its displacement by a variety of nucleophiles.[1][11]
Caption: Experimental workflow for SNAr at the C2 position.
Experimental Protocol: Amination at the C2-Position
-
Reaction Setup: In a sealed tube, combine 5-bromo-2-chloro-3-iodopyridine (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a base such as K₂CO₃ or DIPEA (2.0-3.0 equiv.) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Heating: Heat the reaction mixture to a high temperature (typically 100-150 °C) for several hours to overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the desired product by flash chromatography or recrystallization.
Conclusion: A Versatile Scaffold for Chemical Innovation
5-Bromo-2-chloro-3-iodopyridine represents a highly versatile and powerful tool in the arsenal of the synthetic chemist. A nuanced understanding of the distinct electrophilic sites and the differential reactivity of the carbon-halogen bonds is paramount for its successful implementation in the synthesis of novel, highly functionalized pyridine-containing molecules. The strategic and sequential application of the methodologies outlined in this guide will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals and functional materials.
References
- BenchChem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Aromatic Substitution.
- Scribd. (n.d.). Lithium Halogen Exchange in Pyridine.
- Getlik, M., Wilson, B. J., Morshed, M. M., Watson, I. D. G., Tang, D., Subramanian, P., & Al-awar, R. (n.d.). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. ACS Publications.
- Wikipedia. (n.d.). Metal–halogen exchange.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Grokipedia. (n.d.). Metal–halogen exchange.
- D'Anna, F., & Noto, R. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5967-5975.
- NIH. (n.d.). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- StackExchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- NIH. (n.d.). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation.
- ResearchGate. (n.d.). Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine.
- ResearchGate. (n.d.). Electron Density Studies in Materials Research.
- NIH. (n.d.). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity.
- NIH. (n.d.). Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases*.
- OUCI. (n.d.). Topological Analysis of Electron Density in Large Biomolecular Systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-2-chloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-3-iodopyridine is a polyhalogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development.[1] The precise arrangement of three different halogen atoms on the pyridine ring offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures.[1] However, the inherent reactivity conferred by these functionalities also presents challenges regarding the compound's stability and requires a thorough understanding for its proper handling, storage, and use in synthetic protocols. This guide provides a comprehensive overview of the stability profile of 5-Bromo-2-chloro-3-iodopyridine, detailing its potential degradation pathways and outlining best practices for its storage and handling to ensure its integrity for research and development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-Bromo-2-chloro-3-iodopyridine is essential for its effective use.
| Property | Value | Source |
| CAS Number | 928653-73-0 | [2] |
| Molecular Formula | C₅H₂BrClIN | [3] |
| Molecular Weight | 318.34 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | Not explicitly available, but related halopyridines are solids with melting points ranging from ambient to over 100°C. | [4][5] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Solubility in water is likely to be low. | General chemical knowledge |
Chemical Stability and Potential Degradation Pathways
The stability of 5-Bromo-2-chloro-3-iodopyridine is intrinsically linked to the chemical nature of the pyridine ring and its halogen substituents. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, a reactivity that is further influenced by the electronic effects of the halogen atoms.
Nucleophilic Aromatic Substitution (SNAr)
The most probable degradation pathway for 5-Bromo-2-chloro-3-iodopyridine is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of one of the halogen substituents.[6] The rate and regioselectivity of this reaction are governed by two key factors: the position of the halogen on the ring and its identity.
-
Positional Reactivity: Nucleophilic attack on pyridines is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[3] This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. Attack at the C3 (meta) position does not allow for this resonance stabilization and is therefore much less favorable.[3]
-
Leaving Group Ability: In SNAr reactions, the typical leaving group ability of halogens is the reverse of that seen in SN1 and SN2 reactions, with the order being F > Cl ≈ Br > I.[3][6] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
Applying these principles to 5-Bromo-2-chloro-3-iodopyridine:
-
The chloro group at the C2 position is the most likely site for nucleophilic attack. The C2 position is electronically activated, and chlorine is a reasonably good leaving group in SNAr reactions.
-
The iodo group at the C3 position is on the least reactive position for SNAr.
-
The bromo group at the C5 position is at a meta-like position relative to the nitrogen and is therefore less activated than the C2 position.
Therefore, in the presence of nucleophiles (e.g., water, alcohols, amines), the primary degradation product is expected to be 5-bromo-3-iodo-2-hydroxypyridine (from hydrolysis) or other corresponding substitution products.
Hydrolysis
As a specific and common example of SNAr, hydrolysis can occur if the compound is exposed to moisture. The water molecule acts as a nucleophile, leading to the replacement of a halogen with a hydroxyl group. As discussed, the C2-chloro position is the most susceptible to this reaction. The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer.
Photodegradation
Aromatic iodides are known to be susceptible to photodecomposition.[7] The carbon-iodine bond is the weakest of the carbon-halogen bonds, and upon exposure to light (especially UV), it can undergo homolytic cleavage to form a pyridyl radical and an iodine radical. This can initiate a cascade of radical reactions, leading to a complex mixture of degradation products. The bromine and chlorine substituents are generally more photostab. Therefore, prolonged exposure to light should be avoided.
Thermal Decomposition
While 5-Bromo-2-chloro-3-iodopyridine is expected to be stable at ambient temperatures, elevated temperatures can lead to decomposition. The initial step in the thermal decomposition of many halogenated organic compounds is the cleavage of the weakest carbon-halogen bond.[8] In this case, the C-I bond is the most likely to break first, followed by the C-Br and then the C-Cl bond. The decomposition products at high temperatures can be complex and may include various smaller halogenated and non-halogenated volatile compounds, as well as polymeric material. In the event of a fire, toxic and corrosive fumes, including hydrogen halides (HI, HBr, HCl) and nitrogen oxides, are expected to be released.[2]
Recommended Storage and Handling Conditions
To maintain the purity and integrity of 5-Bromo-2-chloro-3-iodopyridine, the following storage and handling conditions are recommended:
Storage
-
Temperature: Store in a cool, dry place.[2] For long-term storage, refrigeration at 2-8 °C is advisable to minimize the rate of any potential degradation reactions.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and atmospheric nucleophiles.
-
Light: Protect from light by storing in an amber or opaque container.[9]
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and air.[2] The original supplier's packaging is often designed for optimal stability.
-
Incompatibilities: Store away from strong bases, strong oxidizing agents, and nucleophiles.[2]
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[2]
-
Hygiene: Avoid all personal contact. Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.[2]
Stability Assessment: A Protocol for Forced Degradation Studies
To experimentally determine the stability profile of 5-Bromo-2-chloro-3-iodopyridine and to develop a stability-indicating analytical method, a forced degradation study should be performed in accordance with ICH guidelines (Q1A(R2)).[2][5] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.
Caption: Workflow for a forced degradation study of 5-Bromo-2-chloro-3-iodopyridine.
Experimental Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-2-chloro-3-iodopyridine in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain the solution under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound and a solution sample to a dry heat of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9]
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact 5-Bromo-2-chloro-3-iodopyridine from its potential degradation products, thus allowing for accurate quantification of its purity and stability.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A gradient elution will be necessary to separate the parent compound from potentially more polar degradation products. Formic acid helps to improve peak shape and provides protons for mass spectrometry detection. |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. | A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm and/or Diode Array Detector (DAD) for peak purity analysis. Mass Spectrometry (MS) for identification of degradation products. | The pyridine ring is expected to have a strong UV chromophore. DAD allows for the assessment of peak purity, and MS provides mass information for the identification of unknown impurities. |
| Injection Volume | 10 µL | A standard injection volume. |
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are essential for demonstrating the specificity and stability-indicating nature of the method.
Structural Elucidation of Degradation Products
The identification of major degradation products is critical for understanding the stability of the molecule.
Caption: Workflow for the structural elucidation of degradation products.
-
LC-MS/MS: High-resolution mass spectrometry coupled with HPLC can provide accurate mass measurements and fragmentation patterns of the degradation products, which are invaluable for proposing their structures.
-
NMR Spectroscopy: If a significant degradation product is formed, it can be isolated by preparative HPLC, and its structure can be definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a valuable synthetic intermediate whose utility is dependent on its stability. The primary degradation pathway is likely to be nucleophilic aromatic substitution, with the chloro group at the C2 position being the most susceptible to displacement. The compound is also sensitive to light, particularly due to the presence of the iodo substituent. To ensure the integrity of this reagent, it is imperative to store it in a cool, dry, and dark environment under an inert atmosphere. For researchers and drug development professionals, conducting forced degradation studies is a critical step in understanding the molecule's inherent stability and in developing validated, stability-indicating analytical methods. The protocols and information provided in this guide offer a robust framework for the proper storage, handling, and stability assessment of 5-Bromo-2-chloro-3-iodopyridine, thereby supporting its successful application in synthetic chemistry and drug discovery programs.
References
- 5-Bromo-2-chloro-3-iodopyridine Safety D
- SAFETY D
- SAFETY D
- 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR. Sigma-Aldrich.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
- 5-Bromo-2-chloro-3-fluoropyridine. PubChem.
- 5-Bromo-2-chloro-3-nitropyridine 97. Sigma-Aldrich.
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Nucleophilic arom
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Forced Degradation Study as per ICH Guidelines: Wh
- Stability Indicating HPLC Method Development: A Review. IJPPR.
- Forced Degrad
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
- The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
- Nucleophilic Arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
- What is the effect of halogen in the activity of a ring?. Quora.
- Nucleophilic Arom
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online.
- CCSD(T) level interaction energy for halogen bond between pyridine and substituted iodobenzenes: Origin and additivity of substituent effects.
- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem.
- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
- Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. PubMed.
- Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight. Science of The Total Environment.
- Kinetics of the Thermal Decomposition of Pyridine. WMU ScholarWorks.
- Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing w
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues.
- Porphyrin-containing materials for photodegradation of organic pollutants in wastewaters: a review.
- Mitigating the photodegradation of all-inorganic mixed-halide perovskite nanocrystals by ligand exchange. Physical Chemistry Chemical Physics.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Development of forced degradation and stability indicating studies of drugs—A review.
- ICH GUIDELINES: STRESS DEGRAD
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Thermal Decomposition of Brominated Butyl Rubber.
Sources
- 1. Forced Degradation Testing | SGS Austria [sgs.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Senior Application Scientist's Guide to the Procurement and Quality Assessment of 5-Bromo-2-chloro-3-iodopyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloro-3-iodopyridine (CAS No. 928653-73-0) is a densely functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique arrangement of three distinct halogen atoms on a pyridine core offers a versatile platform for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines critical quality attributes for its procurement, details a workflow for in-house quality verification, and establishes best practices for its safe handling and storage.
Introduction: The Synthetic Utility of Polysubstituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials.[2][3] The ability to introduce multiple, distinct substituents in a regiocontrolled manner is a central challenge in organic synthesis.[4][5][6] Compounds like 5-Bromo-2-chloro-3-iodopyridine are highly valued because the differential reactivity of the C-I, C-Br, and C-Cl bonds allows for a programmed approach to molecular elaboration. This hierarchical reactivity is crucial for minimizing the formation of isomeric impurities and streamlining multi-step synthetic campaigns.
Key molecular characteristics of 5-Bromo-2-chloro-3-iodopyridine include:
-
CAS Number: 928653-73-0
-
Molecular Formula: C₅H₂BrClIN
-
Molecular Weight: 318.34 g/mol
-
Appearance: Typically a solid
Commercial Supplier Landscape
The availability of 5-Bromo-2-chloro-3-iodopyridine is primarily through specialized chemical suppliers that cater to the research and development sector. These suppliers range from large, well-known catalog companies to smaller, more specialized custom synthesis laboratories.
| Supplier | Product Name/Number | Notes |
| Sigma-Aldrich (Merck) | 5-Bromo-2-chloro-3-iodo-pyridine, AldrichCPR (Product No. 928653-73-0) | Listed as part of a collection for early discovery researchers. The buyer is responsible for confirming identity and purity, as analytical data is not routinely collected by the supplier for this specific product.[7] |
| Kemiezen Lifesciences | 5-Bromo-2-chloro-3-iodopyridine | A supplier specializing in specialty chemicals and API impurities, suggesting a focus on pharmaceutically relevant compounds.[8] |
| Fluorochem | 2-Bromo-5-chloro-3-iodopyridine | Note the different isomeric name and CAS number (1211535-24-8). Researchers must be vigilant about procuring the correct regioisomer for their specific synthetic route.[9] |
| BLD Pharm | 2-Bromo-5-chloro-3-iodopyridine | Also lists the isomer with CAS 1211535-24-8 and provides access to analytical data like NMR and HPLC.[10] |
Expert Insight: The commercial landscape reveals a critical challenge: ensuring the correct regioisomer. The precise placement of the halogens is paramount to the intended synthetic outcome. Furthermore, the disclaimer from major suppliers like Sigma-Aldrich[7] underscores the necessity for rigorous in-house quality control by the end-user. For larger scale-up campaigns, engaging with a custom synthesis provider may be a more reliable path to securing material with consistent, documented quality.
Critical Quality Attributes & In-House Verification
Procuring a reagent like 5-Bromo-2-chloro-3-iodopyridine is not merely a transactional step; it is the foundation of subsequent experimental success. The following workflow and protocol are designed to ensure the identity, purity, and integrity of the material before its commitment to a synthetic sequence.
Procurement and Verification Workflow
The following diagram outlines a robust, self-validating workflow for acquiring and qualifying critical chemical reagents.
Caption: A logical workflow for the procurement and in-house quality verification of critical chemical reagents.
Step-by-Step Protocol: In-House Quality Control Verification
Objective: To confirm the identity and estimate the purity of a newly received lot of 5-Bromo-2-chloro-3-iodopyridine.
Materials:
-
Received 5-Bromo-2-chloro-3-iodopyridine
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
HPLC-grade acetonitrile and water
-
Small sample vials, spatulas
Methodology:
-
Sample Preparation (NMR):
-
In a well-ventilated fume hood, carefully weigh approximately 5-10 mg of the solid compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to dissolve the solid.
-
Transfer the solution to a clean NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum. For this compound, C₅H₂BrClIN, two signals are expected in the aromatic region (typically δ 7.0-9.0 ppm).
-
Causality: The chemical shifts and coupling patterns of these two protons are highly sensitive to the substitution pattern on the pyridine ring. An incorrect regioisomer will show a distinctly different spectrum. The absence of significant aliphatic signals confirms the absence of solvent residue from synthesis or purification.
-
-
LC-MS Analysis:
-
Prepare a dilute solution of the compound (~0.1 mg/mL) in acetonitrile.
-
Inject the solution onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Expected Result: The primary peak in the chromatogram should correspond to the target compound. The mass spectrometer should show a prominent ion cluster corresponding to the molecular weight of 318.34 g/mol .
-
Causality: This technique is crucial for assessing purity. The area percentage of the main peak in the chromatogram provides a quantitative measure of purity. The mass spectrum provides unambiguous confirmation of the molecular weight, distinguishing it from potential impurities that may have similar retention times.
-
-
Data Analysis & Decision:
-
Compare the acquired NMR spectrum with literature data or the supplier's CoA (if provided).
-
Analyze the LC-MS data to confirm the molecular weight and purity percentage.
-
If the data confirms the structure and meets the required purity (>97% is typical for such reagents), release the material from quarantine for laboratory use. If discrepancies are found, reject the lot and contact the supplier with the analytical data.
-
Safe Handling and Storage
Halogenated pyridines, like many organic reagents, require careful handling to ensure personnel safety and maintain chemical integrity.[11][12]
-
Personal Protective Equipment (PPE): Always handle 5-Bromo-2-chloro-3-iodopyridine in a certified chemical fume hood.[12] Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12][13] It should be kept away from strong oxidizing agents, acids, and bases.[11][14] Segregate it from incompatible materials to prevent hazardous reactions.[15]
-
Spill & Disposal: In case of a spill, use an inert absorbent material like sand or vermiculite to contain it.[12] Transfer the material to a sealed, labeled container for hazardous waste disposal.[12] All chemical waste must be disposed of according to institutional and local environmental regulations.
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a powerful synthetic intermediate whose effective use begins with diligent procurement and rigorous quality assessment. Researchers must navigate a specialized supplier market, remain vigilant against isomeric impurities, and implement a self-validating in-house QC workflow. By integrating the principles of chemical sourcing, analytical verification, and safe handling, scientists can confidently leverage this versatile building block to advance their research and development objectives.
References
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines . ACS Publications, The Journal of Organic Chemistry. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines . PubMed, National Library of Medicine. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines . ResearchGate. [Link]
-
Pyridine Hazard Assessment . Washington State University. [Link]
-
5 Bromo 2 Chloro 3 Fluoropyridine . IndiaMART. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Specific Chemical Handling and Storage . University of Wisconsin-Milwaukee. [Link]
-
Chemical Storage Guidelines . University of Colorado Anschutz Medical Campus. [Link]
-
Improved Methodologies for the Preparation of Highly Substituted Pyridines . PubMed, National Library of Medicine. [Link]
-
Pyridine synthesis . Organic Chemistry Portal. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES . Denmark Group, University of Illinois Urbana-Champaign. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines . National Institutes of Health. [Link]
-
2 Bromo Iodopyridine . Symax Laboratories Private Limited. [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization . MDPI. [Link]
Sources
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. Improved methodologies for the preparation of highly substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 8. kemiezen.com [kemiezen.com]
- 9. 2-Bromo-5-chloro-3-iodopyridine | 1211535-24-8 [sigmaaldrich.cn]
- 10. 1211535-24-8|2-Bromo-5-chloro-3-iodopyridine|BLD Pharm [bldpharm.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 15. research.cuanschutz.edu [research.cuanschutz.edu]
5-Bromo-2-chloro-3-iodopyridine: A Versatile Heterocyclic Building Block for Complex Molecule Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth look at 5-Bromo-2-chloro-3-iodopyridine, a uniquely functionalized heterocyclic scaffold. Its strategic placement of three distinct halogen atoms—iodine, bromine, and chlorine—on a pyridine core offers an exceptional platform for sequential and site-selective chemical modifications. This guide will delve into the reactivity, synthetic protocols, and strategic applications of this powerful building block, providing the technical insights necessary for its effective use in pharmaceutical and materials science research.
Introduction: The Strategic Advantage of Orthogonal Reactivity
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast number of top-selling pharmaceuticals.[1] The ability to precisely install multiple, diverse substituents onto this ring system is paramount for modern drug discovery and the development of functional materials. 5-Bromo-2-chloro-3-iodopyridine (CAS No: 928653-73-0) emerges as a preeminent tool for this purpose.
The utility of this molecule stems from the differential reactivity of its carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend is C–I > C–Br > C–Cl, allowing for a stepwise functionalization of the pyridine ring at positions 3, 5, and 2.[2][3] This "orthogonal" reactivity enables chemists to build molecular complexity in a controlled, predictable manner, transforming a single starting material into a diverse library of 2,3,5-trisubstituted pyridines.[4][5][6]
Core Reactivity: A Stepwise Approach to Functionalization
The primary value of 5-Bromo-2-chloro-3-iodopyridine lies in the ability to selectively address each halogenated position. By carefully selecting catalysts, ligands, and reaction conditions, a researcher can dictate which C-X bond undergoes transformation.
Caption: Sequential functionalization workflow for 5-Bromo-2-chloro-3-iodopyridine.
This stepwise approach allows for the introduction of three different functional groups onto the pyridine core, making it an ideal scaffold for building structure-activity relationships (SAR) in drug discovery programs.
Palladium-Catalyzed Cross-Coupling Reactions
The workhorse reactions for modifying 5-Bromo-2-chloro-3-iodopyridine are palladium-catalyzed cross-couplings. The choice of catalyst, ligand, and reaction conditions is critical to achieving the desired site-selectivity.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
The highly reactive C-I bond is the first to be addressed, typically under mild Sonogashira conditions to install an alkyne moiety. The use of a copper(I) co-catalyst is standard, and the reaction often proceeds at or slightly above room temperature.[3][7]
Table 1: Typical Conditions for Selective Sonogashira Coupling at C-3
| Component | Example Reagent/Condition | Purpose |
| Substrate | 5-Bromo-2-chloro-3-iodopyridine | Electrophile |
| Nucleophile | Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner |
| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Catalyzes the reaction |
| Cu Co-catalyst | CuI (5-10 mol%) | Facilitates transmetalation |
| Base | Et₃N or i-Pr₂NH | Alkyne deprotonation & HCl scavenger |
| Solvent | THF, DMF | Anhydrous, degassed |
| Temperature | Room Temperature to 60 °C | Mild conditions preserve C-Br/C-Cl |
Exemplary Protocol: Selective Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).
-
Reagent Addition: Add anhydrous, degassed THF, followed by triethylamine (2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the residue by flash column chromatography.
Suzuki coupling is highly versatile for creating C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters. By tuning the conditions, one can target either the C-I or the C-Br bond.
-
Selective at C-3 (Iodine): Milder conditions, similar to those for Sonogashira, using a standard Pd(PPh₃)₄ catalyst at moderate temperatures will favor reaction at the C-I bond.
-
Selective at C-5 (Bromine): After functionalizing the C-3 position, more forcing conditions are required to activate the C-Br bond. This often involves using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures (80-110 °C).[3]
Table 2: Comparative Conditions for Suzuki Coupling
| Position | Catalyst / Ligand | Base | Solvent | Temperature |
| C-3 (Iodo) | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | 60-80 °C |
| C-5 (Bromo) | Pd(dppf)Cl₂, Pd₂(dba)₃ / XPhos | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 90-110 °C |
The Stille reaction couples the halo-pyridine with an organostannane reagent.[8][9] It is known for its tolerance of a wide variety of functional groups.[10][11] The selectivity principles are analogous to the Suzuki coupling, where the C-I bond reacts under milder conditions than the C-Br bond. The addition of CuI can significantly accelerate the reaction rate.[12]
Exemplary Protocol: Stille Coupling
-
Setup: In a glovebox or under an inert atmosphere, combine the 3-functionalized-5-bromo-2-chloropyridine (1.0 equiv.), the organostannane (1.1 equiv.), Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 8 mol%) in a reaction vessel.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane) and any additives like CuI (10 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until reaction completion as monitored by LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with aqueous KF solution to remove tin byproducts, followed by a standard aqueous work-up.
-
Purification: Purify by flash chromatography.
This reaction is crucial for installing nitrogen-based functional groups. Activating the C-Br bond for C-N coupling typically requires a robust catalytic system. Activating the most resilient C-Cl bond at the electron-deficient C-2 position requires even more specialized, bulky, and electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like LiHMDS or NaOtBu.[13]
Lithiation and Halogen Dance
Beyond palladium catalysis, 5-Bromo-2-chloro-3-iodopyridine can undergo deprotonation and halogen-metal exchange. The 2-chloro substituent can act as a directing group for lithiation at adjacent positions.[14] However, with polyhalogenated systems, "halogen dance" rearrangements, where a lithium-halogen exchange at one position triggers the migration of a halogen anion to another, can occur.[15][16] These transformations, typically performed at very low temperatures (-78 °C) with strong bases like n-BuLi or LDA, open up alternative pathways to functionalization by trapping the resulting organolithium species with various electrophiles.[17][18]
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a supremely valuable building block for the synthesis of complex, highly substituted pyridines. Its well-defined reactivity hierarchy allows for a logical and sequential approach to molecular construction. By mastering the principles of site-selective cross-coupling and other functionalization reactions, researchers can leverage this scaffold to accelerate the discovery and development of novel pharmaceuticals and advanced materials. The protocols and principles outlined in this guide serve as a foundational resource for harnessing the full synthetic potential of this versatile intermediate.
References
- First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation.The Journal of Organic Chemistry - ACS Publications.
- Oxidative Trimerization of Amino Acids: Selective Synthesis of 2,3,5-Trisubstituted Pyridines.Organic Letters - ACS Publications.
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.The Journal of Organic Chemistry - ACS Publications.
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.Semantic Scholar.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.The Journal of Organic Chemistry - ACS Publications.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.PubMed.
- 5-(Bromomethyl)-2-chloro-3-iodopyridine, min 98%, 100 mg.Fisher Scientific.
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.ResearchGate.
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.PubMed.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PMC - NIH.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.Benchchem.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.PubMed.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New.American Chemical Society.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.ResearchGate.
- Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.PubMed.
- 5-Bromo-2-chloro-3-iodopyridine.Kemiezen.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.ResearchGate.
- 5-Bromo-2-iodopyridin-3-ol.Sigma-Aldrich.
- Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles.WuXi RCS.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.ResearchGate.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.PubMed.
- A Simple, Modular Synthesis of Substituted Pyridines.PMC - NIH.
- Stille Coupling.NROChemistry.
- The Stille Reaction.Chem 115 Myers.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Chemical Reviews - ACS Publications.
- 5-BROMO-2-CHLORO-3-IODO-PYRIDINE synthesis.chemicalbook.
- Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions.OUCI.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.ijssst.info.
- 5-Bromo-2-chloro-3-nitropyridine.Sigma-Aldrich.
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...ResearchGate.
- Stille Coupling.Organic Chemistry Portal.
- 3-Bromo-5-chloro-2-iodopyridine.PubChem.
- A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.Google Patents.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.Benchchem.
- Stille reaction.Wikipedia.
- Stille Coupling.Chemistry LibreTexts.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.NIH.
- 5-Bromo-4-chloro-3-iodopyridin-2-amine.Echemi.
- The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.Google Patents.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.ResearchGate.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 5-Bromo-2-chloro-3-iodopyridine
Introduction: Navigating Selectivity in Polyhalogenated Heterocycles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, for the construction of biaryl and related structures.[3][4] A significant challenge and opportunity within this field lies in the selective functionalization of polyhalogenated aromatic systems. These substrates offer multiple points for diversification, but demand precise control over reaction conditions to achieve the desired regioselectivity.
This application note provides a detailed guide to the selective Suzuki coupling of 5-Bromo-2-chloro-3-iodopyridine, a versatile building block possessing three distinct halogen atoms. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a strategic handle for sequential, site-selective cross-coupling reactions.[5] By carefully tuning the reaction parameters, one can selectively address the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This guide will delve into the mechanistic underpinnings of this selectivity, provide a robust experimental protocol, and offer insights into reaction optimization and troubleshooting.
Mechanistic Rationale: The Basis of Selectivity
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7] The chemoselectivity in the coupling of 5-Bromo-2-chloro-3-iodopyridine is primarily dictated by the initial oxidative addition step, which is typically the rate-determining step in the catalytic cycle.[2][7]
The order of reactivity for aryl halides in the oxidative addition to a Pd(0) complex is generally I > Br > Cl.[5] This trend is attributed to the decreasing bond dissociation energies of the carbon-halogen bonds down the group. The weaker C-I bond in 5-Bromo-2-chloro-3-iodopyridine will therefore undergo oxidative addition to the palladium catalyst much more readily than the C-Br or C-Cl bonds. This significant difference in reactivity allows for a high degree of selectivity for coupling at the 3-position.
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Selective Suzuki Coupling at the C-I Position
This protocol details a general procedure for the selective Suzuki coupling of an arylboronic acid with 5-Bromo-2-chloro-3-iodopyridine at the iodine-bearing position.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 5-Bromo-2-chloro-3-iodopyridine | ≥97% | Commercially Available |
| Arylboronic Acid | ≥98% | Commercially Available |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Degassed, Deionized | In-house |
| Argon or Nitrogen Gas | High Purity | Standard Laboratory Supply |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 5-Bromo-2-chloro-3-iodopyridine is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-bromo-2-chloropyridine.
Caption: Experimental workflow for the selective Suzuki coupling.
Causality Behind Experimental Choices
-
Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for Suzuki couplings.[6] Its use in relatively low catalytic loadings (2-5 mol%) is often sufficient for efficient coupling at the highly reactive C-I bond. For less reactive boronic acids or to improve reaction times, other palladium catalysts with more specialized ligands, such as those based on bulky, electron-rich phosphines, can be employed.[8][9]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10][11][12] It activates the organoboron species, typically by forming a more nucleophilic boronate complex.[8][11] Potassium carbonate (K₂CO₃) is a moderately strong inorganic base that is effective for this purpose and is compatible with a wide range of functional groups.[6] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, with stronger bases sometimes accelerating the reaction.[13]
-
Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki couplings.[1] 1,4-Dioxane is a good solvent for the organic reactants, while the presence of water is often beneficial for dissolving the inorganic base and facilitating the formation of the active boronate species. The use of degassed solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Other common solvents include toluene and tetrahydrofuran (THF).[14][15]
-
Temperature: The reaction is typically heated to increase the rate of the catalytic cycle. A temperature of 80-90 °C is generally sufficient for the selective coupling at the C-I bond without promoting significant reaction at the C-Br bond. Higher temperatures could lead to a loss of selectivity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different palladium source/ligand combination. Ensure proper degassing of solvents. |
| Insufficiently active boronic acid | Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more reactive. | |
| Ineffective base | Try a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Formation of Side Products (e.g., coupling at C-Br) | Reaction temperature too high | Lower the reaction temperature to 70-80 °C. |
| Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous base and solvents. Ensure the reaction is run under strictly inert conditions. |
Conclusion
The selective Suzuki-Miyaura coupling of 5-Bromo-2-chloro-3-iodopyridine at the C-I position is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. By leveraging the inherent reactivity differences of the carbon-halogen bonds, a high degree of chemoselectivity can be achieved under relatively mild conditions. The protocol provided herein serves as a robust starting point for researchers and drug development professionals. Further optimization of the catalyst, base, and solvent system may be necessary depending on the specific arylboronic acid used. This approach opens the door to the sequential introduction of different functionalities onto the pyridine core, enabling the rapid generation of diverse molecular architectures for various applications.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Al-Masum, M., & El-Batta, A. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(21), 6852–6858. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
da Silva, R. G., & de Souza, R. O. M. A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3359-3365. Available from: [Link]
-
Thomas, S., & Su, V. M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4324-4327. Available from: [Link]
-
Knochel, P., & Goundry, W. R. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 3213-3226. Available from: [Link]
-
Chen, C. H., & King, A. O. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(23), 7757-7761. Available from: [Link]
-
Palani, V., & Perea, M. A. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 118(17), 8037-8092. Available from: [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020). Available from: [Link]
-
Knochel, P., & Goundry, W. R. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed, 35244922. Available from: [Link]
-
Thomas, S., & Su, V. M. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 6(8), 5326-5330. Available from: [Link]
-
Scrivanti, A., & Biffis, A. (2018). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Catalysis Science & Technology, 8(1), 17-31. Available from: [Link]
-
Kappe, C. O., & Glasnov, T. N. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 9(1), 213-221. Available from: [Link]
-
Buchwald, S. L., & Old, D. W. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. Available from: [Link]
-
Biffis, A., & Scrivanti, A. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis, 347(6), 705-722. Available from: [Link]
-
ResearchGate. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). Available from: [Link]
-
Sigman, M. S., & Norrby, P.-O. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 8037-8043. Available from: [Link]
-
Al-Hourani, B. J., & Al-Tel, T. H. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1085-1091. Available from: [Link]
-
Organic Chemistry Academy. The Suzuki Reaction, Examples of the Suzuki Reaction. (2023). Available from: [Link]
-
Oestreich, M., & van der Lee, A. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 375(1), 1-32. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). Available from: [Link]
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10738-10815. Available from: [Link]
-
Save My Exams. Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. (2025). Available from: [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction. (2016). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-chloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
The 5-bromo-2-chloro-3-iodopyridine scaffold is a highly versatile building block in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms on a pyridine ring offers a platform for sequential and site-selective functionalization. The differential reactivity of the carbon-halogen bonds under palladium-catalyzed cross-coupling conditions allows for the controlled introduction of diverse molecular fragments, enabling the rapid generation of complex and novel chemical entities. This guide provides a detailed technical overview and field-proven protocols for the selective cross-coupling at the C3-iodo position, the most reactive site on the pyridine core.
The Principle of Chemoselectivity: A Tale of Three Halogens
The success of a stepwise functionalization strategy for 5-bromo-2-chloro-3-iodopyridine hinges on the predictable and distinct reactivity of the three halogen substituents in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is governed by the carbon-halogen bond dissociation energy, following the trend: C–I < C–Br < C–Cl.
This inherent reactivity difference is the cornerstone of achieving selectivity. The C-I bond at the C3 position is significantly weaker than the C-Br bond at C5 and the C-Cl bond at C2, making it the most susceptible to oxidative addition to a Pd(0) catalyst. Consequently, under carefully controlled conditions, cross-coupling reactions can be directed exclusively to the C3 position, leaving the bromo and chloro substituents intact for subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, proceed through a common catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (in this case, the C-I bond of 5-bromo-2-chloro-3-iodopyridine). This is typically the rate-determining step and is highly sensitive to the nature of the halogen.
2. Transmetalation (for Suzuki and Sonogashira reactions): The organometallic coupling partner (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center, displacing the halide. This step often requires the presence of a base.
3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
For the Heck reaction , the mechanism involves migratory insertion of an alkene into the Pd-C bond followed by β-hydride elimination to form the coupled product.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of 5-bromo-2-chloro-3-iodopyridine, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is employed, which is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For Suzuki couplings, electron-rich and bulky phosphines such as SPhos or XPhos can be highly effective, particularly for challenging substrates. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is also a commonly used and reliable ligand.
-
Base: A base is required to facilitate the transmetalation step by activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary for the dissolution of the inorganic base and plays a role in the transmetalation step.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 5-bromo-2-chloro-3-iodopyridine.
Materials:
-
5-bromo-2-chloro-3-iodopyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Stir the reaction mixture at 80-90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| PdCl₂(dppf) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18 | 75-85 |
Note: Yields are estimates based on reactions with structurally similar polyhalogenated pyridines.
Application Note 2: Sonogashira Coupling for the Synthesis of Alkynylpyridines
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, enabling the introduction of terminal alkynes onto the pyridine ring. This reaction is invaluable for the synthesis of precursors for pharmaceuticals, organic materials, and natural products.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Apolar aprotic solvents like THF, DMF, or toluene are commonly used.
Protocol: Selective Sonogashira Coupling at the C3-Iodo Position
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne with 5-bromo-2-chloro-3-iodopyridine.
Materials:
-
5-bromo-2-chloro-3-iodopyridine
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
CuI (0.05 equivalents)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
THF (anhydrous and degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and Et₃N (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-40 | 6-12 | 80-95 |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 8-16 | 75-90 |
| Pd(OAc)₂/XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 60 | 12-24 | 70-85 |
Note: Yields are estimates based on reactions with structurally similar polyhalogenated pyridines.
Application Note 3: Heck Coupling for the Alkenylation of the Pyridine Ring
The Heck reaction provides a powerful means of forming C(sp²)–C(sp²) bonds through the coupling of an aryl halide with an alkene. This allows for the introduction of vinyl groups onto the 5-bromo-2-chloro-3-iodopyridine core.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective precatalyst for the Heck reaction.
-
Ligand: Phosphine ligands, such as PPh₃ or P(o-tol)₃, are often used to stabilize the palladium catalyst and promote the desired reactivity.
-
Base: A base, typically an inorganic base like K₂CO₃ or NaOAc, or an organic amine base like Et₃N, is required to neutralize the hydrogen halide generated in the catalytic cycle.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are generally used.
Protocol: Selective Heck Coupling at the C3-Iodo Position
This protocol describes a general procedure for the Heck coupling of an alkene (e.g., styrene) with 5-bromo-2-chloro-3-iodopyridine.
Materials:
-
5-bromo-2-chloro-3-iodopyridine
-
Alkene (e.g., styrene) (1.5 equivalents)
-
Pd(OAc)₂ (0.02 equivalents)
-
PPh₃ (0.04 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
DMF (anhydrous and degassed)
-
Sealed tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a sealed tube or microwave vial, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed DMF and the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 12-24 | 70-85 |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | NMP | 110 | 16-30 | 65-80 |
| Pd₂(dba)₃ | None | Et₃N | Acetonitrile | 100 | 24-48 | 60-75 |
Note: Yields are estimates based on reactions with structurally similar polyhalogenated pyridines.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst deactivation: Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere.
-
Insufficiently active catalyst: For more challenging couplings, consider using more electron-rich and bulky ligands (e.g., Buchwald-type ligands).
-
Incorrect base: The choice of base can be critical. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) may be necessary.
-
-
Formation of Side Products:
-
Homocoupling: In Suzuki reactions, boronic acid homocoupling can occur. This can sometimes be minimized by adjusting the reaction temperature or stoichiometry. In Sonogashira reactions, Glaser coupling of the alkyne can be suppressed by using copper-free conditions or by ensuring a strictly anaerobic environment.
-
Reaction at other halogen sites: If coupling at the C-Br or C-Cl position is observed, milder reaction conditions (lower temperature, shorter reaction time) should be employed to enhance selectivity for the more reactive C-I bond.
-
Conclusion
The palladium-catalyzed cross-coupling of 5-bromo-2-chloro-3-iodopyridine offers a powerful and modular approach to the synthesis of highly functionalized pyridine derivatives. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, selective functionalization at the C3-iodo position can be achieved with high efficiency using Suzuki-Miyaura, Sonogashira, and Heck reactions. The protocols and insights provided in this guide serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the strategic design and synthesis of novel molecular entities.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100 (8), 3009–3066. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 5-Bromo-2-chloro-3-iodopyridine
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing as a critical structural motif in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] The introduction of diverse substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, offers a direct and versatile route to synthesize alkynyl-substituted pyridines, which are valuable precursors for more complex molecular architectures.[3][4]
This guide provides a detailed examination of the Sonogashira reaction applied to the polyhalogenated substrate, 5-Bromo-2-chloro-3-iodopyridine. This substrate presents a unique opportunity for selective functionalization due to the differential reactivity of its three halogen substituents. Understanding and controlling this regioselectivity is paramount for its effective use in multi-step synthetic campaigns.
Mechanistic Insights and Regioselectivity
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4][5] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is often the rate-determining step.[6] The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[3][7][8]
Reductive elimination from the palladium center then yields the final alkynylated product and regenerates the active Pd(0) catalyst.[9]
Controlling Regioselectivity with 5-Bromo-2-chloro-3-iodopyridine
For a polyhalogenated substrate like 5-Bromo-2-chloro-3-iodopyridine, the regioselectivity of the Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to the palladium center is:
C-I > C-Br > C-Cl [3][4][9][10]
This significant difference in reactivity allows for the highly selective coupling at the most reactive C-I bond at the 3-position of the pyridine ring, leaving the bromo and chloro substituents untouched for potential subsequent cross-coupling reactions. By carefully controlling the reaction conditions, it is possible to achieve exclusive formation of the 3-alkynyl-5-bromo-2-chloropyridine derivative.
Experimental Protocol: Regioselective Sonogashira Coupling of 5-Bromo-2-chloro-3-iodopyridine
This protocol outlines a general procedure for the selective Sonogashira coupling at the C-3 position.
Materials and Reagents:
-
5-Bromo-2-chloro-3-iodopyridine
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser
-
Magnetic stirrer and heating mantle
-
Inert gas line and bubbler
-
Syringes and needles for reagent transfer
-
Standard glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add 5-Bromo-2-chloro-3-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.04-0.10 eq).
-
Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) to the flask to achieve a suitable concentration (typically 0.1-0.2 M). Follow this with the addition of triethylamine (2.0-3.0 eq).
-
Reagent Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add the terminal alkyne (1.1-1.2 eq) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A robust and commercially available catalyst. If the reaction is slow, consider using a more active catalyst like Pd(PPh₃)₄. |
| Copper Co-catalyst | CuI (4-10 mol%) | Essential for the formation of the copper acetylide. Ensure the CuI is of high purity. The absence of copper may require harsher conditions.[3] |
| Ligand | PPh₃ (4-10 mol%) | Additional phosphine ligand can help stabilize the palladium catalyst. |
| Base | Triethylamine (2-3 eq) | Acts as both a base and a solvent in some cases. Other amine bases like DIPEA can also be used.[8] |
| Solvent | Anhydrous, degassed THF or DMF | The choice of solvent can influence reaction rates. DMF can be beneficial for less soluble substrates. Ensure the solvent is thoroughly degassed to prevent Glaser homocoupling of the alkyne.[3] |
| Temperature | Room Temperature to 60 °C | The high reactivity of the C-I bond should allow for mild reaction conditions.[3][9] If side reactions are observed at higher temperatures, maintain the reaction at room temperature for a longer duration. |
Troubleshooting Common Issues:
-
Low Yield: Ensure all reagents are pure and solvents are anhydrous and degassed. The catalyst may have decomposed; consider adding a fresh portion of the catalyst.
-
Glaser Homocoupling (Alkyne Dimerization): This is a common side reaction, often indicated by a color change.[3] It is promoted by the presence of oxygen. Ensure the reaction is performed under a strict inert atmosphere. Copper-free Sonogashira conditions can also be explored to mitigate this issue.[3][11]
-
Lack of Regioselectivity: While highly unlikely under the recommended mild conditions, coupling at the C-Br or C-Cl positions could occur at elevated temperatures or with prolonged reaction times. If this is observed, reduce the reaction temperature and monitor carefully.
Visualizing the Process
Experimental Workflow Diagram
Caption: A streamlined workflow for the Sonogashira coupling.
Regioselectivity Diagram
Caption: Regioselectivity is governed by halogen reactivity.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Shafi, S., Rasool, S., & Ganaie, S. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI, 10(4), 443. [Link]
-
Hassan, Z., & Modaresi, S. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7454. [Link]
-
Borah, A. J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5205-5226. [Link]
-
McNally, A. (2023, March 27). Selective functionalization of pyridines, diazines and pharmaceuticals via unconventional intermediates. American Chemical Society. [Link]
-
YouTube. (2020, July 25). Sonogashira Coupling. [Link]
-
Tang, R.-J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1235–1243. [Link]
-
Rahman, M. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4211. [Link]
-
Vicha, R., et al. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025–3033. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Golden. Sonogashira coupling. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. golden.com [golden.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-iodopyridine
Authored by: A Senior Application Scientist
Introduction: The Challenge and Opportunity of Polyhalogenated Heterocycles
Polyhalogenated pyridines are invaluable building blocks in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Their multiple, distinct halogen atoms offer the potential for sequential, site-selective functionalization through various cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, stands as a powerful tool for introducing nitrogen-containing moieties. However, when faced with a substrate such as 5-Bromo-2-chloro-3-iodopyridine, the key challenge lies in achieving exquisite chemoselectivity. This guide provides a detailed protocol and the underlying scientific rationale for the selective amination of this versatile substrate, leveraging the differential reactivity of its carbon-halogen bonds.
The predictable reactivity trend of halogens in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl. This is attributed to the bond dissociation energies of the C-X bond (C-I < C-Br < C-Cl) and the ease of oxidative addition to the palladium(0) catalyst. Consequently, the C-I bond at the 3-position of 5-Bromo-2-chloro-3-iodopyridine is the most labile and, therefore, the most likely site for initial reaction under carefully controlled conditions. This inherent reactivity difference forms the basis of our selective amination strategy.
Reaction Principle: A Tale of Three Halogens
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst and a suitable ligand. The key to selectivity in the amination of 5-Bromo-2-chloro-3-iodopyridine is to employ reaction conditions that favor the oxidative addition of the C-I bond over the C-Br and C-Cl bonds. This is typically achieved by using a less reactive catalyst system and maintaining a relatively low reaction temperature.
The general catalytic cycle for the Buchwald-Hartwig amination is depicted below:
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
For 5-Bromo-2-chloro-3-iodopyridine, the initial oxidative addition step is highly selective for the C-I bond. By carefully selecting the ligand, base, and temperature, we can ensure that the subsequent steps of the catalytic cycle proceed efficiently to form the desired 3-amino product, leaving the bromo and chloro substituents intact for further functionalization.
Experimental Protocol: Selective Amination of 5-Bromo-2-chloro-3-iodopyridine
This protocol details the selective amination of the 3-iodo position of 5-Bromo-2-chloro-3-iodopyridine with a generic primary amine (R-NH2).
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| 5-Bromo-2-chloro-3-iodopyridine | C₅H₂BrClIN | 318.32 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | R-NH₂ | - | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 0.04 | 0.04 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | 92.14 | 10 mL | - |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard laboratory glassware
-
Syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-chloro-3-iodopyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Add the primary amine (1.2 mmol) via syringe. If the amine is a solid, it can be added along with the other solids in step 1.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Workflow Diagram:
Figure 2: A step-by-step workflow for the selective Buchwald-Hartwig amination.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature to 100 °C. However, be aware that higher temperatures may lead to a loss of selectivity and the formation of di-aminated products. Alternatively, a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., RuPhos or SPhos), could be trialed, but again, with caution regarding selectivity.
-
Side Reactions: The formation of hydrodehalogenated byproducts can occur, particularly if the reaction is run for an extended period or at high temperatures.
-
Amine Scope: The reactivity of the amine can influence the reaction outcome. Electron-rich anilines and primary aliphatic amines are generally good substrates. Hindered or electron-deficient amines may require more forcing conditions.
Conclusion
The selective Buchwald-Hartwig amination of 5-Bromo-2-chloro-3-iodopyridine is a highly valuable transformation that provides access to a range of functionalized pyridine derivatives. By leveraging the inherent reactivity differences of the carbon-halogen bonds and carefully controlling the reaction conditions, it is possible to achieve excellent chemoselectivity for the C-I bond. The protocol described herein provides a robust starting point for researchers and scientists working in the field of synthetic and medicinal chemistry. Further optimization may be required for specific amine substrates, but the principles outlined in this guide will serve as a solid foundation for such efforts.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
Application Notes & Protocols: A Guide to the Regioselective Functionalization of 5-Bromo-2-chloro-3-iodopyridine
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic, regioselective functionalization of 5-bromo-2-chloro-3-iodopyridine. This versatile, halogen-rich pyridine serves as a powerful building block for creating complex, polysubstituted heterocyclic scaffolds, which are pivotal in modern pharmaceutical development. This guide elucidates the underlying principles of reactivity and provides validated, step-by-step protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and metal-halogen exchange, enabling precise control over molecular architecture.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials, prized for its ability to engage in hydrogen bonding and act as a bioisostere for phenyl rings, often leading to improved pharmacokinetic profiles.[1] The precise installation of multiple, distinct functional groups onto this scaffold is a central challenge in medicinal chemistry. 5-Bromo-2-chloro-3-iodopyridine offers a unique platform for sequential and site-selective modifications, owing to the differential reactivity of its three distinct carbon-halogen (C-X) bonds. Understanding and exploiting these reactivity differences is paramount for the efficient synthesis of novel chemical entities.
The Principle of Regioselectivity: A Hierarchy of Halogen Reactivity
The regioselectivity in the functionalization of 5-bromo-2-chloro-3-iodopyridine is primarily governed by the relative C-X bond dissociation energies. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the C-X bond.[2] This process is most facile for weaker C-X bonds, establishing a clear reactivity hierarchy.
This established trend dictates that the C-I bond at the 3-position is the most labile and will react preferentially under carefully controlled conditions. The C-Br bond at the 5-position is of intermediate reactivity, while the C-Cl bond at the 2-position is the most robust, typically requiring more forcing conditions or specialized, highly active catalyst systems for cleavage.[2] This differential reactivity allows for a stepwise functionalization strategy, where each halogen can be addressed in a controlled sequence.
Diagram 1: Relative reactivity of halogen sites.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone for C-C and C-N bond formation. By leveraging the reactivity hierarchy, we can achieve highly selective couplings at the C3-iodide position while preserving the bromide and chloride for subsequent transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl or vinyl-aryl bonds using boronic acids or their esters.[3][4] The reaction proceeds selectively at the C3-I position under standard conditions.
Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position
-
Objective: To selectively couple an arylboronic acid at the C3-position of 5-bromo-2-chloro-3-iodopyridine.
-
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[3]
-
Anhydrous solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene[5]
-
Nitrogen or Argon source
-
-
Protocol Steps:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-chloro-3-iodopyridine, the arylboronic acid, and the base.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Add the remaining degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel) to yield the 3-aryl-5-bromo-2-chloropyridine.
-
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | >90 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | >90 |
Table 1: Representative conditions for selective Suzuki-Miyaura coupling at C3-I.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the synthesis of aryl-alkynes and is highly selective for the C3-I position.[6] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[7]
Protocol: Selective Sonogashira Coupling at the C3-Position
-
Objective: To selectively couple a terminal alkyne at the C3-position.
-
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.3 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)[6]
-
Co-solvent (optional): Anhydrous THF or DMF
-
Nitrogen or Argon source
-
-
Protocol Steps:
-
To a Schlenk flask under an inert atmosphere, add 5-bromo-2-chloro-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed solvent (e.g., THF) followed by the amine base.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours. The reaction is often rapid and can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-alkynyl-5-bromo-2-chloropyridine.
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for constructing C-N bonds and shows excellent regioselectivity for the C3-I position over the C-Br and C-Cl positions.[8][9] The choice of ligand and base is critical for achieving high efficiency.[10]
Protocol: Selective Buchwald-Hartwig Amination at the C3-Position
-
Objective: To selectively couple a primary or secondary amine at the C3-position.
-
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: Xantphos or BINAP (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent: Toluene or 1,4-Dioxane
-
Nitrogen or Argon source
-
-
Protocol Steps:
-
In an inert atmosphere glovebox or using Schlenk technique, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by 5-bromo-2-chloro-3-iodopyridine and the amine.
-
Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 3-amino-5-bromo-2-chloropyridine.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
Application Notes and Protocols for the Synthesis of Polysubstituted Pyridines from 5-Bromo-2-chloro-3-iodopyridine
Abstract
This comprehensive guide provides detailed application notes and protocols for the strategic synthesis of polysubstituted pyridines utilizing the versatile building block, 5-bromo-2-chloro-3-iodopyridine. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex heterocyclic scaffolds. We will explore the principles of chemoselective functionalization through a series of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, as well as ortho-lithiation strategies. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring technical accuracy and practical applicability.
Introduction: The Strategic Value of 5-Bromo-2-chloro-3-iodopyridine
Polysubstituted pyridines are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science, owing to their diverse biological activities and unique physicochemical properties.[1] The starting material, 5-bromo-2-chloro-3-iodopyridine, is a highly functionalized and synthetically attractive starting material due to the differential reactivity of its three distinct halogen atoms. This inherent reactivity hierarchy allows for a programmed, site-selective introduction of various substituents, paving the way for the rapid generation of molecular diversity from a single, readily accessible core.
The primary paradigm for the functionalization of this substrate lies in palladium-catalyzed cross-coupling reactions.[2][3][4] The success of these transformations hinges on the predictable reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl for oxidative addition to a Pd(0) center.[2][5][6][7] This principle is the cornerstone of the selective methodologies detailed herein.
Chemoselectivity: A Programmed Approach to Functionalization
The differential reactivity of the C-I, C-Br, and C-Cl bonds in 5-bromo-2-chloro-3-iodopyridine is the key to its synthetic utility. The C-I bond is the most labile and will preferentially undergo oxidative addition to a palladium(0) catalyst under milder conditions. The C-Br bond is of intermediate reactivity, while the C-Cl bond is the most robust, typically requiring more forcing conditions or specialized catalyst systems for activation.[2][7] This allows for a stepwise functionalization, beginning at the 3-position (iodine), followed by the 5-position (bromine), and concluding at the 2-position (chlorine).
Figure 1: A workflow diagram illustrating the programmed, site-selective functionalization of 5-bromo-2-chloro-3-iodopyridine based on the differential reactivity of its halogen substituents.
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for the selective functionalization of 5-bromo-2-chloro-3-iodopyridine. It is imperative that all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to ensure catalyst stability and reaction efficiency.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[8][9][10][11]
Protocol 3.1.1: Selective Coupling at the C-I Position
This protocol is designed for the initial, selective functionalization at the most reactive C-I bond.
-
Reagents and Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
Aryl- or vinylboronic acid (1.1-1.5 equivalents)
-
Pd(PPh₃)₄ (0.02-0.05 equivalents)
-
Na₂CO₃ or K₂CO₃ (2.0-3.0 equivalents)
-
Toluene/H₂O or Dioxane/H₂O (typically 4:1 v/v)
-
Anhydrous solvents and inert atmosphere setup
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq), the boronic acid (1.2 eq), and the base (2.5 eq).
-
Add the solvent mixture (e.g., toluene/H₂O 4:1).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate in vacuo and purify the residue by flash column chromatography.
-
Rationale: The choice of Pd(PPh₃)₄ as the catalyst and moderate heating is crucial for achieving high selectivity for the C-I bond over the C-Br and C-Cl bonds.[10] The aqueous base is necessary to activate the boronic acid for transmetalation.[8]
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Mild catalyst, selective for C-I activation. |
| Base | Na₂CO₃, K₂CO₃ | Activates the boronic acid. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient to promote reaction at C-I without significantly activating C-Br. |
Table 1: Key parameters for selective Suzuki-Miyaura coupling at the C-I position.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5][12][13][14]
Protocol 3.2.1: Selective Alkynylation at the C-I Position
-
Reagents and Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
Terminal alkyne (1.1-1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents)
-
CuI (0.01-0.03 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous THF or DMF
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq) and the solvent (e.g., THF).
-
Add the terminal alkyne (1.2 eq) and the base (e.g., TEA, 2.5 eq).
-
Degas the solution.
-
Add CuI (0.02 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often rapid.
-
Upon completion, dilute with ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography.
-
Rationale: The Sonogashira reaction can often be performed at room temperature, which further enhances its selectivity for the C-I bond.[5][14] Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[13]
Figure 2: Simplified catalytic cycles for the Sonogashira coupling, illustrating the interplay between the palladium and copper catalysts.
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6][15][16][17][18]
Protocol 3.3.1: Selective Amination at the C-I Position
-
Reagents and Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Pd₂(dba)₃ (0.01-0.03 equivalents)
-
Xantphos or other suitable phosphine ligand (0.02-0.06 equivalents)
-
NaOt-Bu or Cs₂CO₃ (1.5-2.5 equivalents)
-
Anhydrous toluene or dioxane
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., NaOt-Bu, 2.0 eq) to a Schlenk tube.
-
Add the solvent (e.g., toluene), followed by 5-bromo-2-chloro-3-iodopyridine (1.0 eq) and the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
-
Rationale: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing catalyst decomposition.[17] The strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[15][16] Careful temperature control ensures selectivity for the C-I bond.[6]
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Bulky ligand promotes C-N bond formation and stabilizes the catalyst. |
| Base | NaOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point solvents. |
| Temperature | 80-100 °C | Balances reaction rate and selectivity for C-I activation. |
Table 2: Key parameters for selective Buchwald-Hartwig amination at the C-I position.
Sequential Functionalization: Building Complexity
Once the C-3 position has been selectively functionalized, the resulting 5-bromo-2-chloro-3-(R¹)-pyridine can be subjected to a second cross-coupling reaction at the C-5 position. This generally requires more forcing conditions, such as a higher temperature or a more active catalyst system (e.g., one with a more electron-rich and bulky ligand), to activate the C-Br bond. Finally, the C-Cl bond at the C-2 position can be functionalized under even more rigorous conditions, often employing specialized catalysts known for their ability to activate robust C-Cl bonds.
Orthogonal Strategy: Directed ortho-Lithiation
As a complementary approach, directed ortho-lithiation can be employed to introduce substituents at positions adjacent to existing directing groups. While the starting material itself is not ideally suited for this, intermediates along the synthetic pathway might be. For instance, the nitrogen atom of the pyridine ring can direct lithiation to the C-6 position under specific conditions, particularly when using a combination of BuLi and an additive like LiDMAE (lithium 2-(dimethylamino)ethoxide).[19][20][21] This can be a powerful strategy for introducing functionality at the C-6 position, which is not directly accessible via cross-coupling with the initial substrate.
Protocol 5.1: C-6 Lithiation of a 2-Chloropyridine Intermediate
This is a general protocol that could be adapted for an intermediate derived from the starting material.
-
Reagents and Materials:
-
2-Chloropyridine derivative
-
n-BuLi or s-BuLi (1.1 equivalents)
-
LiDMAE (optional, 1.1 equivalents)
-
Electrophile (e.g., DMF, I₂, aldehydes)
-
Anhydrous THF or Et₂O
-
-
Step-by-Step Procedure:
-
Dissolve the 2-chloropyridine derivative in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add the alkyllithium reagent and stir for 1-2 hours at -78 °C.
-
Add the desired electrophile and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by chromatography.
-
Rationale: The use of a strong lithium base at low temperatures allows for deprotonation at the C-6 position, which is kinetically favored.[19][20] The resulting lithiated species can then be trapped with a variety of electrophiles to introduce new functional groups.
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a powerful and versatile building block for the synthesis of complex, polysubstituted pyridines. By leveraging the principles of chemoselectivity in palladium-catalyzed cross-coupling reactions, researchers can program the sequential introduction of diverse functionalities with a high degree of control. The protocols and rationale provided in this guide offer a robust framework for the strategic design and execution of synthetic routes, enabling the efficient construction of novel molecular architectures for applications in drug discovery and beyond.
References
-
Fort, Y., & Rodriguez, A. L. (n.d.). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Cahiez, G., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. American Chemical Society. Retrieved from [Link]
-
Cahiez, G., et al. (2002). Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. PubMed. Retrieved from [Link]
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Retrieved from [Link]
-
Cahiez, G., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. Retrieved from [Link]
-
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. Retrieved from [Link]
-
(2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-513. Retrieved from [Link]
-
(n.d.). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. Retrieved from [Link]
-
Wu, Y.-J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Retrieved from [Link]
-
(n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Retrieved from [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Retrieved from [Link]
-
(n.d.). Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. PubMed Central. Retrieved from [Link]
-
(n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
(n.d.). Sonogashira Coupling. NROChemistry. Retrieved from [Link]
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
(n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
(2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Retrieved from [Link]
-
(2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. Retrieved from [Link]
-
(n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Retrieved from [Link]
-
(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
(2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
(2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
(2016). Sonogashira Coupling Reaction. YouTube. Retrieved from [Link]
-
(2020). Advances in Cross-Coupling Reactions. PMC - NIH. Retrieved from [Link]
-
(2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Retrieved from [Link]
-
(n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
(n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC - NIH. Retrieved from [Link]
Sources
- 1. Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions [ouci.dntb.gov.ua]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 5-Bromo-2-chloro-3-iodopyridine for Accelerated Drug Discovery
Abstract
This technical guide provides medicinal chemists, researchers, and drug development professionals with a comprehensive overview of the strategic applications of 5-Bromo-2-chloro-3-iodopyridine. This trihalogenated pyridine is a uniquely versatile scaffold, engineered for selective, sequential functionalization. By leveraging the differential reactivity of its iodine, bromine, and chlorine substituents, complex, multi-substituted pyridine cores—prevalent in numerous pharmacologically active agents—can be synthesized with high precision and control. This document details the principles of chemoselectivity and provides validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations.
The Strategic Advantage of Multi-Halogenated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its modulation of compound polarity and solubility make it a cornerstone of modern drug design.[4] 5-Bromo-2-chloro-3-iodopyridine (CAS No: 928653-73-0) emerges as a particularly powerful building block due to the distinct electronic and steric properties of its three halogen atoms.[5] This intrinsic differentiation allows for a programmed, regioselective approach to synthesis, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).
The utility of this reagent is rooted in the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows chemists to selectively address one position on the pyridine ring while leaving the other halogenated sites intact for subsequent transformations.[6][7]
Core Principle: Halogen Reactivity Hierarchy
In the crucial oxidative addition step of palladium-catalyzed coupling cycles, the carbon-halogen bond strength dictates the rate of reaction.[8] For 5-Bromo-2-chloro-3-iodopyridine, this reactivity follows a clear and exploitable trend:
C-I (Iodine at C-3) > C-Br (Bromine at C-5) > C-Cl (Chlorine at C-2)
This hierarchy is the foundation for the protocols described herein, allowing for the selective functionalization of the C-3 position, followed by the C-5 position, and finally the C-2 position.
Caption: Reactivity hierarchy of halogen substituents.
Protocol 1: Selective Alkynylation at the C-3 Position via Sonogashira Coupling
The Sonogashira reaction is a robust method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes).[2][9] Due to the high reactivity of the C-I bond, this reaction proceeds with exceptional selectivity at the C-3 position of 5-Bromo-2-chloro-3-iodopyridine under mild conditions, leaving the C-Br and C-Cl bonds untouched.[10] This is invaluable for introducing alkynyl linkers or pharmacophores, which are common in oncology and virology drug candidates.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).[7]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the homocoupling of the alkyne (Glaser coupling) and to protect the catalyst.[10]
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., a mixture of THF and Triethylamine (Et₃N), 2:1 v/v). The amine base (Et₃N) is crucial as it neutralizes the HI generated during the reaction and helps maintain the catalyst's active state.[11]
-
Substrate Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Stir the mixture at room temperature. For less reactive alkynes, gentle heating (e.g., 50-60 °C) may be required.[10]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).[11]
-
Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the catalyst residues.[7]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-2-chloropyridine.
Data Summary: Sonogashira Reaction Conditions
| Parameter | Recommended Condition | Causality / Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Provides the active Pd(0) species for the catalytic cycle.[10] |
| Copper(I) Co-catalyst | CuI (5-10 mol%) | Facilitates the transmetalation step with the alkyne, allowing for milder reaction conditions.[9] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as an acid scavenger and solvent. Essential for the catalytic cycle. |
| Solvent | THF, DMF, or Acetonitrile (anhydrous, degassed) | Aprotic polar solvents that solubilize reagents and do not interfere with the reaction. |
| Temperature | Room Temperature to 60 °C | Sufficient to drive the reaction of the highly reactive C-I bond without affecting C-Br or C-Cl.[10] |
Protocol 2: Selective C-C Bond Formation at C-5 via Suzuki-Miyaura Coupling
With the C-3 position functionalized, the C-5 bromine becomes the most reactive site for subsequent cross-coupling. The Suzuki-Miyaura coupling is a premier method for creating C-C bonds between aryl halides and organoboron compounds (e.g., boronic acids or esters).[12][13] This reaction is highly valued in drug discovery for its broad functional group tolerance and the stability and low toxicity of the boronic acid reagents.[12][13]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol
-
Vessel Preparation: In a suitable reaction vessel (e.g., microwave vial or Schlenk flask), combine the 3-alkynyl-5-bromo-2-chloropyridine substrate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a combination of Pd(OAc)₂ and a ligand like SPhos).[12][14] The choice of ligand is crucial and can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often improve catalyst performance.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon) for 5-10 minutes.[15]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O, typically in a 4:1 to 10:1 ratio) is commonly used.[14] Water is essential for the activity of the inorganic base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7] Microwave irradiation can often accelerate the reaction significantly.[14]
-
Monitoring: Monitor the reaction's progress until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the inorganic base and salts.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography to obtain the 5-aryl-3-alkynyl-2-chloropyridine product.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Parameter | Recommended Condition | Causality / Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-3 mol%) | Pre-catalyst that forms the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (if using Pd(OAc)₂) | Bulky, electron-rich ligands stabilize the Pd(0) center and promote oxidative addition and reductive elimination steps.[13] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[13][15] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | The aqueous component is crucial for dissolving and activating the inorganic base. |
| Temperature | 80 - 110 °C | Higher thermal energy is required to activate the C-Br bond compared to the C-I bond.[7] |
Protocol 3: C-N Bond Formation at C-2 via Buchwald-Hartwig Amination
The final functionalization step typically targets the least reactive C-Cl bond at the C-2 position. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming C-N bonds.[16][17] This reaction is extremely powerful for introducing primary or secondary amines, which are critical functional groups for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
Vessel Preparation: In an oven-dried vial or flask, add the 5-aryl-3-alkynyl-2-chloropyridine substrate (1.0 equiv.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃), and a specialized phosphine ligand (e.g., BINAP or XPhos).[6]
-
Inert Atmosphere: The catalyst system for this reaction is often highly oxygen-sensitive. Seal the vessel and thoroughly purge with an inert gas. All subsequent liquid additions should be via syringe.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane). Then, add the amine (1.2 equiv.).[6]
-
Reaction: Heat the reaction mixture to 100-120 °C. The higher temperature is necessary to overcome the higher activation energy of the C-Cl bond.
-
Monitoring: Monitor the reaction by LC-MS. These reactions can be rapid but may require several hours for full conversion.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the fully substituted 2-amino-5-aryl-3-alkynylpyridine.
Data Summary: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Causality / Rationale |
| Palladium Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Standard pre-catalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, or BINAP (2-4 mol%) | Electron-rich, sterically hindered biarylphosphine ligands are required to facilitate the difficult oxidative addition of the C-Cl bond.[16] |
| Base | NaOtBu, KOtBu, or LiHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.[6] |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | Aprotic solvents are required as protic solvents will quench the strong base. |
| Temperature | 100 - 120 °C | Essential for activating the strong, electron-rich C-Cl bond on the pyridine ring. |
Integrated Synthesis Strategy
The true power of 5-Bromo-2-chloro-3-iodopyridine lies in the sequential application of these orthogonal reactions. A medicinal chemist can design a synthetic route to rapidly generate a library of analogues with diverse functionality at the C-2, C-3, and C-5 positions, starting from a single, commercially available building block.
Caption: Integrated strategy for sequential functionalization.
Safety & Handling
-
Personal Protective Equipment (PPE): Always handle 5-Bromo-2-chloro-3-iodopyridine and all associated reagents wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All protocols should be performed in a well-ventilated chemical fume hood.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and highly moisture-sensitive. Handle under an inert atmosphere.[6]
-
Catalysts: Palladium catalysts and ligands can be toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a high-value, strategic building block for modern medicinal chemistry. Its well-defined halogen reactivity hierarchy enables a predictable and controlled approach to the synthesis of complex, polysubstituted pyridines. The protocols outlined in this guide provide robust starting points for researchers to leverage this reagent's full potential, facilitating the efficient generation of novel chemical entities and accelerating the drug discovery process.
References
-
Journal of Organic Chemistry. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
-
Molecules. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
-
ResearchGate. (2025). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Available at: [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
-
MDPI. (n.d.). Design and Synthesis of Bioactive Compounds for Therapeutic Applications. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
National Institutes of Health. (n.d.). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link]
-
A Chemical Supplier Website. (n.d.). 5-(Bromomethyl)-2-chloro-3-iodopyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Available at: [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. kemiezen.com [kemiezen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-2-chloro-3-iodopyridine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Within the critical field of oncology, pyridine and its derivatives are integral to the design of small molecule kinase inhibitors, which target the dysregulated signaling pathways characteristic of cancer.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 5-Bromo-2-chloro-3-iodopyridine, a uniquely functionalized building block, for the synthesis of novel kinase inhibitors. We will explore the principles of chemoselective functionalization and provide detailed, field-proven protocols for sequential cross-coupling reactions, enabling the construction of complex, trisubstituted pyridine libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Advantage of the Trisubstituted Pyridine Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their aberrant activity is a hallmark of many diseases, making them one of the most important classes of drug targets.[6][7] The pyridine ring system is particularly effective as a kinase inhibitor scaffold because its nitrogen atom can act as a hydrogen bond acceptor, frequently mimicking the adenine hinge-binding motif of ATP.[5]
The starting material, 5-Bromo-2-chloro-3-iodopyridine, offers a powerful platform for kinase inhibitor discovery. Its three distinct halogen atoms (I, Br, Cl) possess differential reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[8][9] The generally accepted reactivity order is I > Br > Cl, which allows for a controlled, stepwise, and regioselective diversification of the pyridine core.[8][10] This strategy enables chemists to systematically introduce different functionalities at the C3, C5, and C2 positions, methodically exploring the chemical space around the kinase ATP-binding site.
Safety & Handling
5-Bromo-2-chloro-3-iodopyridine is classified as acutely toxic if swallowed (Hazard Class 3) and causes serious eye irritation.[11] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
The Core Synthetic Strategy: A Workflow for Sequential Functionalization
The differential reactivity of the C-X bonds is the linchpin of our synthetic strategy. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), we can functionalize the pyridine ring in a predictable, sequential manner.
Diagram 1: Sequential Cross-Coupling Workflow. A logical flow for the regioselective synthesis of trisubstituted pyridine kinase inhibitors.
Experimental Protocols: Building the Kinase Inhibitor
The following protocols are designed as robust starting points. Researchers should note that optimization for specific substrates may be necessary. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Sonogashira Coupling at the C3-Iodo Position
The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, introducing an alkyne moiety that can serve as a rigid linker or interact with specific residues in the kinase active site.[10][12]
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-2-chloro-3-iodopyridine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with Argon three times.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Causality Note: The mild temperature leverages the high reactivity of the C-I bond, ensuring selectivity over the C-Br and C-Cl bonds.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-5-bromo-2-chloropyridine intermediate.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position
With the C3 position functionalized, we next target the C5-bromo position. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction ideal for introducing aryl or heteroaryl groups, which are critical for exploring interactions within the kinase ATP pocket.[13][14]
Materials:
-
3-Substituted-5-bromo-2-chloropyridine (from Protocol 1) (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.5 equiv)
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
In a microwave vial or Schlenk tube, combine the 3-substituted-5-bromo-2-chloropyridine, boronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate and backfill with Argon three times.
-
Add the degassed solvent system (dioxane and water). Causality Note: The water is crucial for the Suzuki catalytic cycle, aiding in the transmetalation step.[14]
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 4-12 hours. The reaction can also be performed using microwave irradiation for shorter reaction times.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 3,5-disubstituted-2-chloropyridine.
Protocol 3: Buchwald-Hartwig Amination at the C2-Chloro Position
The final step involves functionalizing the least reactive C2-chloro position. The Buchwald-Hartwig amination is a powerful method for installing an amine, a key functional group that often serves as the primary hydrogen-bonding "hinge-binder" in Type I and Type II kinase inhibitors.[9][15][16]
Materials:
-
3,5-Disubstituted-2-chloropyridine (from Protocol 2) (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ and XPhos. Causality Note: Bulky, electron-rich phosphine ligands like XPhos are critical for promoting the reductive elimination step, especially for the less reactive C-Cl bond.[17]
-
Evacuate and backfill with Argon. Add the anhydrous solvent and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add the 3,5-disubstituted-2-chloropyridine, the amine, and the base.
-
Add the pre-activated catalyst solution to the substrate mixture via cannula or syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with ethyl acetate.
-
Filter the mixture through Celite, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography or preparative HPLC to yield the final trisubstituted pyridine kinase inhibitor.
Data Summary and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the sequential cross-coupling strategy. Yields are representative and will vary based on the specific substrates used.
| Step | Reaction Type | Position | Key Reagents | Typical Conditions | Representative Yield |
| 1 | Sonogashira | C3 (Iodine) | Pd(PPh₃)₄ / CuI / Et₃N | THF, Room Temp, 12-24h | 75-95% |
| 2 | Suzuki-Miyaura | C5 (Bromine) | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 90 °C, 4-12h | 60-85% |
| 3 | Buchwald-Hartwig | C2 (Chlorine) | Pd₂(dba)₃ / XPhos / NaOtBu | Toluene, 110 °C, 12-24h | 50-80% |
Biological Context: Kinase Signaling and Inhibition
Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site. The strategically synthesized trisubstituted pyridine can orient its various functional groups to maximize favorable interactions—for example, with the hinge region, the DFG motif, and the gatekeeper residue—leading to potent and selective inhibition.
Diagram 2: Simplified MAPK/ERK Signaling Pathway. This illustrates a common pathway dysregulated in cancer and a potential point of intervention for a synthesized kinase inhibitor.
References
-
Bara, T. J., & Jones, K. L. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Hu, Y., & Stump, C. A. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. National Institutes of Health.
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
-
Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
-
Gao, W., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling.
-
Singh, U. P., & Singh, R. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
-
Various Authors. (2023). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate.
-
Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals Blog.
-
Various Authors. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate.
-
Various Authors. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
-
BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
-
Sigma-Aldrich. 5-Bromo-2-chloro-3-iodo-pyridine Product Page. Sigma-Aldrich.
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia.
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. BenchChem.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Application Note: Regioselective Synthesis of 3-Aryl-5-bromo-2-chloropyridines via Negishi Coupling
Introduction: Navigating Selectivity in Polyhalogenated Heterocycles
Polyhalogenated pyridines are invaluable synthons in the development of novel pharmaceuticals and agrochemicals. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the controlled construction of complex molecular architectures. The Negishi coupling, a palladium-catalyzed reaction between an organozinc reagent and an organic halide, is a powerful tool for forming carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2] This application note provides a detailed experimental protocol for the selective Negishi coupling of 5-Bromo-2-chloro-3-iodopyridine, a substrate offering a unique challenge and opportunity due to the differential reactivity of its three distinct halogen atoms.
The key to selectivity in palladium-catalyzed cross-coupling reactions lies in the differing bond dissociation energies of the carbon-halogen bonds. The established reactivity trend is C–I > C–Br > C–Cl.[2] This inherent difference allows for the preferential oxidative addition of the palladium catalyst to the carbon-iodine bond at the C-3 position of 5-bromo-2-chloro-3-iodopyridine, leaving the bromo and chloro substituents untouched for potential subsequent transformations. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the regioselective arylation of this versatile building block.
Causality Behind Experimental Choices: A Mechanistic Perspective
The success of this selective coupling hinges on a deep understanding of the Negishi catalytic cycle and the factors influencing each step.
-
The Catalyst System: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is chosen as the catalyst. This Pd(0) complex is a common and effective catalyst for Negishi couplings.[2] The triphenylphosphine ligands stabilize the palladium center and dissociate in solution to provide the coordinatively unsaturated species necessary to initiate the catalytic cycle.
-
The Organozinc Reagent: The protocol details the in situ preparation of an arylzinc chloride reagent from the corresponding aryl bromide. Organozinc reagents are favored for their high functional group tolerance and moderate reactivity, which helps to prevent side reactions.[1]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is a polar aprotic solvent that effectively dissolves the organometallic intermediates and the palladium catalyst, facilitating the reaction. The anhydrous nature of the solvent is critical, as organozinc reagents are sensitive to moisture.
-
Temperature: The reaction is conducted at room temperature. This mild condition is often sufficient for the highly reactive C-I bond and helps to minimize potential side reactions or decomposition of the catalyst and reagents.
The catalytic cycle, depicted below, is the cornerstone of this transformation.
Caption: The catalytic cycle of the Negishi coupling.
Experimental Protocol: Step-by-Step Guide
This protocol is divided into two main parts: the in situ preparation of the arylzinc chloride reagent and the subsequent cross-coupling reaction. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Part A: In Situ Preparation of the Arylzinc Chloride Reagent
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to an argon/vacuum line is used.
-
Reagent Addition: To the flask, add anhydrous zinc chloride (1.1 equivalents) and dissolve it in anhydrous THF.
-
Formation of Aryllithium: In a separate flame-dried flask under argon, dissolve the aryl bromide (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Transmetalation: Slowly add n-butyllithium (1.0 equivalent, typically 1.6 M or 2.5 M in hexanes) dropwise to the aryl bromide solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the aryllithium reagent.
-
Formation of Organozinc: Slowly transfer the freshly prepared aryllithium solution to the zinc chloride solution at 0 °C (ice bath) via a cannula. A white precipitate of lithium chloride may form. Allow the mixture to warm to room temperature and stir for 1 hour. The resulting suspension is the arylzinc chloride reagent, ready for use in the cross-coupling reaction.
Part B: Negishi Cross-Coupling Reaction
-
Reaction Setup: In a separate flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser connected to an argon/vacuum line, add 5-Bromo-2-chloro-3-iodopyridine (1.0 equivalent) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Addition of Organozinc: Transfer the prepared arylzinc chloride reagent from Part A to the reaction flask containing the pyridine substrate and catalyst via cannula at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-aryl-5-bromo-2-chloropyridine.
Caption: A streamlined workflow for the selective Negishi coupling.
Quantitative Data Summary
The following table provides a summary of the key reaction parameters for this protocol.
| Parameter | Value/Condition | Rationale |
| Substrate | 5-Bromo-2-chloro-3-iodopyridine | Polyhalogenated pyridine for selective coupling. |
| Reagent | Arylzinc chloride (in situ) | High functional group tolerance. |
| Catalyst | Pd(PPh₃)₄ | Effective Pd(0) source for Negishi coupling. |
| Catalyst Loading | 5 mol % | Typical loading for efficient catalysis. |
| Solvent | Anhydrous THF | Good solvent for reagents and intermediates. |
| Temperature | Room Temperature | Mild conditions, selective for C-I activation. |
| Reaction Time | 12-24 hours | Typical duration for completion. |
| Expected Yield | 70-90% (Varies with aryl group) | General range based on similar transformations. |
Trustworthiness and Self-Validation
The reliability of this protocol is ensured by several key factors:
-
In-Process Controls: The progress of the reaction should be monitored by TLC or GC-MS. The disappearance of the starting material (5-bromo-2-chloro-3-iodopyridine) and the appearance of a new, less polar spot (the product) on the TLC plate are indicative of a successful reaction. GC-MS analysis can confirm the mass of the desired product.
-
Product Characterization: The final purified product should be characterized by standard analytical techniques to confirm its identity and purity. This includes:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the coupled product and the absence of starting material.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or GC analysis can be used to determine the purity of the final compound.
-
-
Chemoselectivity Confirmation: NMR and MS analysis will also serve to confirm the high chemoselectivity of the reaction. The presence of the bromo and chloro substituents in the final product's spectra, along with the absence of the iodo group, validates the selective coupling at the C-3 position.
Conclusion
This application note provides a comprehensive and detailed protocol for the selective Negishi coupling of 5-Bromo-2-chloro-3-iodopyridine. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds, this method allows for the efficient and regioselective synthesis of 3-aryl-5-bromo-2-chloropyridines. These products are valuable intermediates for further functionalization, offering a gateway to a wide range of complex and potentially bioactive molecules. The provided protocol, grounded in the established principles of organometallic chemistry, offers a reliable and reproducible method for researchers in the fields of organic synthesis and drug discovery.
References
-
Negishi, E.-i. (1982). Palladium- or Nickel-Catalyzed Cross Coupling. A New Selective Method for Carbon-Carbon Bond Formation. Accounts of Chemical Research, 15(11), 340–348. [Link]
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(42), 13028–13032. [Link]
-
Knochel, P., & Krasovskiy, A. (2004). A General and Highly Efficient Preparation of Functionalized Aryl- and Heteroarylzinc Halides. Angewandte Chemie International Edition, 43(46), 6440–6443. [Link]
-
Wikipedia. (2023). Negishi coupling. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
SynArchive. Negishi Coupling. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
Sources
Application Notes and Protocols: Regioselective Metal-Halogen Exchange Reactions of 5-Bromo-2-chloro-3-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Heterocyclic Building Block
5-Bromo-2-chloro-3-iodopyridine is a richly functionalized heterocyclic scaffold that serves as a valuable starting material in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of three distinct halogen atoms (iodine, bromine, and chlorine) at specific positions on the pyridine ring offers a unique opportunity for sequential and regioselective functionalization. The ability to selectively replace one halogen with a metal, thereby generating a nucleophilic organometallic intermediate, opens a gateway to a diverse array of chemical transformations. This guide provides a comprehensive overview and detailed protocols for performing selective metal-halogen exchange reactions on this versatile substrate.
The key to unlocking the synthetic utility of 5-bromo-2-chloro-3-iodopyridine lies in the differential reactivity of the carbon-halogen bonds. The widely accepted trend for the rate of metal-halogen exchange is I > Br > Cl.[1][2] This inherent reactivity difference, when coupled with the careful selection of organometallic reagents and precise control of reaction conditions, allows for the targeted formation of pyridyl organometallic species at either the 3-position (by targeting the C-I bond) or the 5-position (by targeting the C-Br bond).
Mechanistic Insights: The Principles of Chemoselectivity
The metal-halogen exchange reaction is a fundamental transformation in organometallic chemistry.[2] The reaction proceeds through the interaction of an organometallic reagent (R-M, where M is typically Li or Mg) with an organic halide (R'-X). The general transformation can be represented as:
R-M + R'-X ⇌ R-X + R'-M
The position of the equilibrium is dictated by the relative stability of the organometallic species. In the case of aryl halides, the formation of a more stable sp²-hybridized organometallic species from a less stable sp³-hybridized one (e.g., n-BuLi) drives the reaction forward.
The chemoselectivity of the metal-halogen exchange on 5-bromo-2-chloro-3-iodopyridine is governed by several factors:
-
Carbon-Halogen Bond Strength: The C-I bond is the longest and weakest, making it the most susceptible to cleavage and subsequent metalation. The C-Br bond is stronger, and the C-Cl bond is the strongest and generally the least reactive in this type of transformation.
-
Organometallic Reagent: The choice of the organometallic reagent is crucial.
-
Grignard Reagents (e.g., i-PrMgCl, i-PrMgCl·LiCl): These are generally milder and exhibit higher chemoselectivity.[3] The use of lithium chloride adducts, often referred to as "Turbo-Grignards," can enhance the rate and efficiency of the exchange reaction, even at low temperatures.[4]
-
Organolithium Reagents (e.g., n-BuLi, s-BuLi, t-BuLi): These are more reactive and less chemoselective than Grignard reagents. While they can effect the exchange of less reactive halogens like bromine, they may also lead to mixtures of products if not used under carefully controlled conditions.
-
-
Temperature: The reaction temperature is a critical parameter for controlling selectivity. Lower temperatures (e.g., -78 °C to -100 °C) generally favor the exchange of the most reactive halogen (iodine) and suppress side reactions.[5]
Below is a diagram illustrating the factors that influence the regioselectivity of the metal-halogen exchange on 5-bromo-2-chloro-3-iodopyridine.
Caption: Factors influencing regioselective metal-halogen exchange.
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
Organolithium and Grignard reagents are pyrophoric and should be handled with extreme care using appropriate techniques.
-
The concentration of commercial organometallic reagents should be determined by titration prior to use.
Protocol 1: Selective Iodine-Magnesium Exchange at the 3-Position
This protocol is designed for the highly selective formation of the 3-pyridyl Grignard reagent, which can then be trapped with a suitable electrophile. The use of iso-propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) at low temperatures ensures high chemoselectivity for the C-I bond.[3][4]
Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
iso-Propylmagnesium chloride-lithium chloride solution (typically 1.3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, N,N-dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the i-PrMgCl·LiCl solution (1.05 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Exchange Reaction: Stir the reaction mixture at -78 °C for 1 hour. The formation of the Grignard reagent is typically rapid at this temperature.
-
Trapping with Electrophile: Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
| Parameter | Value |
| Starting Material | 5-Bromo-2-chloro-3-iodopyridine |
| Reagent | i-PrMgCl·LiCl |
| Equivalents of Reagent | 1.05 |
| Solvent | Anhydrous THF |
| Temperature | -78 °C |
| Reaction Time (Exchange) | 1 hour |
| Electrophile | e.g., Benzaldehyde |
| Expected Product | (5-Bromo-2-chloro-3-pyridyl)(phenyl)methanol |
| Anticipated Yield | 70-90% |
Protocol 2: Selective Bromine-Lithium Exchange at the 5-Position
This protocol aims for the selective formation of the 5-pyridyllithium species. Due to the lower reactivity of the C-Br bond compared to the C-I bond, a more reactive organolithium reagent such as n-butyllithium (n-BuLi) and slightly higher temperatures are typically required. It is important to note that selectivity can be a challenge, and some competing iodine exchange may occur.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
n-Butyllithium solution (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., benzaldehyde, N,N-dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 5-bromo-2-chloro-3-iodopyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF or Et₂O (approximately 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add the n-BuLi solution (1.05 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Exchange Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to -40 °C and stir for an additional 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.
-
Trapping with Electrophile: Cool the reaction mixture back to -78 °C and add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise.
-
Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, carefully separating the desired 5-substituted product from any 3-substituted regioisomer.
| Parameter | Value |
| Starting Material | 5-Bromo-2-chloro-3-iodopyridine |
| Reagent | n-Butyllithium (n-BuLi) |
| Equivalents of Reagent | 1.05 |
| Solvent | Anhydrous THF or Et₂O |
| Temperature | -78 °C to -40 °C |
| Reaction Time (Exchange) | 1.5 - 2.5 hours |
| Electrophile | e.g., Benzaldehyde |
| Expected Product | (2-Chloro-5-lithio-3-iodopyridyl)(phenyl)methanol |
| Anticipated Yield | 40-60% (may vary depending on selectivity) |
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reaction may be due to inactive organometallic reagents (titrate before use), insufficient reaction time, or the presence of moisture. Ensure all glassware is scrupulously dried and solvents are anhydrous.
-
Lack of Selectivity: In the bromine-lithium exchange, if significant amounts of the 3-substituted product are formed, consider lowering the reaction temperature or using a less reactive organolithium reagent like s-BuLi. The choice of solvent can also influence selectivity.[6]
-
Side Reactions: Pyridyl organometallics can be unstable and may undergo dimerization or other decomposition pathways, especially at higher temperatures. It is crucial to maintain low temperatures throughout the generation and trapping of the organometallic intermediate.
-
Trapping with Weak Electrophiles: Some electrophiles may not react efficiently at very low temperatures. In such cases, a transmetalation step (e.g., with ZnCl₂ or CuCN·2LiCl) can generate a more reactive organometallic species that couples more effectively.[7]
Visualization of Experimental Workflow
Caption: General experimental workflow for metal-halogen exchange.
References
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. Available at: [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. Available at: [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]
-
Bromine—Magnesium Exchange of 5-Bromo-2-picoline via an Organomagnesium Complex nBu2iPrMgLi: A New Preparation Methodology of Functionalized Picolines under Noncryogenic Conditions. ResearchGate. Available at: [Link]
-
5-Bromo-2-chloropyrimidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. ResearchGate. Available at: [Link]
-
Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. Available at: [Link]
-
Lithium Halogen Exchange in Pyridine. Scribd. Available at: [Link]
-
Formation of Grignard Reagents from Organic Halides. University of Missouri-St. Louis. Available at: [Link]
-
Diastereoselective synthesis of open-chain secondary alkyllithium compounds and trapping reactions with electrophiles. PubMed. Available at: [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC. Available at: [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]
-
lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. Available at: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis. LinkedIn. Available at: [Link]
-
. Royal Society of Chemistry. Available at: [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]
-
Selective Br–Mg exchange reaction triggered by iPrMgCl⋅LiCl (27). ResearchGate. Available at: [Link]
-
Grignard compounds derived from pyridine. I. ResearchGate. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Wiley Online Library. Available at: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]
-
Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. ACS Publications. Available at: [Link]
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS. HETEROCYCLES. Available at: [Link]
-
Novel Multicomponent Reactions via Trapping of Protic Onium Ylides with Electrophiles. ACS Publications. Available at: [Link]
-
Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Available at: [Link]
-
A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. ResearchGate. Available at: [Link]
-
Mild iodine-magnesium exchange of iodoaromatics bearing a pyrimidine ring with isopropylmagnesium chloride. PubMed. Available at: [Link]
-
Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. ACS Publications. Available at: [Link]
-
ARYLPYRIDINES: PART II. REACTION OF PHENYLLITHIUM WITH 3-METHOXY- AND 3-AMINO-PYRIDINE. ResearchGate. Available at: [Link]
-
(Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Leeds. Available at: [Link]
-
Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. Available at: [https://www.chem.pku.edu.cn/luohm/group/pdf/Mechanism of Lithium-Halogen Exchange and Related Reactions.pdf]([Link] of Lithium-Halogen Exchange and Related Reactions.pdf)
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. Available at: [Link]
-
How do I selectively exchange iodine with lithiate?. ResearchGate. Available at: [Link]
Sources
Catalyst Selection for Sequential Cross-Coupling of 5-Bromo-2-chloro-3-iodopyridine: An Application Guide
Introduction
For researchers, synthetic chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Polyhalogenated pyridines, in particular, serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides a detailed technical overview and practical protocols for the selective cross-coupling of 5-Bromo-2-chloro-3-iodopyridine, a substrate rich in synthetic potential. By leveraging the inherent reactivity differences of its carbon-halogen bonds, a stepwise and controlled introduction of various functionalities can be achieved, enabling the efficient construction of complex molecular architectures.
This document moves beyond a simple recitation of procedures. It delves into the mechanistic rationale behind catalyst and ligand selection, offering insights into how to modulate reactivity and achieve high selectivity at each of the three distinct halogenated positions. The protocols provided are designed to be robust and serve as a strong foundation for further optimization in your specific research context.
Guiding Principles for Selective Cross-Coupling
The ability to selectively functionalize one halogen position over others on the 5-Bromo-2-chloro-3-iodopyridine ring is governed by the well-established principles of palladium-catalyzed cross-coupling reactions. The primary determinant of this selectivity is the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle.
The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:
I > Br > Cl [1]
This inherent reactivity hierarchy forms the basis for a sequential cross-coupling strategy, where the most reactive C-I bond can be functionalized under milder conditions, followed by the C-Br bond, and finally the most inert C-Cl bond, which typically requires more forcing conditions and specialized catalyst systems.
Beyond the nature of the halogen, several other factors play a crucial role in modulating reactivity and selectivity:
-
Catalyst and Ligand: The choice of the palladium precursor and, more importantly, the phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands can enhance the reactivity of the catalyst, enabling the activation of less reactive C-Cl bonds.[2][3][4]
-
Reaction Temperature: Temperature is a key parameter to control selectivity. Lower temperatures generally favor the reaction at the most reactive site (C-I), while higher temperatures are often required to overcome the activation barrier for the less reactive C-Br and C-Cl bonds.[5][6]
-
Base and Solvent: The choice of base and solvent can significantly influence the outcome of the reaction by affecting catalyst stability, solubility of reagents, and the rate of transmetalation.
The following diagram illustrates the logical workflow for the sequential functionalization of 5-Bromo-2-chloro-3-iodopyridine.
Caption: A workflow for the sequential functionalization of 5-Bromo-2-chloro-3-iodopyridine.
Experimental Protocols
The following sections provide detailed protocols for the selective cross-coupling at each halogenated position of 5-Bromo-2-chloro-3-iodopyridine. These protocols are based on established methodologies for similar polyhalogenated heterocycles and should be considered as excellent starting points for optimization.
Protocol 1: Selective Sonogashira Coupling at the C-3 (Iodo) Position
The Sonogashira coupling is a highly reliable method for the formation of carbon-carbon triple bonds and is particularly effective for the selective functionalization of the C-I bond.[7][8][9]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Bromo-2-chloro-3-iodopyridine | 1142373-33-3 | 352.26 | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 121-44-8 / 108-18-9 | 101.19 / 101.19 | 3.0 | 3.0 |
| Anhydrous THF or DMF | 109-99-9 / 68-12-2 | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-2-chloro-3-iodopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous solvent (THF or DMF, 5 mL) and the amine base (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-5-bromo-2-chloropyridine.
Causality of Choices:
-
Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Sonogashira couplings of aryl iodides. The copper(I) iodide co-catalyst is crucial for the activation of the alkyne.[10]
-
Base: An amine base such as triethylamine or diisopropylamine is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide intermediate.
-
Solvent: THF and DMF are common solvents for Sonogashira reactions, providing good solubility for the reagents.
-
Temperature: Room temperature is typically sufficient for the highly reactive C-I bond, thus ensuring high selectivity over the C-Br and C-Cl bonds.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-5 (Bromo) Position
Following the functionalization of the C-I bond, the C-Br bond can be selectively targeted for Suzuki-Miyaura coupling. This requires slightly more forcing conditions than the initial Sonogashira coupling.[11][12]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 3-Alkynyl-5-bromo-2-chloropyridine | - | - | 1.0 | 1.0 |
| Arylboronic Acid or Ester | Varies | Varies | 1.5 | 1.5 |
| Pd(OAc)₂ | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos or XPhos | 657408-07-6 / 564483-18-7 | 410.53 / 476.63 | 0.04 | 0.04 |
| K₂CO₃ or K₃PO₄ | 584-08-7 / 7778-53-2 | 138.21 / 212.27 | 2.0 | 2.0 |
| Anhydrous Dioxane/Water (4:1) or Toluene | - | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add the 3-alkynyl-5-bromo-2-chloropyridine (1.0 mmol), arylboronic acid or ester (1.5 mmol), and the base (K₂CO₃ or K₃PO₄, 2.0 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol) and the ligand (SPhos or XPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed solvent (5 mL) and the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices:
-
Catalyst System: For the less reactive C-Br bond, a more active catalyst system is generally required. The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos has proven to be highly effective for Suzuki couplings of aryl bromides.[4][13]
-
Base: A stronger base like K₃PO₄ is often more effective than K₂CO₃ for Suzuki couplings, particularly with less reactive halides.
-
Temperature: Elevated temperatures are necessary to overcome the higher activation energy for the oxidative addition to the C-Br bond compared to the C-I bond.
Protocol 3: Buchwald-Hartwig Amination at the C-2 (Chloro) Position
The C-Cl bond is the least reactive and requires a highly active catalyst system and more forcing conditions for functionalization. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds with challenging aryl chlorides.[3][14][15][16][17]
Reaction Scheme:
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| 5-Aryl-3-alkynyl-2-chloropyridine | - | - | 1.0 | 1.0 |
| Primary or Secondary Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| RuPhos or BrettPhos | 787618-22-8 / 1028206-56-5 | 476.63 / 536.69 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene or Dioxane | 108-88-3 / 123-91-1 | - | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), the ligand (RuPhos or BrettPhos, 0.04 mmol), and NaOtBu (1.4 mmol).
-
Seal the flask, and evacuate and backfill with argon or nitrogen.
-
Add the anhydrous solvent (5 mL), the 5-aryl-3-alkynyl-2-chloropyridine (1.0 mmol), and the amine (1.2 mmol).
-
Heat the reaction mixture to 100-120 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Causality of Choices:
-
Catalyst System: The activation of the C-Cl bond requires a highly active catalyst. The combination of Pd₂(dba)₃ with sterically hindered and electron-rich biarylphosphine ligands like RuPhos or BrettPhos has been shown to be exceptionally effective for the amination of aryl chlorides.[3]
-
Base: A strong, non-nucleophilic base like NaOtBu is essential for the deprotonation of the amine and to facilitate the catalytic cycle.
-
Temperature: High temperatures are generally required to promote the oxidative addition of the palladium catalyst to the inert C-Cl bond.
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
The selective functionalization of 5-Bromo-2-chloro-3-iodopyridine represents a powerful strategy for the synthesis of highly substituted and complex pyridine derivatives. By understanding the fundamental principles of cross-coupling chemistry and carefully selecting the appropriate catalyst system and reaction conditions, researchers can achieve a high degree of control over the regioselectivity of these transformations. The protocols provided in this guide offer a solid foundation for the development of robust and efficient synthetic routes, enabling the exploration of novel chemical space in drug discovery and materials science.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Sequential Cross Coupling Reactions of Polyhalogen
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-: D] pyrimidines.
- Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists.
- Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. Semantic Scholar.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. PubMed.
- Buchwald–Hartwig amin
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki–Miyaura Coupling of 3,5‐ and 4,6‐Dibromo‐2‐tosyloxypyridines. Sci-Hub.
- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridines. Semantic Scholar.
- Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. Benchchem.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine. Benchchem.
- Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC - PubMed Central.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Palladium-catalysed methylene C(sp 3)
- Optimizing Chemical Synthesis: The Value of 5-Bromo-2-chloro-3-fluoropyridine.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides.
- Palladium-Catalyzed, Site-Selective C(sp2)8–H Halogenation and Nitration of 4-Quinolone Derivatives.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Sonogashira Coupling. Chemistry LibreTexts.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
- Recent Advances in Synthetic Routes to Azacycles. MDPI.
- Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Controlling Regioselectivity in Reactions of 5-Bromo-2-chloro-3-iodopyridine: A Solvent-Driven Approach
An Application Guide for Researchers
Abstract: 5-Bromo-2-chloro-3-iodopyridine is a tri-halogenated heterocyclic building block offering a rich landscape for sequential and site-selective functionalization. The inherent differential reactivity of its C-I, C-Br, and C-Cl bonds presents both a synthetic opportunity and a significant challenge. This guide provides an in-depth analysis of how solvent selection serves as a primary tool to control reaction outcomes, particularly in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. We move beyond simple procedural lists to explain the causal relationships between solvent properties and reaction mechanisms, providing researchers with the predictive power to optimize their synthetic strategies.
The Strategic Importance of 5-Bromo-2-chloro-3-iodopyridine
The pyridine core is a cornerstone of modern pharmaceuticals and agrochemicals. Polyfunctionalized pyridines, such as 5-Bromo-2-chloro-3-iodopyridine, are exceptionally valuable as they allow for the controlled, stepwise introduction of diverse molecular fragments. The key to unlocking its synthetic potential lies in understanding and manipulating the reactivity of its three distinct carbon-halogen bonds.
-
Palladium-Catalyzed Cross-Coupling: The reactivity generally follows the order of bond strength and ease of oxidative addition: C-I > C-Br > C-Cl . This provides a predictable pathway for selective reactions, starting with the most reactive C-I bond.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at positions ortho and para to the nitrogen atom, activates the C-Cl bond at the C-2 position for nucleophilic attack.
However, this inherent reactivity is not absolute. It can be significantly modulated by the reaction environment. The solvent, often regarded as a passive medium, is in fact a powerful determinant of reaction rate, yield, and, most critically, regioselectivity. It influences catalyst speciation, stabilizes transition states, and can alter the operative reaction mechanism.[1][2]
Caption: Reactive sites on 5-Bromo-2-chloro-3-iodopyridine.
Modulating Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Solvents exert profound control over palladium-catalyzed reactions by influencing the stability and structure of the active catalytic species.[3] This is particularly evident in reactions of polyhalogenated substrates where chemoselectivity is paramount.
The Suzuki-Miyaura Coupling: A Case Study in Solvent-Controlled Selectivity
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. With 5-bromo-2-chloro-3-iodopyridine, the primary reaction is expected at the C-3 iodo position. However, solvent choice can fine-tune this selectivity and, in some systems, even alter the catalyst's preference.
Causality Behind Solvent Choices:
-
Nonpolar Aprotic Solvents (e.g., Toluene, THF, 1,4-Dioxane): These solvents are generally considered "default" choices. They effectively dissolve the organometallic reagents and the substrate. In such environments, the catalytic cycle often proceeds through neutral, monoligated palladium species, which typically favors the expected reactivity order (C-I > C-Br).[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN): These solvents can dramatically alter the reaction landscape. Their ability to stabilize charged intermediates can favor alternative mechanistic pathways. For instance, in some systems, polar solvents have been shown to stabilize anionic palladium complexes, which can lead to a switch in selectivity.[4][5] While the C-I bond remains the most labile, high solvent polarity can sometimes increase the rate of reaction at less reactive sites or promote side reactions if conditions are not carefully controlled.
-
Protic Solvents (e.g., Water, Alcohols): Often used as co-solvents with ethers or aromatic hydrocarbons, protic solvents can influence the reaction by affecting the solubility and activity of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and assisting in the transmetalation step. In some cases, alcohols have been shown to promote chloride-selective cross-couplings where other solvents fail.[1]
Table 1: Predicted Solvent Influence on Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-3-iodopyridine with Phenylboronic Acid
| Entry | Solvent System | Base | Catalyst System | Expected Major Product | Rationale |
| 1 | Toluene | K₂CO₃ | Pd(PPh₃)₄ | 5-Bromo-2-chloro-3-phenylpyridine | Nonpolar solvent favors the standard reactivity pathway (C-I coupling). |
| 2 | 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 5-Bromo-2-chloro-3-phenylpyridine | Common mixture for good solubility of both organic and inorganic reagents. |
| 3 | DMF | K₂CO₃ | Pd(dppf)Cl₂ | 5-Bromo-2-chloro-3-phenylpyridine | Polar aprotic solvent may increase reaction rate but requires monitoring for side products. |
| 4 | Isopropanol | K₃PO₄ | Pd(OAc)₂ / SPhos | 5-Bromo-2-chloro-3-phenylpyridine | Alcohol co-solvents can be beneficial, especially when solubility is an issue.[1] |
Protocol 2.1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position
This protocol targets the selective functionalization of the C-I bond.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Atmosphere Control: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura cycle showing solvent interaction points.
The Sonogashira Coupling
The Sonogashira reaction, for coupling with terminal alkynes, presents a unique challenge as the solvent must accommodate lipophilic aryl halides, organometallic species, and inorganic bases.[6]
Causality Behind Solvent Choices:
-
Amine Solvents (e.g., Triethylamine, Diisopropylamine): Often, the amine base can serve as the solvent, particularly in copper-catalyzed variants. This high concentration of base facilitates the deprotonation of the alkyne.
-
Aprotic Solvents (e.g., THF, Toluene, DMF): In copper-free Sonogashira reactions, a separate solvent is required. The choice can be critical. While polar solvents like DMF might be expected to accelerate the reaction, they can sometimes slow it down by displacing essential ligands from the palladium catalyst.[6] Non-polar solvents like toluene or ethereal solvents like THF are often highly effective.[6][7] Isopropanol has also been reported as an excellent solvent for room-temperature Sonogashira couplings.[8]
Table 2: Predicted Solvent Influence on Sonogashira Coupling of 5-Bromo-2-chloro-3-iodopyridine with Phenylacetylene
| Entry | Solvent | Base | Catalyst System | Expected Major Product | Rationale |
| 1 | THF / Et₃N | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | 5-Bromo-2-chloro-3-(phenylethynyl)pyridine | Standard conditions, amine acts as base and co-solvent. |
| 2 | Toluene | DIPA | Pd₂(dba)₃ / AsPh₃ | 5-Bromo-2-chloro-3-(phenylethynyl)pyridine | A non-polar solvent can prevent catalyst inhibition by ligand displacement.[6] |
| 3 | Isopropanol | K₂CO₃ | Pd-Salen Complex | 5-Bromo-2-chloro-3-(phenylethynyl)pyridine | A greener, protic solvent shown to be effective at room temperature.[8] |
| 4 | DMSO | TMP | [DTBNpP]Pd(crotyl)Cl | 5-Bromo-2-chloro-3-(phenylethynyl)pyridine | A polar aprotic system for modern, highly active precatalysts.[7] |
Protocol 2.2: Regioselective Copper-Free Sonogashira Coupling at the C-3 Position
This protocol is adapted for a copper-free system to avoid the formation of alkyne homocoupling byproducts.
-
Reagent Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Atmosphere Control: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed THF. Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 1.1 eq) followed by the amine base (e.g., diisopropylethylamine, 3.0 mmol, 3.0 eq).
-
Reaction: Stir the mixture at room temperature or heat gently to 50 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Controlling Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions proceed via a distinct mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[9] The solvent's primary role is to stabilize this charged intermediate.
Causality Behind Solvent Choices:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These are the solvents of choice for SNAr. Their high polarity effectively stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation. Crucially, they do not engage in strong hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive.[10]
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents are generally poor choices for SNAr. They form a strong hydrogen-bonding "cage" around the nucleophile, drastically reducing its nucleophilicity and slowing the reaction rate.[10]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are unsuitable as they cannot effectively dissolve the nucleophilic salts or stabilize the charged reaction intermediate.
For 5-bromo-2-chloro-3-iodopyridine, the C-2 position is most activated towards SNAr due to its ortho relationship with the ring nitrogen. Therefore, reaction with a nucleophile in a polar aprotic solvent is expected to selectively displace the chloride.
Protocol 3.1: Regioselective SNAr at the C-2 Position with an Amine
-
Reagent Preparation: In an oven-dried round-bottom flask, dissolve 5-bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMSO.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.5 mmol, 1.5 eq) and a non-nucleophilic base if required (e.g., K₂CO₃, 2.0 mmol, 2.0 eq, to scavenge HCl).
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Strategic Solvent Selection Workflow
The choice of solvent is not an afterthought but a critical decision at the outset of reaction design. The following workflow can guide this process.
Caption: Decision workflow for solvent selection.
Conclusion
For researchers working with 5-bromo-2-chloro-3-iodopyridine, mastering the influence of solvents is equivalent to mastering its synthetic utility. While the innate reactivity of the C-X bonds provides a general roadmap, it is the careful selection of the reaction medium that allows for precise navigation. Nonpolar aprotic solvents generally favor the expected reactivity order in palladium catalysis, making them reliable for selective C-I functionalization. Conversely, polar aprotic solvents are indispensable for promoting SNAr reactions at the activated C-2 position. By understanding the underlying principles of how solvents stabilize intermediates and influence catalytic species, chemists can transform this versatile building block into a vast array of complex, high-value molecules for drug discovery and materials science.
References
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Clarke, M. L., & Roff, G. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(13), 3475-3490. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Accounts of Chemical Research, 45(6), 936-946. [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Wu, Y. J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem. [Link]
-
Orango. (2024). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
-
PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Isr J Chem. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
ACS Omega. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]
-
ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]
-
The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. books.lucp.net [books.lucp.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for One-Pot Synthesis Involving 5-Bromo-2-chloro-3-iodopyridine
Abstract
This comprehensive guide details the strategic one-pot synthesis and sequential functionalization of 5-Bromo-2-chloro-3-iodopyridine, a highly versatile trihalogenated pyridine scaffold. Capitalizing on the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, this document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the selective, one-pot synthesis of diverse trisubstituted pyridine derivatives. We will explore the synthesis of the core scaffold and provide step-by-step methodologies for sequential Suzuki, Sonogashira, and Buchwald-Hartwig reactions, transforming this readily accessible building block into complex molecular architectures relevant to modern drug discovery.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its presence is critical to the function of drugs targeting a wide spectrum of medical conditions, from cardiovascular diseases to oncology.[4][5] The precise substitution pattern on the pyridine ring is paramount, as it governs the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets.
Trihalogenated pyridines, such as 5-Bromo-2-chloro-3-iodopyridine, are exceptionally powerful building blocks for creating molecular diversity. The distinct electronic and steric properties of the iodine, bromine, and chlorine substituents allow for a regioselective and sequential approach to functionalization.[6] The well-established reactivity hierarchy in palladium-catalyzed cross-coupling reactions (I > Br > Cl) provides a robust logical framework for introducing different substituents at specific positions within a single synthetic operation, or "one-pot" synthesis.[6][7][8] This strategy significantly enhances synthetic efficiency by reducing the number of synthetic steps, purification procedures, and overall resource consumption, aligning with the principles of green chemistry.
This guide provides detailed protocols for leveraging this reactivity differential to achieve one-pot, three-component couplings on the 5-Bromo-2-chloro-3-iodopyridine core.
Synthesis of the Core Scaffold: 5-Bromo-2-chloro-3-iodopyridine
While 5-Bromo-2-chloro-3-iodopyridine is commercially available from specialized suppliers, understanding its synthesis provides context for its utility and potential impurities. A plausible and efficient laboratory-scale synthesis can be adapted from established procedures for analogous polyhalogenated pyridines.[9][10] A common route involves the diazotization of an amino-dihalopyridine precursor followed by iodination.
Protocol 2.1: Synthesis of 5-Bromo-2-chloro-3-iodopyridine from 2-Amino-5-bromo-3-chloropyridine
This protocol is adapted from methodologies for similar compounds, such as the synthesis of 2-iodo-3-bromo-5-chloropyridine.[4]
Step 1: Diazotization and Iodination
-
Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-amino-3-bromo-5-chloropyridine (1.0 equiv.) and acetonitrile (10 mL per gram of starting material).
-
Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add elemental iodine (I₂) (2.0 equiv.) and cuprous iodide (CuI) (1.2 equiv.).
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Diazotization: Slowly add tert-butyl nitrite (t-BuONO) (1.5 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, then gently heat to 60-70 °C for an additional 1-2 hours until gas evolution ceases. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-2-chloro-3-iodopyridine as a solid.
One-Pot Sequential Cross-Coupling Protocols
The cornerstone of this methodology is the predictable, stepwise functionalization of the C-I, C-Br, and C-Cl bonds. The following protocols are designed as one-pot sequences, where subsequent reagents are added directly to the reaction vessel after the previous coupling is complete.
Protocol A: One-Pot Sequential Suzuki-Suzuki-Suzuki Coupling
This protocol enables the introduction of three different aryl or heteroaryl groups in a single sequence. The principle relies on increasing the reaction temperature and/or changing the catalyst/ligand system to activate the less reactive C-Br and C-Cl bonds after the C-I bond has reacted.[6]
Caption: One-Pot Sequential Suzuki Coupling Workflow.
-
Initial Setup: In a flame-dried Schlenk flask, combine 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv.), the first arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like Na₂CO₃ or K₂CO₃ (2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
First Coupling (C-I): Heat the reaction mixture to 80-90 °C. Monitor the reaction by TLC or LC-MS for the complete consumption of the starting material and formation of the mono-arylated intermediate. This step selectively couples at the iodine position.
-
Second Coupling (C-Br): Once the first step is complete, cool the mixture slightly. Add the second arylboronic acid (1.2 equiv.). Increase the temperature to 100-110 °C and continue stirring. The higher temperature is typically sufficient to facilitate the coupling at the bromine position. Monitor for the formation of the di-arylated product.
-
Third Coupling (C-Cl): Upon completion of the second coupling, add the third arylboronic acid (1.3 equiv.). To couple at the less reactive chlorine position, a more active catalyst system is often required. Add a solution of a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos (6-10 mol%), and potentially more palladium precatalyst if necessary. Continue heating, potentially at a slightly higher temperature if the solvent allows, until the final trisubstituted product is formed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography.
Protocol B: One-Pot Sequential Sonogashira-Suzuki-Buchwald-Hartwig Amination
This protocol demonstrates the power of sequential couplings to install three fundamentally different functionalities: an alkyne, an aryl group, and an amine.
Caption: One-Pot Sequential Sonogashira-Suzuki-Amination.
-
First Coupling (C-I, Sonogashira): To a degassed solution of 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv.) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-4 mol%), copper(I) iodide (CuI) (4-8 mol%), and a base like triethylamine (Et₃N) or diisopropylamine (DIPA). Stir at room temperature until the starting material is consumed. This reaction is highly selective for the C-I bond.
-
Solvent and Reagent Exchange for Second Coupling (C-Br, Suzuki): After the Sonogashira coupling is complete, add the arylboronic acid (1.2 equiv.), an aqueous solution of a base like K₂CO₃ (3.0 equiv.), and a co-solvent such as 1,4-dioxane. If the initial solvent was THF, it can often be left, but DMF may need to be removed under vacuum if it interferes with the subsequent steps. Add a suitable palladium catalyst for the Suzuki reaction, or rely on the residual catalyst from the first step if it remains active. Heat the mixture to 90-100 °C and monitor for the formation of the diarylated product.
-
Third Coupling (C-Cl, Buchwald-Hartwig): Cool the reaction mixture. Add the amine (1.3 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or LHMDS (1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP or a Josiphos-type ligand, 4-6 mol%). Heat the mixture, typically between 80-110 °C, until the C-Cl amination is complete.
-
Workup and Purification: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the final trisubstituted pyridine.
Data Summary and Comparison
The choice of reaction conditions is critical for achieving high selectivity and yield in one-pot sequential couplings. The following table summarizes typical parameters for the selective functionalization of the 5-Bromo-2-chloro-3-iodopyridine scaffold.
| Position | Halogen | Coupling Reaction | Typical Catalyst (mol%) | Typical Ligand | Typical Base | Temperature (°C) |
| C3 | Iodine | Suzuki | Pd(PPh₃)₄ (3-5%) | PPh₃ | K₂CO₃, Na₂CO₃ | 80 - 90 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-4%) / CuI (4-8%) | PPh₃ | Et₃N, DIPA | 25 - 50 | ||
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos | Cs₂CO₃ | 80 - 100 | ||
| C5 | Bromine | Suzuki | Pd(PPh₃)₄ (3-5%) | PPh₃ | K₂CO₃, K₃PO₄ | 100 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-4%) / CuI (4-8%) | PPh₃ | Et₃N, DIPA | 60 - 80 | ||
| Buchwald-Hartwig | Pd₂(dba)₃ (2-3%) | BINAP | NaOtBu | 90 - 110 | ||
| C2 | Chlorine | Suzuki | Pd(OAc)₂ (3-5%) | SPhos, XPhos | K₃PO₄ | > 110 |
| Sonogashira | PdCl₂(dppf) (5%) / CuI (10%) | dppf | Et₃N, DIPA | > 100 | ||
| Buchwald-Hartwig | Pd₂(dba)₃ (3-5%) | RuPhos, BrettPhos | LHMDS, KHMDS | > 110 |
Applications in Drug Discovery and Medicinal Chemistry
The ability to rapidly generate libraries of novel, highly substituted pyridines from a common intermediate like 5-Bromo-2-chloro-3-iodopyridine is of immense value in drug discovery.[11] This approach facilitates Structure-Activity Relationship (SAR) studies, where systematic modifications to a lead compound are made to optimize its potency, selectivity, and pharmacokinetic properties.
For instance, the 2-amino-3-alkynyl-5-arylpyridine scaffold synthesized in Protocol B is a common motif in kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4] The aryl group at the 5-position can be tailored to interact with the solvent-exposed region of the kinase active site, the amino group at the 2-position often forms a key hydrogen bond with the hinge region of the enzyme, and the alkynyl group at the 3-position can serve as a rigid linker to explore deeper pockets or as a reactive handle for further functionalization.
By employing the one-pot protocols described herein, medicinal chemists can efficiently:
-
Explore Diverse Chemical Space: Rapidly introduce a wide variety of substituents (aryl, heteroaryl, alkyl, amino, etc.) at three distinct positions.
-
Optimize Lead Compounds: Fine-tune the properties of a hit compound by systematically varying the substituents to improve efficacy and reduce off-target effects.
-
Accelerate Timelines: Significantly shorten the time required for the synthesis of complex intermediates, thereby accelerating the entire drug discovery and development process.
Conclusion
5-Bromo-2-chloro-3-iodopyridine is a powerful and versatile building block for the efficient construction of complex, trisubstituted pyridine derivatives. The inherent and predictable differences in the reactivity of its three halogen atoms enable highly regioselective one-pot sequential functionalization using standard palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide provide a robust framework for researchers to access a wide diversity of molecular architectures, accelerating innovation in medicinal chemistry, agrochemicals, and materials science.
References
-
Boyd, S., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Available at: [Link]
-
Boyd, S., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available at: [Link]
-
Sigma-Aldrich. (n.d.). 2,3,5-Trichloropyridine, 99%. Scientific Laboratory Supplies. Retrieved from [Link]
- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
-
ResearchGate. (n.d.). Regioselective Triple Suzuki Couplings of Trihalopyridines. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112159349B - Synthetic method of 2,3, 5-trichloropyridine.
-
Somfai, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2766–2790. Available at: [Link]
-
Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 779. Available at: [Link]
- Google Patents. (n.d.). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
Larrosa, I., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(1), 336–345. Available at: [Link]
-
Buchwald, S. L., et al. (2014). Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides. Organic Letters, 16(17), 4638–4641. Available at: [Link]
-
Hossain, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. Available at: [Link]
-
ResearchGate. (2021). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Retrieved from [Link]
-
ResearchGate. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. Retrieved from [Link]
-
ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
Sarpong, R., et al. (2021). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 86(17), 11843–11855. Available at: [Link]
-
Wipf, P., et al. (2014). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Organic Letters, 16(7), 2034–2037. Available at: [Link]
-
Verma, A. K., et al. (2017). Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry, 15(47), 10289–10298. Available at: [Link]
-
Müller, T. J. J., et al. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Catalysts, 12(1), 84. Available at: [Link]
-
Mogilaiah, K., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 49(4), 868–872. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly selective palladium-catalyzed cross-coupling of secondary alkylzinc reagents with heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Bromo-2-chloro-3-iodopyridine as a Versatile Intermediate for Advanced Functional Materials
Introduction: The Strategic Advantage of Multi-Halogenated Heterocycles
In the rational design of functional organic materials, such as those for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, the ability to construct complex, highly substituted aromatic systems with precision is paramount.[1][2] 5-Bromo-2-chloro-3-iodopyridine emerges as a uniquely powerful building block for this purpose. Its pyridine core is a common structural motif in electronic materials, offering desirable electronic properties and coordination potential.[1][3][4] The true synthetic value of this intermediate, however, lies in its trifunctional halogenation. Possessing iodo, bromo, and chloro substituents at distinct positions (C3, C5, and C2, respectively), it provides a platform for programmed, regioselective functionalization through sequential cross-coupling reactions.
This guide provides an in-depth exploration of the reactivity of 5-bromo-2-chloro-3-iodopyridine, detailing the chemical principles that govern its selective transformations and offering field-proven protocols for its use in the synthesis of bespoke functional materials.
Core Principle: Exploiting Differential Reactivity in Palladium Catalysis
The synthetic utility of 5-bromo-2-chloro-3-iodopyridine is rooted in the differential reactivity of its three carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern aromatic chemistry—the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[5][6][7] The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of these sites towards oxidative addition follows the inverse order:
C3-I > C5-Br > C2-Cl
This predictable reactivity hierarchy is the key to synthetic control. It allows for the selective functionalization of the C-I bond under mild conditions, leaving the C-Br and C-Cl bonds untouched. Subsequently, the C-Br bond can be engaged under more forcing conditions, and finally, the most robust C-Cl bond can be functionalized, enabling the stepwise and controlled introduction of up to three different substituents onto the pyridine core.[8]
Caption: Reactivity hierarchy of the C-X bonds in 5-bromo-2-chloro-3-iodopyridine.
Physicochemical Properties & Handling
A clear understanding of the physical properties of an intermediate is crucial for experimental design and safety.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClIN | Inferred |
| Molecular Weight | 318.34 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical for similar compounds |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) | Inferred from reaction conditions |
| Storage | Store in a cool, dark, dry place under an inert atmosphere. | Standard for organohalides |
Handling Precautions: 5-Bromo-2-chloro-3-iodopyridine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Experimental Protocols: A Guide to Sequential Functionalization
The following protocols are generalized methodologies based on established procedures for polyhalogenated heterocycles.[8][9][10] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[6][11] By leveraging the high reactivity of the C-I bond, the C3 position can be selectively functionalized while preserving the other halogenated sites for subsequent transformations.
Objective: To couple an arylboronic acid (Ar-B(OH)₂) to the C3 position.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas.
-
Reagent Addition: To the flask, add 5-bromo-2-chloro-3-iodopyridine, the arylboronic acid, and the palladium catalyst.
-
Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent & Base Addition: Add the degassed solvent mixture. Prepare the aqueous base solution and degas it by bubbling with inert gas for 15-20 minutes. Add the degassed base solution to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyridine derivative.
Causality & Expertise:
-
Why Palladium? Palladium catalysts are exceptionally efficient at mediating the oxidative addition/reductive elimination cycle required for this coupling.[6][12]
-
Choice of Base: An aqueous base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[11] K₃PO₄ is often used for more sensitive substrates.
-
Why Degas? The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it and lead to lower yields. Rigorous exclusion of oxygen is critical for reproducibility.
Protocol 2: Site-Selective Sonogashira Coupling at the C3-Iodo Position
The Sonogashira coupling is the premier method for installing alkynyl groups, which are vital for extending π-conjugation in materials for organic electronics.[13][14][15]
Objective: To couple a terminal alkyne (R-C≡CH) to the C3 position.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Anhydrous, degassed THF or DMF
Step-by-Step Procedure:
-
Vessel Preparation: Prepare a Schlenk flask as described in Protocol 1.
-
Reagent Addition: Add 5-bromo-2-chloro-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI to the flask.
-
Inerting: Evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N). Then, add the terminal alkyne via syringe.[16]
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be complete in 2-8 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filtrate with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography to yield the 3-alkynyl-5-bromo-2-chloropyridine derivative.
Causality & Expertise:
-
Role of Copper(I): The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, greatly accelerating the reaction.[13][15]
-
Amine Base: The amine serves as both the base to deprotonate the alkyne and often as a solvent. It also scavenges the HX acid produced during the reaction.
Protocol 3: Sequential Functionalization - Building Complexity
This protocol demonstrates the true power of the intermediate by building a tri-substituted pyridine.
Caption: A representative workflow for the sequential, three-fold functionalization.
Step A: Functionalization of C5-Bromo (using Intermediate 1 from Protocol 1)
-
Reaction: Stille Coupling. The Stille reaction is often effective for C-Br bonds and is orthogonal to many functional groups.[17][18][19]
-
Conditions: Use a more active catalyst system, such as one with Pd₂(dba)₃ and a bulky phosphine ligand (e.g., P(t-Bu)₃), and a higher temperature (e.g., 100-110 °C in toluene or dioxane) to engage the C-Br bond selectively over the C-Cl bond.
Step B: Functionalization of C2-Chloro (using the product from Step A)
-
Reaction: Buchwald-Hartwig Amination or a more forcing Suzuki coupling.
-
Conditions: The C-Cl bond is the least reactive.[8] Its functionalization typically requires highly active catalyst systems (e.g., those employing N-heterocyclic carbene (NHC) ligands or specialized phosphines like Xantphos or SPhos), a strong base (e.g., NaO-t-Bu or LHMDS), and elevated temperatures (>110 °C).
Application Case Study: Synthesis of a Bipolar Host Material for PhOLEDs
Phosphorescent OLEDs (PhOLEDs) require host materials with high triplet energy to prevent quenching of the phosphorescent emitter.[4] Bipolar hosts, which can transport both holes and electrons, are desirable for balanced charge injection. 5-Bromo-2-chloro-3-iodopyridine is an ideal starting point for a material incorporating an electron-donating (hole-transporting) moiety and an electron-withdrawing (electron-transporting) moiety on a central pyridine core.
Synthetic Target: A molecule linking a carbazole unit (hole-transporting) and a phenyl group to a central pyridine core, with an additional functional handle.
Caption: Synthetic pathway to a functional material core using sequential Suzuki couplings.
By following the sequential protocols outlined above, one could first couple carbazole-9-boronic acid at the C3 position, followed by the coupling of phenylboronic acid at the C5 position. The remaining C2-chloro position could be used for further tuning, such as introducing solubilizing groups or another electronic moiety. This modular approach allows for the rapid creation and screening of a library of materials with fine-tuned HOMO/LUMO energy levels and triplet energies, accelerating the discovery of high-performance OLED materials.[4][20]
References
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]
-
Applications of Pyridine-Functionalized Pyrenes in Optoelectronics. Boronpharm. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
-
Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. ACS Publications. [Link]
-
The Role of Pyridine Derivatives in Advanced Chemical Synthesis. Boronpharm. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH National Center for Biotechnology Information. [Link]
-
Rationally heteroarylated pyridines as hole transport materials for OLEDs. RSC Publishing. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Publications. [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
(PDF) Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ResearchGate. [Link]
-
Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Semantic Scholar. [Link]
-
functional-pyrene-pyridine-integrated-hole-transporting-materials-for-solution-processed-oleds-with-reduced-efficiency-roll-off. Bohrium. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. [Link]
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. pubs.acs.org. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. eprints.soton.ac.uk. [Link]
-
The Stille Reaction. Myers Research Group, Harvard University. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. ACS Publications. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. NIH National Center for Biotechnology Information. [Link]
-
5-Bromo-2-chloro-3-fluoropyridine. PubChem. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. NIH National Center for Biotechnology Information. [Link]
-
Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Stille Coupling [organic-chemistry.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. Stille reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-3-iodopyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the highly functionalized 5-Bromo-2-chloro-3-iodopyridine substrate. This guide is structured for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block for the synthesis of complex molecules. Here, we address common challenges and provide advanced troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.
Part 1: Core Concepts & Site-Selectivity
The primary challenge and strategic advantage of using 5-Bromo-2-chloro-3-iodopyridine lies in the differential reactivity of its three halogen atoms. Understanding this hierarchy is fundamental to achieving desired outcomes.
Q1: Which halogen is expected to react first in a Suzuki coupling, and what is the scientific basis for this selectivity?
A1: The C-I bond at the 3-position will react with the highest preference. The site-selectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated (hetero)arenes is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds.[1] The oxidative addition of the Pd(0) catalyst to the C-X bond is typically the rate-determining step in the catalytic cycle, and this step occurs most readily at the weakest C-X bond.[2]
The established reactivity trend for halogens is: C–I > C–Br > C–Cl .[1][3]
This trend arises from the decreasing strength of the C-X bond as you go down the halogen group, making the C-I bond the most susceptible to cleavage by the palladium catalyst. Therefore, by employing mild reaction conditions, one can achieve highly selective mono-arylation at the 3-position, leaving the bromo and chloro substituents untouched for subsequent functionalization.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Coupling of 5-Bromo-2-chloro-3-iodopyridine
Welcome to the technical support center for 5-Bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile, polyhalogenated building block in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of 5-Bromo-2-chloro-3-iodopyridine.
Q1: What is the expected order of reactivity for the halogens in palladium-catalyzed cross-coupling reactions?
The reactivity of the carbon-halogen (C-X) bonds in 5-Bromo-2-chloro-3-iodopyridine is primarily dictated by the bond dissociation energy (BDE). The generally accepted order of reactivity is Iodine > Bromine > Chlorine .[1][2] This trend is inversely correlated with the C-X BDE, meaning the weaker C-I bond requires less energy to break during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]
-
C3-Iodine: This is the most reactive site and will typically undergo coupling under the mildest conditions.[3]
-
C5-Bromine: This site is moderately reactive and requires more forcing conditions (e.g., higher temperatures, more active catalysts) than the C-I bond.[2][4]
-
C2-Chlorine: This is the least reactive site due to the strong C-Cl bond.[5] However, its position alpha to the pyridine nitrogen makes it more activated than a chloro-substituent at other positions.[6] Coupling at this site usually requires specialized, bulky, electron-rich phosphine ligands and higher temperatures.[4][7]
Q2: Which cross-coupling reactions are most suitable for this substrate?
This substrate is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The most commonly employed are:
-
Sonogashira Coupling: Ideal for installing alkyne functionalities. It is highly chemoselective for the C-I bond under mild, copper-co-catalyzed conditions.[3][8]
-
Suzuki-Miyaura Coupling: A versatile method for forming C-C bonds with boronic acids or esters.[4][9] Selectivity can be controlled by tuning reaction conditions.
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with primary or secondary amines.[10][11] This reaction often requires careful selection of ligands and bases to prevent side reactions like hydrodehalogenation.[10][12]
Troubleshooting Guide: Preventing Side Reactions
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My reaction is not selective. I'm getting a mixture of products coupled at the Iodine, Bromine, and/or Chlorine positions.
Cause: Loss of chemoselectivity is typically caused by reaction conditions that are too harsh, activating the less reactive C-Br and C-Cl bonds.
Solutions:
-
Reduce Reaction Temperature: The energy difference for oxidative addition at the three sites is your primary tool for control. For initial coupling at the C3-I position, start at room temperature and only increase the temperature if no reaction is observed. Subsequent couplings at C5-Br will require higher temperatures (e.g., 80-110 °C), and C2-Cl may need even more forcing conditions.[4][6]
-
Re-evaluate Your Catalyst System:
-
For C3-I Coupling: A less reactive catalyst system is often sufficient and desirable for maintaining selectivity. Catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are excellent starting points.[3][4]
-
For C5-Br or C2-Cl Coupling (on a functionalized substrate): To activate these stronger bonds, you need a more robust catalyst system. This typically involves a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[7][13] The use of these powerful catalysts for the initial C-I coupling is unnecessary and can lead to over-reaction.
-
-
Monitor Reaction Time: Over-running the reaction can lead to the slow formation of undesired products. Monitor the consumption of your starting material by TLC or LC-MS and quench the reaction as soon as the desired transformation is complete.
| Target Position | Recommended Catalyst System | Typical Base | Typical Solvent(s) | Temperature Range (°C) |
| C3-Iodine | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI for Sonogashira) | K₃PO₄, Cs₂CO₃ (Suzuki); Et₃N, DIPEA (Sonogashira) | Dioxane/H₂O, Toluene (Suzuki); THF, DMF (Sonogashira) | 25 - 60 |
| C5-Bromine | Pd₂(dba)₃ or Pd(OAc)₂ + XPhos, SPhos, or RuPhos | K₃PO₄, NaOtBu (Buchwald) | Toluene, Dioxane | 80 - 110 |
| C2-Chlorine | Pd₂(dba)₃ or Pd(OAc)₂ + BrettPhos, RuPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 100 - 140 |
Table 1: Recommended starting conditions for achieving selective cross-coupling at each position. Conditions are substrate-dependent and may require optimization.[3][4][7][13]
Problem 2: I am observing significant hydrodehalogenation (HDH), where one of the halogens is replaced by hydrogen.
Cause: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, particularly in Buchwald-Hartwig aminations.[10] It occurs when a hydride source in the reaction mixture intercepts a palladium intermediate, leading to reduction instead of coupling.[14][15]
Solutions:
-
Use Anhydrous, Aprotic Solvents: Potential hydride sources can include alcohols (used as solvents), water, or even certain bases. Using rigorously dried, aprotic solvents like Toluene, Dioxane, or THF can minimize this pathway.[14]
-
Select the Base Carefully: Some bases or their byproducts can act as hydride donors. For Buchwald-Hartwig aminations, while strong bases like NaOtBu are often necessary, ensure it is high purity. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred and are less likely to cause HDH.
-
Ensure an Inert Atmosphere: While HDH is not directly caused by oxygen, running reactions under a meticulously maintained inert atmosphere (Argon or Nitrogen) is crucial. It prevents catalyst degradation, which can lead to the formation of palladium black or other species that may promote side reactions.[4]
-
Modify the Coupling Partner: In Buchwald-Hartwig reactions, the amine itself can sometimes be a source of hydrides via β-hydride elimination from the palladium-amido complex.[10] If this is suspected, altering the amine substrate or using a different class of ligand may be necessary.
Experimental Protocol: Selective Sonogashira Coupling at the C3-Iodine Position
This protocol provides a robust starting point for the highly selective functionalization of the C3-I bond.
Objective: To couple a terminal alkyne with 5-Bromo-2-chloro-3-iodopyridine at the C3 position with high chemoselectivity.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
CuI (Copper(I) Iodide) (10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
Vessel Preparation: Add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) at least three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF). Add the base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature (25 °C). The reaction is often complete within 2-8 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., Ethyl Acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-5-bromo-2-chloropyridine.
References
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem. 1
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem. 4
-
Powers, D. C., & Lee, E. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. 6
-
Ghaffari, M., & Strotman, N. A. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. 16
-
BenchChem Technical Support Team. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem. 2
-
Gurovets, A.S., Sharf, V.Z., & Belen'kii, L.I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. SciTech Connect - OSTI.GOV.
-
Ahrens, S., et al. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).
-
Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. 15
-
BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem. 5
-
(n.d.). Buchwald–Hartwig amination. Wikipedia.
-
Cernak, T., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
-
(n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Request PDF.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem. 3
-
Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem. 11
-
(n.d.). Suzuki Coupling. Organic Chemistry Portal.
-
(n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 5-Bromo-2-chloro-3-iodopyridine reaction products
An in-depth guide to navigating the complexities of purifying 5-Bromo-2-chloro-3-iodopyridine. This technical support center is designed for chemists and researchers in the pharmaceutical and agrochemical industries, providing expert insights and practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate.
Introduction: The Critical Role of Purity
5-Bromo-2-chloro-3-iodopyridine is a highly functionalized pyridine derivative, serving as a key building block in the synthesis of complex molecules, particularly in medicinal and materials chemistry.[1] The regioselective arrangement of three different halogens offers multiple, distinct reaction sites for subsequent cross-coupling or substitution reactions. However, the synthesis of such polyhalogenated heterocycles can often lead to a mixture of products, including regioisomers, starting materials, and dehalogenated species.[2][3] Achieving high purity (>98%) is paramount, as even minor impurities can compromise the yield, selectivity, and overall success of downstream applications. This guide provides a comprehensive framework for troubleshooting common purification issues and establishing robust purification protocols.
Troubleshooting and Optimization Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Q1: My crude product is a dark brown or purple solid/oil. What causes this discoloration and how can it be removed?
A1: This is a very common issue and is almost certainly due to the presence of residual elemental iodine (I₂), a common reagent or byproduct in iodination reactions.[4][5] Iodine is highly colored and can persist even after initial work-up.
Causality: During the synthesis, particularly in Sandmeyer-type reactions starting from an aminopyridine, excess iodine is often used to ensure complete conversion.[4] If not quenched, it gets carried through the extraction process into the organic phase.
Solution Workflow:
-
Aqueous Thiosulfate Wash: The most effective method to remove iodine is a reductive quench. Before drying your organic layer post-extraction, wash it thoroughly with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase. Repeat the wash until the organic layer is no longer colored.
-
Activated Charcoal Treatment: If a pale yellow or brown color persists after the thiosulfate wash, it may be due to polymeric or other high-molecular-weight colored impurities. This can be addressed during recrystallization.[6]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Add a very small amount (typically 1-2% by weight) of activated charcoal.
-
Keep the solution hot and swirl for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal, which adsorbs the colored impurities.[7]
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Q2: My ¹H NMR spectrum shows two small doublets in addition to the two main product doublets. What are they?
A2: The ¹H NMR spectrum of pure 5-Bromo-2-chloro-3-iodopyridine should show two doublets in the aromatic region, corresponding to the protons at the C4 and C6 positions. Additional doublets often indicate the presence of isomeric impurities or unreacted starting materials.
Causality & Identification:
-
Unreacted Starting Material: Depending on the synthetic route, common starting materials like 5-Bromo-2-chloropyridine could be present. Check the NMR spectrum of your starting material to confirm if the shifts match.
-
Isomeric Byproducts: Halogenation reactions on pyridine rings can sometimes yield mixtures of regioisomers, although many modern methods are highly selective.[8][9] For instance, a "halogen dance" reaction, where a halogen migrates to a different position upon lithiation, can produce isomers.[10][11]
-
Dehalogenated Impurities: Incomplete halogenation or reductive side reactions can lead to species like 2-chloro-3-iodopyridine or 5-bromo-2-chloropyridine.
Solution Workflow:
-
Analytical Confirmation: Use GC-MS to identify the molecular weights of the components in your mixture. This is a powerful tool for confirming the presence of isomers (same MW) or dehalogenated/starting materials (different MW).[12][13]
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating isomers and other closely related impurities.[3] Due to the basicity of the pyridine nitrogen, peak tailing can be an issue on standard silica gel.[14]
-
Fractional Recrystallization: If the impurity level is low (<10%) and the solubility profiles are sufficiently different, multiple recrystallizations may be effective. This is often a trial-and-error process.
-
Q3: My compound appears to be degrading or sticking to the column during silica gel chromatography, leading to low recovery.
A3: This is a classic problem when purifying basic compounds like pyridines on standard (slightly acidic) silica gel. The Lewis basic nitrogen atom can interact strongly with acidic silanol groups on the silica surface, leading to irreversible adsorption, peak tailing, and sometimes on-column degradation.[14]
Causality: The interaction between the basic pyridine and acidic silica surface creates a strong, non-eluting bond for a fraction of the material, reducing yield. This is especially problematic for highly activated or sensitive pyridines.
Solution Workflow:
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent to compete with your product for the active sites on the silica.
-
Recommended: Add 0.5-1% triethylamine (TEA) or pyridine to your hexane/ethyl acetate or dichloromethane/methanol solvent system. The TEA will preferentially bind to the acidic sites, allowing your product to elute cleanly.[14]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): For highly sensitive compounds, switching to alumina can be a better option. Basic alumina is generally preferred for basic compounds.
-
Deactivated Silica: You can use commercially available end-capped silica gel or prepare your own by treating it with a silylating agent.
-
-
Minimize Contact Time: Run the column "wetter" (with a slightly more polar solvent system) and faster than usual to reduce the time the compound spends on the stationary phase. This may sacrifice some resolution but can significantly improve recovery.
Frequently Asked Questions (FAQs)
Q: What is the most reliable, general-purpose purification method for 5-Bromo-2-chloro-3-iodopyridine?
A: A two-stage approach is most robust. First, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and include a wash with 10% aqueous sodium thiosulfate to remove any residual iodine.[4][5] After drying and concentrating the organic phase, purify the resulting crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient, typically starting from 100% hexane and gradually increasing the polarity. Remember to add 0.5% triethylamine to the eluent to prevent peak tailing and improve recovery.[14]
Q: Which analytical techniques are best for assessing the final purity?
A: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR: Provides structural confirmation and detects proton-bearing impurities. The integration of the signals can be used for quantitative assessment if a known internal standard is used.[15][16]
-
GC-MS: Ideal for identifying volatile impurities, isomers (same mass, different retention time), and confirming the molecular weight of the main product.[13][17]
-
HPLC: Provides a more accurate quantification of purity (e.g., area percent) than GC for less volatile compounds and can be used to resolve closely related impurities.[3]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause melting point depression and broadening.
Q: What are the recommended storage conditions for the purified product?
A: 5-Bromo-2-chloro-3-iodopyridine should be stored in a cool, dry, well-ventilated area in a tightly sealed container to protect it from moisture and light.[18] It is considered stable under normal conditions, but like many polyhalogenated compounds, it is best stored away from strong bases, oxidizing agents, and incompatible materials.[18]
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Iodine Removal
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction solvent is water-miscible (e.g., THF, acetonitrile), add water and a suitable extraction solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the aqueous layer with the organic solvent (3x volumes).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (2x volumes) or until the organic layer is colorless.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x volume) to remove any acidic residues.
-
Brine (saturated aqueous NaCl) (1x volume) to facilitate phase separation and remove bulk water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized silica gel column for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column using the chosen eluent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Start with a low polarity eluent (e.g., 100% Hexane) and gradually increase the polarity (e.g., step gradient to 2%, 5%, 10% Ethyl Acetate in Hexane).
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) and UV light.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6][19][20] Common solvents to screen for halopyridines include hexanes, ethanol, methanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the boiling point.[6]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or placing the flask in an ice bath.[19][21]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Allow the crystals to dry completely under vacuum.[6]
Data and Workflow Visualization
Table 1: Common Impurities and Analytical Signatures
| Impurity Name | Potential Origin | Expected ¹H NMR Signal | GC-MS Confirmation |
| 5-Bromo-2-chloropyridine | Unreacted Starting Material | Three aromatic signals[15] | Lower MW than product |
| 2-Amino-3-bromo-5-chloropyridine | Unreacted Starting Material | Two aromatic signals, broad -NH₂ | Lower MW than product |
| Elemental Iodine (I₂) | Excess Reagent | No proton signal; causes signal broadening | Not typically observed |
| Isomeric Products | Side reaction (e.g., halogen dance) | Two distinct doublets, different shifts | Same MW as product, different RT |
| Deiodinated Product | Reductive side reaction | Three aromatic signals | Lower MW than product |
Purification and Analysis Workflow
Caption: A comprehensive workflow for the purification and analysis of 5-Bromo-2-chloro-3-iodopyridine.
References
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568. Available at: [Link]
-
ResearchGate. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Available at: [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J Org Chem, 87(5), 2559-2568. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
JoVE Science Education Database. Organic Chemistry. Purifying Compounds by Recrystallization. Available at: [Link]
- Google Patents. (2017). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
-
University of California, Irvine. Recrystallization. Available at: [Link]
-
Kennesaw State University. Recrystallization. Available at: [Link]
-
Interchim. Purification of different Pyridines using Waters X-bridge prep column. Available at: [Link]
-
International Journal of Scientific & Engineering Research. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
-
Patsnap. (2017). Preparation process of 2-iodo-3-bromo-5-chloropyridine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
- Google Patents. (2022). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry. ACS Med. Chem. Lett., 5(1), 3-7. Available at: [Link]
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra. J Chromatogr A, 1216(22), 4744-8. Available at: [Link]
-
ChemRxiv. (2021). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]
-
PubMed. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification. J Chromatogr A, 1355, 162-72. Available at: [Link]
-
PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Org Lett, 17(12), 2948-51. Available at: [Link]
-
ResearchGate. (2017). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]
Sources
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijssst.info [ijssst.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. Preparation process of 2-iodo-3-bromo-5-chloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 5-Bromo-2-chloropyridine(53939-30-3) 1H NMR spectrum [chemicalbook.com]
- 16. 5-BROMO-2-CHLORO-3-IODO-PYRIDINE(928653-73-0) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. youtube.com [youtube.com]
Technical Support Center: Regioselective Reactions of 5-Bromo-2-chloro-3-iodopyridine
Welcome to the technical support center for the regioselective functionalization of 5-bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile but challenging building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Introduction: Understanding the Reactivity Landscape
5-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound offering three distinct reaction sites for carbon-carbon and carbon-heteroatom bond formation. The key to its synthetic utility lies in the ability to selectively address one halogen over the others. This regioselectivity is primarily governed by the inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity order is Iodine > Bromine > Chlorine.[1][2] However, the electronic nature of the pyridine ring, steric hindrance, and the choice of catalyst, ligand, and reaction conditions can all play a crucial role in modulating this reactivity.[3] This guide will help you harness these factors to your advantage.
Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Question 1: I am trying to perform a Suzuki-Miyaura coupling and I'm getting a mixture of products at the C-3 (Iodo) and C-5 (Bromo) positions. How can I improve selectivity for the C-3 position?
Answer:
This is a common issue that arises from the high reactivity of both the C-I and C-Br bonds. To favor selective coupling at the C-3 iodo position, you need to employ milder reaction conditions that are sufficient to activate the C-I bond but not the C-Br bond.
Causality: The C-I bond is significantly weaker than the C-Br bond, making its oxidative addition to a Pd(0) catalyst kinetically more favorable.[2] By using a less reactive catalyst system and lower temperatures, you can exploit this difference.
Recommended Protocol for Selective C-3 Arylation:
-
Catalyst System: Use a standard, less active palladium catalyst such as Pd(PPh₃)₄. This catalyst is generally effective for aryl iodides but less so for aryl bromides under mild conditions.[4]
-
Base: Employ a milder base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][4]
-
Temperature: Keep the reaction temperature low, starting at room temperature and gradually increasing to a maximum of 60-80 °C if necessary.[1]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically effective.[4]
Table 1: Recommended Conditions for Selective C-3 Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Less reactive, favors C-I activation. |
| Ligand | PPh₃ (if not using Pd(PPh₃)₄) | Standard, less electron-rich ligand. |
| Base | K₂CO₃ or Na₂CO₃ (2 equiv.) | Milder base, reduces side reactions. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Common for Suzuki couplings. |
| Temperature | 60-80 °C | Minimizes activation of the C-Br bond. |
Question 2: I have successfully functionalized the C-3 position. Now, how can I selectively couple at the C-5 bromine without affecting the C-2 chlorine?
Answer:
Once the highly reactive C-I bond is functionalized, you can target the C-Br bond by increasing the reaction's energy input and employing a more active catalyst system.
Causality: The C-Br bond is more reactive than the C-Cl bond, but requires more forcing conditions than the C-I bond.[3] A more electron-rich and bulky ligand on the palladium center can facilitate the oxidative addition to the C-Br bond.[3]
Recommended Protocol for Selective C-5 Functionalization (Post C-3 Coupling):
-
Catalyst System: Switch to a more active catalyst system. A combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is highly effective for activating C-Br bonds.[5]
-
Base: A stronger base such as potassium phosphate (K₃PO₄) is often required.[4]
-
Temperature: Higher temperatures, typically in the range of 100-120 °C, will be necessary.[6]
Table 2: Recommended Conditions for Selective C-5 Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Palladium precursor for more active catalysts. |
| Ligand | XPhos or SPhos (4 mol%) | Bulky, electron-rich ligand to activate C-Br. |
| Base | K₃PO₄ (3 equiv.) | Stronger base to facilitate transmetalation. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are often preferred. |
| Temperature | 100-120 °C | Provides sufficient energy for C-Br activation. |
Question 3: I want to introduce an amine at the C-2 position via Buchwald-Hartwig amination. How can I achieve this selectively?
Answer:
Selective amination at the C-2 chloro position is challenging due to its lower reactivity. However, the electronic properties of the pyridine ring can be exploited. The C-2 position is alpha to the nitrogen, making it more electron-deficient and thus more susceptible to nucleophilic attack in some contexts and to oxidative addition with the right catalyst.[7]
Causality: For Buchwald-Hartwig amination, a highly active catalyst system is required to activate the strong C-Cl bond. The choice of ligand is critical.[7]
Recommended Protocol for Selective C-2 Buchwald-Hartwig Amination:
-
Catalyst System: A highly active palladium catalyst with a bulky, electron-rich dialkylbiarylphosphine ligand (e.g., XPhos, RuPhos) is essential.[7][8]
-
Base: A strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[9]
-
Temperature: The reaction will likely require elevated temperatures, in the range of 100-130 °C.
Table 3: Recommended Conditions for Selective C-2 Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) | Common palladium precursors. |
| Ligand | XPhos or RuPhos (4-8 mol%) | Highly active ligand for C-Cl bond activation. |
| Base | NaOtBu (1.5-2.0 equiv.) | Strong, non-nucleophilic base. |
| Solvent | Toluene or Dioxane | Anhydrous aprotic solvents. |
| Temperature | 100-130 °C | Necessary for activating the C-Cl bond. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the regioselectivity in cross-coupling reactions of 5-bromo-2-chloro-3-iodopyridine?
The primary factor is the difference in bond dissociation energies of the carbon-halogen bonds, which follows the order C-I < C-Br < C-Cl. This generally translates to a reactivity order of I > Br > Cl in the rate-determining oxidative addition step of the catalytic cycle.[2] Thus, by tuning the reaction conditions (temperature, catalyst, ligand, base), one can selectively cleave a weaker C-X bond while leaving stronger ones intact.
Q2: Can I perform a one-pot, sequential functionalization of this molecule?
Yes, this is a powerful strategy. You can start with conditions mild enough to functionalize only the C-I bond. Once that reaction is complete, you can add a new set of reagents (e.g., a different boronic acid, a more active catalyst/ligand, and a stronger base) and increase the temperature to react at the C-Br position, all in the same reaction vessel.[3] This approach is efficient and can reduce the number of purification steps.
Q3: How does metal-halogen exchange work for this substrate and does it follow the same selectivity rules?
Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures, also follows the same reactivity trend: I > Br > Cl.[10] This is because the reaction proceeds through a mechanism where the lithium reagent attacks the more electrophilic halogen. Iodine is the most polarizable and readily undergoes exchange. Therefore, you can selectively generate the 3-lithiated pyridine species at low temperatures (e.g., -78 °C), which can then be trapped with an electrophile.
Q4: Are there any other reactions besides cross-coupling where I can achieve regioselectivity?
Yes, Nucleophilic Aromatic Substitution (SNAr) is another possibility. The positions ortho and para to the electron-withdrawing nitrogen atom (C-2 and C-4/C-6) are activated towards SNAr. In this molecule, the C-2 position is highly activated. Under certain conditions, particularly with highly nucleophilic amines and in the absence of a palladium catalyst, you might observe selective substitution at the C-2 chloro position.
Visualizing the Strategy
Diagram 1: Regioselectivity Decision Workflow
This diagram outlines the general strategy for the sequential functionalization of 5-bromo-2-chloro-3-iodopyridine.
Caption: A workflow for the sequential functionalization of 5-bromo-2-chloro-3-iodopyridine.
Diagram 2: Reactivity Hierarchy
This diagram illustrates the relative reactivity of the three halogenated positions.
Caption: The general reactivity order of the halogenated positions in 5-bromo-2-chloro-3-iodopyridine.
References
Sources
- 1. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Cross-Coupling with 5-Bromo-2-chloro-3-iodopyridine
Welcome to the technical support center for troubleshooting cross-coupling reactions with the highly functionalized building block, 5-bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile reagent in their synthetic endeavors. As a trifunctionalized pyridine, it offers a unique platform for sequential and site-selective cross-coupling reactions, but its successful application requires a nuanced understanding of the competing reactivities of its three distinct halogen atoms.
This document, structured in a question-and-answer format, directly addresses common challenges and provides in-depth, field-proven insights to guide your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I'm planning a cross-coupling reaction with 5-bromo-2-chloro-3-iodopyridine. Which halogen is the most reactive, and what is the expected order of reactivity?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[1] The generally accepted order of reactivity is I > Br > Cl > F .[1][2] This trend is inversely correlated with the C-X bond strength, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[1][2]
Therefore, for 5-bromo-2-chloro-3-iodopyridine, you should expect the following reactivity order under typical palladium-catalyzed cross-coupling conditions:
-
C3-I (Iodo): Most reactive. Coupling at this position will occur under the mildest conditions.
-
C5-Br (Bromo): Intermediate reactivity. Requires more forcing conditions than the iodo position.
-
C2-Cl (Chloro): Least reactive. Typically requires a more robust catalyst system and higher temperatures for coupling.
The electron-deficient nature of the pyridine ring further activates all C-X bonds towards oxidative addition.[2] However, the inherent reactivity difference between iodine, bromine, and chlorine is the dominant factor in determining selectivity.
Caption: Troubleshooting workflow for Suzuki coupling at C3.
Q3: I'm attempting a Sonogashira coupling, but I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I suppress this side reaction?
Glaser homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst. [3]Here are strategies to minimize this unwanted outcome:
-
Go Copper-Free: The most effective way to prevent Glaser coupling is to perform the reaction under copper-free conditions. [4]This typically requires a more active palladium catalyst system.
-
Recommended Conditions: Use a palladium source like Pd(PPh₃)₄ or generate a highly active catalyst in situ with a Pd(0) source and a bulky, electron-rich phosphine ligand (e.g., cataCXium® A, SPhos). An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and, in some cases, the solvent. [5]
-
-
Optimize Copper Co-catalyst Loading: If a copper-free reaction is not feasible, carefully control the amount of the copper(I) source (e.g., CuI).
-
Recommendation: Use the lowest effective loading of CuI, typically in the range of 5-10 mol%. [5]
-
-
Strictly Anaerobic Conditions: The homocoupling reaction is often promoted by the presence of oxygen.
-
Procedure: Ensure your reaction vessel and solvents are rigorously degassed. This can be achieved by several "evacuate-and-backfill" cycles with an inert gas like argon or nitrogen, or by sparging the solvent with the inert gas. [6]
-
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via syringe pump can help to keep its concentration low throughout the reaction, disfavoring the bimolecular homocoupling pathway.
Table 1: Recommended Conditions for Sonogashira Coupling at C3-Iodo
| Parameter | Copper-Catalyzed | Copper-Free | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) + Ligand (4-8 mol%) | Copper-free requires a more active Pd catalyst. |
| Cu Co-catalyst | CuI (5-10 mol%) | None | To prevent Glaser homocoupling. |
| Ligand | PPh₃ (often from catalyst) | Bulky, electron-rich phosphine (e.g., SPhos) | To promote oxidative addition and stabilize Pd(0). |
| Base | Et₃N or DIPEA | Et₃N or DIPEA | Acts as base and often as solvent/co-solvent. |
| Solvent | THF or DMF | THF, DMF, or neat amine | Degassed solvents are critical for both methods. |
| Temperature | Room Temp to 80 °C | Room Temp to 80 °C | Start at room temperature for the reactive C-I bond. |
Q4: I have successfully coupled at the C3-iodo position and now want to perform a Buchwald-Hartwig amination at the C5-bromo position. I'm getting a complex mixture of products. What's going wrong?
Attempting a second coupling on a now more complex, electron-rich substrate presents new challenges. A complex product mixture suggests a lack of selectivity or the occurrence of side reactions.
Potential Issues and Solutions:
-
Competitive Coupling at C2-Chloro: While the C-Br bond is more reactive than the C-Cl bond, a highly active catalyst system required for the C-Br coupling might begin to react at the C-Cl position, especially at elevated temperatures. [5] * Solution: Carefully screen your catalyst system. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) often provide good reactivity at lower temperatures, which can enhance selectivity for the C-Br bond. [4]Start at a moderate temperature (e.g., 80 °C) and slowly increase only if necessary, while monitoring the reaction for the formation of the di-aminated product.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. [6]This is a common problem with nitrogen-containing heterocycles.
-
Solution: Employing ligands that are sterically hindering can discourage this unproductive binding and maintain catalyst activity. The use of pre-formed catalysts can also be advantageous.
-
-
Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom. [7][8]This is often mediated by a palladium-hydride species formed in a side reaction.
-
Incorrect Base: The base in a Buchwald-Hartwig amination is crucial for deprotonating the amine to form the active nucleophile.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines. [5]If your substrate is base-sensitive, a weaker base like K₃PO₄ might be attempted, but this will likely require a more active catalyst system.
-
Experimental Protocol: Selective Buchwald-Hartwig Amination at C5-Bromo
-
Preparation: To an oven-dried Schlenk tube, add the C3-functionalized 5-bromo-2-chloropyridine (1.0 equiv.), the amine (1.2-1.5 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%), and the ligand (e.g., RuPhos, 3 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this process three times. [6]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. [5]4. Reaction: Heat the mixture in an oil bath at a controlled temperature (start at 80-90 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for consumption of starting material and formation of the desired product versus any di-substituted or dehalogenated byproducts.
Q5: Is it possible to selectively couple at the C2-chloro position while leaving the bromo and iodo substituents intact?
Achieving selectivity for the least reactive C-Cl bond in the presence of the more labile C-Br and C-I bonds is exceptionally challenging and generally not feasible via standard palladium-catalyzed cross-coupling methods. The inherent reactivity order (I > Br > Cl) dictates that oxidative addition will almost invariably occur at the C-I or C-Br position first. [1][10] To functionalize the C2 position, a sequential coupling strategy is required:
-
Step 1: Couple at C3-Iodo: Utilize mild conditions to selectively react at the most labile position.
-
Step 2: Couple at C5-Bromo: Employ more forcing conditions (more active catalyst, higher temperature) to react at the C-Br bond.
-
Step 3: Couple at C2-Chloro: With the other two positions functionalized, use the most robust catalyst system and highest temperatures to achieve the final coupling at the C-Cl bond.
For challenging C-Cl couplings, highly active catalyst systems are necessary. This often involves the use of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. [4][11]
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. BenchChem.
- Ghaffari, B., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Powers, I. G., & Wu, J. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Various Authors. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
- Various Authors. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
- OpenChemHub. (2024, January 12). Reactivity and difficult substrates in cross-couplings. YouTube.
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- BenchChem. (n.d.). troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- So, C. M., et al. (n.d.). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. PubMed.
- Ghaffari, B., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- Various Authors. (2021, September 22). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. ACS Publications.
- Barde, A. A., et al. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository.
- Powers, I. G., & Wu, J. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. escholarship.org [escholarship.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Catalyst from 5-Bromo-2-chloro-3-iodopyridine Products
Welcome to the technical support center for palladium catalyst removal from 5-Bromo-2-chloro-3-iodopyridine reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and a foundational understanding of the principles behind efficient palladium removal. Given the prevalence of palladium-catalyzed cross-coupling reactions in the synthesis of complex pharmaceutical intermediates like 5-Bromo-2-chloro-3-iodopyridine, ensuring the final product meets stringent regulatory limits for residual metals is of paramount importance.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my 5-Bromo-2-chloro-3-iodopyridine product so challenging?
A1: The pyridine nitrogen in your product can act as a potent ligand, forming a stable complex with palladium. This coordination can increase the catalyst's solubility in the reaction mixture, making its removal by simple filtration or standard extraction methods difficult.[5]
Q2: What are the most common techniques for palladium removal?
A2: The primary methods for palladium removal from pharmaceutical intermediates include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized scavengers.[6][7]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal.[8][9]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[6][10]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium particles.[4][11]
Q3: What are palladium scavengers and how do they function?
A3: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that exhibit a strong affinity for palladium.[8][12] Thiol-based and thiourea-based scavengers are particularly effective.[8][13] The scavenger is introduced into the reaction mixture, where it selectively binds with the palladium. The resulting solid scavenger-palladium complex can then be easily separated by filtration.[12]
Q4: Is activated carbon a suitable option for palladium removal?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[14][15] However, its effectiveness can be inconsistent, and it may lead to product loss due to non-specific adsorption.[5][12]
Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A5: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent guidelines for elemental impurities.[1] For palladium, which is a platinum group metal, the permitted daily exposure is typically very low, often in the range of less than 10 ppm in the final drug product.[6][16]
Troubleshooting Guide
This section addresses specific challenges you may encounter during the purification of 5-Bromo-2-chloro-3-iodopyridine.
Issue 1: High Levels of Residual Palladium in the Final Product
Possible Cause:
The primary reason for high residual palladium is the strong coordination of the palladium catalyst to the nitrogen atom of the pyridine ring in your product. This interaction can keep the palladium solubilized in your product solution.[5]
Troubleshooting Steps:
-
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a proven high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT)-based scavengers are often highly effective.[8][9][12][17]
-
Optimize Scavenging Conditions:
-
Scavenger-to-Palladium Ratio: A starting point of 3-5 equivalents of scavenger relative to the initial palladium catalyst loading is common.[5][12]
-
Temperature and Time: Conduct the scavenging at an appropriate temperature (room temperature to 50°C) and for a sufficient duration (2 to 24 hours) to ensure maximum binding.[5]
-
-
Consider a Multi-Step Approach: A combination of methods often yields the best results. For instance, an initial filtration through Celite® to remove larger, heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture the soluble palladium species.[4][5][12]
-
Solvent System Adjustment: The choice of solvent can impact the efficiency of the scavenger. Ensure your 5-Bromo-2-chloro-3-iodopyridine product is fully dissolved in the chosen solvent at the scavenging temperature to prevent co-precipitation.
Issue 2: Significant Product Loss During the Scavenging Process
Possible Cause:
Non-specific adsorption of your 5-Bromo-2-chloro-3-iodopyridine product onto the scavenger material, especially with highly porous materials like activated carbon, is a common cause of yield loss.[5][12]
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and minimal affinity for your product. Silica-based scavengers may offer better product recovery compared to activated carbon.[5]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. This can be determined through small-scale optimization experiments.[5]
-
Thorough Washing: After filtration, wash the scavenger cake with a fresh portion of the solvent to recover any adsorbed product.[5]
-
Consider Crystallization as a Polishing Step: If scavenging still leads to product loss, consider using it as a debulking step to remove the majority of the palladium, followed by a final purification via crystallization to achieve the desired purity and yield.[10]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude 5-Bromo-2-chloro-3-iodopyridine product in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the selected solid-supported palladium scavenger (e.g., SiliaMetS Thiol). The amount will depend on the initial palladium concentration and the manufacturer's recommendations, but a starting point of 3-5 equivalents relative to the palladium catalyst is common.[5][12]
-
Stirring: Stir the mixture at a specified temperature (e.g., room temperature to 50°C) for a predetermined time (e.g., 2 to 24 hours) to allow for efficient scavenging.[5]
-
Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with the solvent to recover any entrained product.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the final product for residual palladium content using a validated analytical method such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][18]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude 5-Bromo-2-chloro-3-iodopyridine product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 1-12 hours. The optimal time may need to be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Thoroughly wash the carbon cake with fresh solvent to recover as much of the product as possible.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and product recovery.
Data Presentation
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Typical Product Recovery |
| Functionalized Silica Scavengers | High selectivity, good product recovery, broad solvent compatibility.[7][17] | Higher cost compared to activated carbon. | >95% |
| Activated Carbon | Cost-effective, readily available.[14][15] | Can lead to product loss due to non-specific adsorption, variable efficiency.[5][12] | 80-95% |
| Crystallization | Can be highly effective for final purification, removes various impurities. | May require significant process development, potential for co-crystallization of impurities. | Variable |
Visualization of Workflows
Caption: Decision workflow for selecting and implementing a palladium removal strategy.
Caption: Troubleshooting logic for common palladium removal issues.
References
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium Detection for API Purific
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- How to Remove Palladium in three easy steps. Biotage.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen.
- Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Your trick to remove residual palladium. r/Chempros - Reddit.
- Application Note: Kinetic Studies of Palladium Scavenging with SiliaMetS. SiliCycle.
- How can i remove palladium Pd catalyst easily?.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures. Benchchem.
- oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Recovery of Pd(II)
- Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI.
- Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures. Benchchem.
- Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger. RSC Publishing.
- How to remove palladium catalyst
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. Benchchem.
Sources
- 1. biotage.com [biotage.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arborassays.com [arborassays.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up Synthesis of 5-Bromo-2-chloro-3-iodopyridine Derivatives
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the synthesis of 5-bromo-2-chloro-3-iodopyridine and its derivatives. This guide is designed to offer practical, field-proven insights and troubleshooting strategies for scaling up this challenging synthesis.
Introduction: The Synthetic Challenge
5-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. However, its synthesis is complicated by the electronic nature of the pyridine ring, which deactivates it towards electrophilic substitution.[1] Furthermore, the presence of multiple halogen substituents introduces the potential for complex side reactions, most notably the "halogen dance" rearrangement, where halogens migrate to different positions on the ring.[2] This guide provides a robust, scalable synthetic strategy and addresses the common pitfalls encountered during its scale-up.
Proposed Synthetic Route
A two-step synthetic route is proposed for the scalable synthesis of 5-bromo-2-chloro-3-iodopyridine, starting from the readily available 2-chloropyridine.
Caption: Proposed two-step synthesis of 5-Bromo-2-chloro-3-iodopyridine.
Part 1: Synthesis of 5-Bromo-2-chloropyridine (Intermediate)
Experimental Protocol: Electrophilic Bromination
This protocol is adapted from procedures for the bromination of similar pyridine derivatives.[3][4]
-
Reaction Setup: In a suitably sized, flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloropyridine (1.0 equiv.) in a suitable solvent such as acetone or dichloromethane.[3][4]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equiv.) in the same solvent to the cooled solution via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 5-bromo-2-chloropyridine as a solid.[5][6][7][8]
Troubleshooting and FAQs: Step 1
| Problem/Question | Potential Cause(s) | Troubleshooting/Solution |
| Q1: The reaction is slow or incomplete. | Insufficiently reactive brominating agent or low reaction temperature. | Ensure the NBS is of high purity. A slight increase in temperature (to room temperature) after the initial addition can be attempted, but monitor for side product formation. |
| Q2: Formation of multiple brominated products. | Over-bromination due to excess NBS or too high a reaction temperature. | Use a slight excess of NBS (1.05 equiv.) and maintain a low temperature during addition. Slow, controlled addition is crucial.[3] |
| Q3: Difficulty in purifying the product. | Presence of starting material and over-brominated impurities. | Optimize the recrystallization solvent system to achieve good separation. A solvent in which the product is sparingly soluble at low temperatures but highly soluble at high temperatures is ideal. |
| Q4: Low yield after work-up. | Product loss during extraction or purification. | Ensure complete extraction by performing multiple extractions. Minimize transfers and optimize the recrystallization process to maximize recovery. |
Part 2: Synthesis of 5-Bromo-2-chloro-3-iodopyridine (Final Product)
Experimental Protocol: Directed ortho-Lithiation and Iodination
This protocol is based on the principles of directed ortho-metalation and subsequent trapping with an electrophile.[9][10][11]
-
Reaction Setup: In a flame-dried, multi-necked flask under a strict inert atmosphere, dissolve 5-bromo-2-chloropyridine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF to the cooled solution while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.
-
Iodination: In a separate flask, prepare a solution of iodine (1.2 equiv.) in anhydrous THF. Slowly add this iodine solution to the lithiated pyridine solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting and FAQs: Step 2
| Problem/Question | Potential Cause(s) | Troubleshooting/Solution |
| Q1: Low conversion to the desired product. | Incomplete lithiation or degradation of the organolithium intermediate. | Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared or titrated LDA. Maintain a very low temperature (-78 °C) throughout the lithiation and iodination steps. |
| Q2: Formation of a significant amount of an isomeric product. | "Halogen dance" rearrangement.[2] | This is a critical side reaction where the iodine adds at a different position. Maintain a low temperature (-78 °C) to suppress this thermodynamic rearrangement. A continuous flow setup can also be beneficial for precise temperature control. |
| Q3: The reaction mixture turns dark and complex. | Decomposition of the organolithium species or side reactions with the solvent. | Ensure the temperature does not rise above -70 °C. THF can be deprotonated by strong bases at higher temperatures. |
| Q4: Difficult separation of the product from the starting material. | Similar polarities of the product and starting material. | Optimize the eluent system for column chromatography for better separation. Recrystallization may also be effective if a suitable solvent is found. |
| Q5: What is the "Halogen Dance" and how can I control it? | The "halogen dance" is a base-catalyzed migration of a halogen atom to a more thermodynamically stable position on the pyridine ring. | The key to controlling the halogen dance is kinetic control. By maintaining a very low temperature (-78 °C), the rate of the rearrangement is minimized, favoring the desired kinetically formed product. |
digraph "Halogen_Dance" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];Start [label="5-Bromo-2-chloro-3-lithiopyridine\n(Kinetic Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Rearrangement [label="Halogen Dance\n(Migration of Br)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isomer [label="4-Bromo-2-chloro-5-lithiopyridine\n(Thermodynamic Product)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Iodination_Kinetic [label="Iodination at C3"]; Iodination_Thermo [label="Iodination at C5"]; Product_Desired [label="5-Bromo-2-chloro-3-iodopyridine\n(Desired Product)"]; Product_Isomer [label="4-Bromo-2-chloro-5-iodopyridine\n(Isomeric Impurity)"]; Start -> Rearrangement [label="Higher Temp."]; Rearrangement -> Isomer; Start -> Iodination_Kinetic [label="-78 °C"]; Iodination_Kinetic -> Product_Desired; Isomer -> Iodination_Thermo; Iodination_Thermo -> Product_Isomer;
}
Caption: The "Halogen Dance" rearrangement leading to an isomeric impurity.
Product Characterization
The final product and any potential impurities should be thoroughly characterized by standard analytical techniques.
| Technique | Expected Observations |
| GC-MS | A single major peak with the expected molecular ion for 5-bromo-2-chloro-3-iodopyridine. The isotopic pattern for bromine, chlorine, and iodine will be characteristic.[12] |
| ¹H NMR | Two distinct signals in the aromatic region, each corresponding to a single proton on the pyridine ring. The chemical shifts and coupling constants will be consistent with the proposed structure.[13] |
| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens.[14] |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety Precautions
-
2-Chloropyridine: Toxic and an irritant. Handle in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.
-
Lithium Diisopropylamide (LDA): Highly flammable and corrosive. Handle under a strict inert atmosphere.
-
Iodine: Harmful and an irritant. Avoid inhalation of vapors.
-
Anhydrous Solvents: Handle under an inert atmosphere to prevent moisture contamination.
-
Cryogenic Temperatures: Use appropriate personal protective equipment (PPE) when working with dry ice/acetone baths.
References
-
Halogen dance rearrangement. In: Wikipedia. Accessed January 11, 2026. [Link]
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
- Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products. Benchchem.
- A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Benchchem.
- One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Synthesis Methods of 5-Bromo-2-chloropyrimidine. ChemicalBook.
- 2-Bromo-5-chloropyridine synthesis. ChemicalBook.
- Directed (ortho)
- CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candid
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed.
- Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
-
Directed ortho metalation. In: Wikipedia. Accessed January 11, 2026. [Link]
- Directed Metal
- (Hetero)
- Purification: How To. Department of Chemistry : University of Rochester.
- Isolation and Purification of Organic Compounds Recrystalliz
- RECRYSTALLIS
- Purification by Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
- 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.
- 5-Bromo-2-iodopyridine 97 223463-13-6. Sigma-Aldrich.
- 5-Bromo-2-iodopyridine | 223463-13-6. ChemicalBook.
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
- 2-Bromo-5-iodopyridine 96 73290-22-9. Sigma-Aldrich.
- Fac and mer isomers of Ru(ii) tris(pyrazolyl-pyridine) complexes as models for the vertices of coordination cages: structural characterisation and hydrogen-bonding characteristics. Dalton Transactions (RSC Publishing).
- Predicted GC-MS Spectrum - Pyridine GC-MS (Non-deriv
Sources
- 1. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 3. ijssst.info [ijssst.info]
- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. mt.com [mt.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. baranlab.org [baranlab.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Homocoupling Byproducts with 5-Bromo-2-chloro-3-iodopyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-3-iodopyridine. This polyhalogenated pyridine is a versatile building block, offering multiple reaction sites for sequential cross-coupling reactions. However, its utility can be compromised by the formation of undesirable homocoupling byproducts. This guide provides in-depth troubleshooting strategies, mechanistic insights, and practical, field-proven protocols to help you minimize these side reactions and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I'm planning a cross-coupling reaction with 5-Bromo-2-chloro-3-iodopyridine. Which halogen will react first?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl > F.[1][2][3] For 5-Bromo-2-chloro-3-iodopyridine, the C-I bond at the 3-position is the most labile and will preferentially undergo oxidative addition to the palladium catalyst under standard cross-coupling conditions. This allows for selective functionalization at the C-3 position while leaving the bromo and chloro substituents intact for subsequent transformations.[4]
Q2: What is "homocoupling" and why is it a problem in my reaction?
A2: Homocoupling is a common side reaction where two identical molecules of your coupling partner react with each other, instead of with the 5-Bromo-2-chloro-3-iodopyridine. For example, in a Suzuki reaction, two molecules of your boronic acid might couple to form a symmetrical biaryl.[5] In a Sonogashira reaction, two molecules of your terminal alkyne can dimerize in a process known as Glaser coupling.[6][7] This is problematic because it consumes your valuable starting materials, reduces the yield of your desired heterocycle, and introduces impurities that are often structurally similar to the target product, complicating purification.[5]
Q3: What are the primary causes of homocoupling?
A3: The root causes depend on the type of coupling reaction:
-
For Suzuki Reactions (Boronic Acid Homocoupling): The main culprits are the presence of dissolved oxygen and excess palladium(II) species in the reaction mixture.[5][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then stoichiometrically promote the homocoupling of two boronic acid molecules.[5][8]
-
For Sonogashira Reactions (Alkyne Homocoupling): This side reaction is primarily promoted by two factors: the presence of oxygen and the use of a copper(I) co-catalyst.[6][10] Oxygen facilitates the oxidative dimerization of a copper-acetylide intermediate, which is the key step in the Glaser coupling pathway.[6]
Q4: Can the choice of ligand on my palladium catalyst affect the amount of homocoupling?
A4: Absolutely. The choice of ligand is critical. Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective at minimizing homocoupling.[11][12][13] These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the side reactions that lead to homocoupling.[11] For Sonogashira reactions, specific ligands have been developed for copper-free protocols, which inherently avoid the Glaser coupling pathway.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. When using 5-Bromo-2-chloro-3-iodopyridine, the primary goal is the selective coupling at the C-3 position with a boronic acid or ester. However, the homocoupling of the organoboron reagent can significantly lower your yield.
Identifying the Problem: Excessive Boronic Acid Homocoupling
Symptom: Analysis of your crude reaction mixture (TLC, LC-MS, GC-MS) shows a significant peak corresponding to the symmetrical biaryl derived from your boronic acid.
Root Causes:
-
Oxygen Contamination: Dissolved oxygen in your solvent or a non-inert atmosphere is oxidizing your active Pd(0) catalyst to Pd(II).[5][8]
-
Inefficient Pd(0) Generation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may be slow or incomplete, leaving Pd(II) to catalyze homocoupling.[8]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may be favoring the homocoupling pathway.
Mitigation Strategies & Protocols
Strategy 1: Rigorous Exclusion of Oxygen
This is the most critical and effective first step to prevent homocoupling.[5][9][14]
-
Solvent Degassing: Before preparing your reaction mixture, thoroughly degas your solvent(s). The most effective method is "freeze-pump-thaw." For a simpler but still effective method, sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes by bubbling the gas through the solvent via a long needle.
-
Reaction Setup: Assemble your glassware (oven-dried to remove moisture) and purge the entire apparatus with argon or nitrogen for 10-15 minutes.
-
Maintain Inert Atmosphere: Once the reaction is running, maintain a positive pressure of the inert gas using a balloon or a bubbler system.
Strategy 2: Optimizing the Catalytic System
Caption: Catalyst and ligand optimization workflow.
Strategy 3: Chemical Modification of the Reaction Medium
In some cases, adding a mild reductant can scavenge residual Pd(II) species without interfering with the main catalytic cycle.
-
To your fully degassed reaction mixture, add potassium formate (HCO₂K) (1.2 - 2.0 equivalents).[9]
-
Stir for 5-10 minutes under an inert atmosphere before adding your palladium catalyst.
-
This modification has been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[9]
Comparative Table: Suzuki Reaction Conditions
| Parameter | Standard Conditions (Prone to Homocoupling) | Optimized Conditions (Homocoupling Minimized) | Rationale |
| Atmosphere | Air / Inadequately inert | Rigorously inert (Argon/Nitrogen) | Prevents oxidation of Pd(0) to Pd(II).[5][8] |
| Solvent | Non-degassed | Degassed via sparging or freeze-pump-thaw | Removes dissolved oxygen.[14][15] |
| Pd Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) | Uses a Pd(0) source directly or ensures efficient generation of the active catalyst.[11][16] |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, NHC ligands | Bulky, electron-rich ligands accelerate reductive elimination and suppress side reactions.[13] |
| Additive | None | Potassium Formate (1.2-2.0 eq) | Acts as a mild reducing agent to quench deleterious Pd(II) species.[9] |
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling is invaluable for installing alkyne moieties. With 5-Bromo-2-chloro-3-iodopyridine, selective alkynylation at the C-3 position is the target. The primary side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling).
Identifying the Problem: Excessive Alkyne Homocoupling (Glaser Biproduct)
Symptom: Your crude reaction analysis shows a significant byproduct corresponding to the butadiyne derived from the dimerization of your terminal alkyne.
Root Causes:
-
Oxygen Presence: As with Suzuki coupling, oxygen is a major promoter of this side reaction.[6][7]
-
Copper(I) Co-catalyst: The Cu(I) salt, while accelerating the desired reaction, is also a highly effective catalyst for Glaser coupling in the presence of oxygen.[6]
-
High Alkyne Concentration: A high instantaneous concentration of the alkyne can favor the bimolecular homocoupling reaction.
Mitigation Strategies & Protocols
Strategy 1: Copper-Free Sonogashira Coupling
The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[6] This requires a highly active palladium catalyst system capable of facilitating the coupling alone.
-
Setup: Use a rigorously degassed solvent system (e.g., THF, DMF, or an amine base like Et₃N as solvent).
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich phosphine ligand is often necessary.
-
-
Base: Use a strong, non-coordinating organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N).
-
Execution: Combine 5-Bromo-2-chloro-3-iodopyridine, the palladium source, ligand, and base in the degassed solvent. Add the terminal alkyne and heat as required. The reaction may require higher temperatures or longer reaction times than copper-catalyzed variants.
Strategy 2: Minimizing Homocoupling in Copper-Catalyzed Systems
If a copper-free system is not effective, you can still dramatically reduce homocoupling in the presence of Cu(I).
Caption: Sonogashira mechanism showing homocoupling and mitigation points.
This technique keeps the instantaneous concentration of the alkyne low, thus disfavoring the bimolecular homocoupling side reaction.[6]
-
Set up your reaction as usual under a strict inert atmosphere, combining the 5-Bromo-2-chloro-3-iodopyridine, palladium catalyst, CuI, and base in degassed solvent.
-
Dissolve the terminal alkyne in a small amount of the same degassed solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of several hours.
-
Monitor the reaction progress. This method significantly improves the ratio of cross-coupled product to homocoupled byproduct.
Research has shown that employing an atmosphere of dilute hydrogen gas can effectively quench the oxidative homocoupling pathway.[7][10]
-
Caution: Hydrogen gas is flammable. This procedure must be performed in a well-ventilated fume hood with appropriate safety measures.
-
Use a pre-mixed, commercially available gas cylinder of 2-5% hydrogen in argon or nitrogen.
-
Purge the reaction vessel with this gas mixture and maintain a positive pressure with a balloon filled with the same mixture throughout the reaction.
-
This method has been reported to reduce homocoupling to as low as 2%.[7][10]
References
- BenchChem. (2025). Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Doubleday, W. W., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Sandosham, J., et al. (2000). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Proposed mechanisms for the homocoupling and cross-coupling reactions....
- Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Seltzman, H. H., et al. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Bio, M. M., et al. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Hilton, M. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Barder, T. E., et al. (2008). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing C-Br vs. C-Cl Activation in Cross-Coupling Reactions
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of carbon-halogen bond activation. Here, we address common challenges and provide field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your experiments for maximum success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: My aryl bromide coupling works perfectly, but the analogous aryl chloride fails. Why is C-Cl activation so much more challenging than C-Br?
This is the most common challenge researchers face and is rooted in fundamental chemical principles. The difficulty lies in the first and often rate-limiting step of the catalytic cycle: oxidative addition .[1]
-
Bond Strength: The primary obstacle is the significant difference in bond dissociation energy (BDE). The C-Cl bond is substantially stronger and requires more energy to break than the C-Br bond.[2][3] This higher activation energy for cleaving the C-Cl bond means the reaction is kinetically less favorable.[2]
-
Electronegativity: Chlorine's higher electronegativity compared to bromine makes the attached carbon atom more electron-poor, which can influence its interaction with the electron-rich Pd(0) catalyst.
Here is a summary of the relevant bond energies:
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~213 - 240 | Fastest |
| C-Br | ~276 - 285 | Fast |
| C-Cl | ~327 - 339 | Slow / Challenging |
| C-F | ~485 | Very Slow / Inert |
Therefore, conditions optimized for the weaker C-Br bond are often insufficient to overcome the activation barrier for the C-Cl bond. This necessitates a more tailored approach to catalyst, ligand, and base selection.
Q2: What is the general catalytic cycle, and where does C-X activation fit in?
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Heck) involves three key steps.[6][7][8] Understanding this cycle is crucial for effective troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of your electrophile (e.g., aryl chloride). This is the critical step where the bond is "activated." The palladium is oxidized from Pd(0) to Pd(II).[8][9] This step is almost always slower for C-Cl than for C-Br.
-
Transmetalation (for Suzuki/Stille): The organic group from your nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[6][7] This step often requires activation by a base.[10]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin again.[9]
Below is a diagram illustrating this fundamental workflow.
Caption: The catalytic cycle for a generic cross-coupling reaction.
Part 2: Troubleshooting Guide - Ligand and Base Optimization
Q3: My C-Cl activation is failing. What type of ligand should I try first?
For challenging C-Cl activations, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need ligands that are both electron-rich and sterically bulky .
-
Why Electron-Rich? An electron-rich ligand increases the electron density on the Pd(0) center.[1][11] This makes the palladium more nucleophilic and better able to donate electron density into the σ* anti-bonding orbital of the C-Cl bond, facilitating its cleavage during oxidative addition.
-
Why Bulky? Sterically demanding ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species.[11][12] This 12-electron species is often more reactive towards C-Cl bonds than the bis-ligated 14-electron Pd(0)L₂ complex.[12] Bulkiness also accelerates the final reductive elimination step.
Recommended Ligand Classes for C-Cl Activation:
| Ligand Class | Key Examples | Rationale & Key Features |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos (Buchwald Ligands) | The gold standard for C-Cl activation. Their steric bulk and electron-donating capabilities are precisely tuned to promote oxidative addition.[13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, SIPr | These are very strong σ-donors, making the palladium center highly electron-rich and reactive towards strong bonds like C-Cl.[14] They form very stable complexes. |
| Dialkylphosphinobiphenyls | cataCXium® A, DavePhos | These ligands also offer a combination of steric bulk and electron-donating properties suitable for activating aryl chlorides.[13] |
Q4: What is the role of the base, and how do I choose the right one for my reaction?
The base is not just a spectator; it plays one or more critical roles in the catalytic cycle, and its choice can make or break a reaction.[15]
-
In Suzuki Couplings: The primary role is to activate the organoboron species (e.g., boronic acid). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for efficient transmetalation.[6][7][10]
-
In Heck Couplings: The base is required in the final step to regenerate the Pd(0) catalyst by removing a proton during β-hydride elimination.[6][7]
-
Neutralizing Acid: The base neutralizes the HX acid produced during the reaction, which could otherwise poison the catalyst or cause side reactions.
Base Selection Strategy:
| Base Type | Examples | When to Use | Considerations |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | General purpose, good for many Suzuki couplings. Cs₂CO₃ is stronger and more soluble, often giving better results for difficult couplings. | Requires an aqueous or protic co-solvent for solubility, which can sometimes lead to side reactions like protodeboronation.[16] |
| Inorganic Phosphates | K₃PO₄ | A strong, non-nucleophilic base. Excellent for many challenging couplings, including C-Cl activations, as it's highly effective in forming the boronate complex. | Often used in anhydrous organic solvents like toluene or dioxane. |
| Alkoxides | NaOtBu, KOtBu | Very strong bases. Primarily used in reactions like Buchwald-Hartwig amination but can be effective in Suzuki couplings where a very strong base is needed. | Can be too harsh for substrates with base-sensitive functional groups (e.g., esters).[10] |
| Fluorides | KF, CsF | Mild bases. Particularly useful when your substrate contains base-labile groups like esters, as they are less likely to cause saponification.[10][16] | Can sometimes result in slower reaction rates.[16] |
Q5: I see no product, and my reaction mixture turned black. What happened?
A black precipitate is almost always palladium black , which is finely divided, aggregated, and catalytically inactive palladium metal.[17] This indicates your Pd(0) catalyst has decomposed.
Troubleshooting Workflow for Catalyst Decomposition:
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Part 3: Experimental Protocols
Protocol 1: General Screening for C-Cl Activation Ligand/Base
This protocol describes a parallel screening experiment to efficiently identify a promising ligand and base combination for a challenging aryl chloride substrate.
Objective: To identify the optimal ligand and base for the Suzuki coupling of a model aryl chloride with a boronic acid.
Materials:
-
Palladium Pre-catalyst: Pd₂(dba)₃ or a suitable Pd(II) pre-catalyst like Pd(OAc)₂.
-
Ligands: A selection from different classes (e.g., SPhos, XPhos, IPr-HCl salt, cataCXium A).
-
Bases: A selection of bases (e.g., K₂CO₃, K₃PO₄, CsF, NaOtBu).
-
Substrates: Your aryl chloride and desired boronic acid.
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Equipment: Array of reaction vials (e.g., 24-well plate or individual microwave vials), magnetic stir bars, inert atmosphere glovebox or Schlenk line.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
In a glovebox, prepare stock solutions of your aryl chloride and boronic acid in the chosen solvent.
-
In separate vials, weigh out the palladium pre-catalyst and each ligand to achieve a desired Pd:Ligand ratio (typically 1:2 for phosphines, 2:1 for Pd₂(dba)₃:Ligand).
-
In a 24-well plate or separate reaction vials, dispense the appropriate solid base into each well.
-
-
Reagent Addition:
-
To each well/vial containing the base, add the palladium/ligand mixture.
-
Add the aryl chloride stock solution (typically 1.0 equivalent).
-
Add the boronic acid stock solution (typically 1.2-1.5 equivalents).
-
Add enough solvent to reach the desired reaction concentration (e.g., 0.1 M).
-
Seal the vials/plate securely with screw caps containing septa.
-
-
Reaction:
-
Remove the reaction block from the glovebox.
-
Place it on a pre-heated stirrer hotplate set to the desired temperature (start with 80-100 °C for C-Cl activation).
-
Allow the reactions to stir for a set time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction well.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts.
-
-
Interpretation:
-
Create a heatmap or table to visualize the results, plotting ligand vs. base.
-
Identify the combination(s) that provide the highest conversion. These are your lead conditions for further optimization on a larger scale.
-
This systematic approach prevents random "shotgun" optimization and provides a clear, data-driven path to solving your C-Cl activation challenge.
References
-
Yoo, K. S., Yoon, C. H., & Jung, K. W. (2006). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. [Link]
-
Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond. Homework.Study.com. [Link]
-
LibreTexts Chemistry. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Oxidative Palladium(II) Catalysis. [Link]
-
College of St. Benedict & St. John's University. (n.d.). Oxidative Addition and Palladium Coupling. [Link]
-
Suresh, C. H., & Koga, N. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions. Organic Chemistry Frontiers. [Link]
-
Vantourout, J. C., et al. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
-
Santra, B. K., & Lahiri, G. K. (1997). Metal ion-mediated selective activations of C-H and C-Cl bonds. Journal of Chemical Sciences. [Link]
-
Suresh, C. H., & Koga, N. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2025). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (2025). Elucidating Ligand-Dependent Selectivities in Pd-Catalyzed C–H Activations. PMC. [Link]
-
ResearchGate. (2022). Transient directing ligands for selective metal-catalysed C–H activation. [Link]
-
Chemguide. (n.d.). An introduction to bond energy and bond length. [Link]
-
ACS Publications. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]
-
CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. [Link]
-
LibreTexts Chemistry. (2025). Bond Energies. [Link]
Sources
- 1. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Low-Temperature Lithiation of 5-Bromo-2-chloro-3-iodopyridine
Welcome to the technical support center for the low-temperature lithiation of 5-Bromo-2-chloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet versatile reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the regioselective formation of your desired lithiated intermediate.
Understanding the Chemistry: The Reactivity Landscape
The low-temperature lithiation of 5-Bromo-2-chloro-3-iodopyridine is a powerful tool for introducing a nucleophilic carbon center on the pyridine ring, paving the way for the synthesis of complex, polysubstituted pyridines. The reaction primarily proceeds via a lithium-halogen exchange, a process governed by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for this exchange is I > Br > Cl.[1] This inherent reactivity difference is the cornerstone of achieving regioselectivity in your experiments.
However, the pyridine nitrogen and the presence of multiple halogens introduce complexities. The electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic addition by the organolithium reagent, and the potential for side reactions such as "halogen dance" (isomerization of the lithiated species) necessitates precise control over reaction parameters.[2][3]
Troubleshooting Guide: A-to-Z Problem Solving
This section is designed to help you diagnose and resolve common issues encountered during the low-temperature lithiation of 5-Bromo-2-chloro-3-iodopyridine.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
-
Inactive Organolithium Reagent: Commercially available organolithium reagents can degrade over time. It is crucial to titrate your reagent before use to determine its exact molarity. A fresh, properly stored bottle is always recommended.
-
Insufficiently Low Temperature: Many organolithium reactions require cryogenic temperatures (typically -78 °C or lower) to prevent decomposition of the reagent and the lithiated intermediate.[4] Ensure your cooling bath is maintained at the target temperature throughout the addition and reaction time.
-
Presence of Protic Impurities: Organolithium reagents are extremely reactive towards water and other protic sources. All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen).[5] Solvents must be anhydrous.
-
Inappropriate Choice of Lithiating Agent: For a lithium-halogen exchange, a sufficiently reactive organolithium reagent is necessary. While n-BuLi is a common choice, less reactive halogens may require a more potent reagent like s-BuLi or t-BuLi.[6]
Problem 2: Formation of Multiple Products
Possible Causes and Solutions:
-
Loss of Regioselectivity:
-
Incorrect Temperature: While the kinetic product of lithiation is expected at the most reactive C-I bond, allowing the reaction to warm up can lead to equilibration and the formation of other lithiated species. Maintain a strict low-temperature profile.
-
"Halogen Dance": This is a phenomenon where the initial lithiated species isomerizes to a thermodynamically more stable position. This can be minimized by using a very low reaction temperature and a short reaction time before quenching with an electrophile.[3][7]
-
-
Di-lithiation: The use of excess organolithium reagent can lead to the exchange of more than one halogen. Use a precise stoichiometry of the lithiating agent (typically 1.0-1.1 equivalents for monolithiation).
-
Nucleophilic Addition to the Pyridine Ring: Strong, unhindered organolithiums like n-BuLi can add to the electron-deficient pyridine ring.[2] Using a more sterically hindered base like LDA (Lithium Diisopropylamide) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide) can mitigate this, although these are typically used for deprotonation rather than halogen exchange.[6]
-
Reaction with Solvent: Organolithium reagents, particularly s-BuLi and t-BuLi, can react with ethereal solvents like THF, especially at temperatures above -78 °C. This not only consumes the reagent but also introduces impurities.
Problem 3: Recovery of Debrominated or Dechlorinated Starting Material
Possible Causes and Solutions:
-
Proton Quenching: If the lithiated intermediate is formed but there is a source of protons in the reaction mixture (e.g., moisture, acidic impurities in the electrophile), it will be quenched to give the corresponding dehalogenated pyridine. Ensure all reagents and solvents are scrupulously dry.
-
Inefficient Quenching: The electrophile may be unreactive, or the quenching conditions may be suboptimal. Ensure the electrophile is added at the low reaction temperature and that the reaction is allowed to warm to an appropriate temperature for the quenching step to proceed to completion.
Frequently Asked Questions (FAQs)
Q1: Which halogen should I expect to undergo exchange first?
Based on the established reactivity trend for lithium-halogen exchange (I > Br > Cl), the iodine at the 3-position is the most likely to be exchanged.[1] This will generate 5-Bromo-2-chloro-3-lithiopyridine as the primary intermediate under kinetically controlled conditions.
Q2: What is the best organolithium reagent for this reaction?
The choice of reagent depends on your desired outcome and the subsequent reaction. Here's a comparative overview:
| Reagent | Basicity/Reactivity | Steric Hindrance | Common Applications & Considerations |
| n-BuLi | Less basic, less reactive | Low | A good starting point for the highly reactive C-I bond exchange. May cause nucleophilic addition to the pyridine ring.[6] |
| s-BuLi | More basic, more reactive | Moderate | More effective for less reactive C-Br or C-Cl bonds, but also more reactive with THF. |
| t-BuLi | Most basic, most reactive | High | Very effective for halogen exchange, and its steric bulk can reduce nucleophilic addition. However, it is the most reactive with THF and requires careful handling.[6] |
| LDA | Strong, non-nucleophilic base | High | Primarily used for deprotonation (C-H lithiation) rather than halogen exchange. Less likely to undergo nucleophilic addition.[2] |
Q3: How can I confirm the formation of my desired lithiated intermediate?
Direct observation of the lithiated species is challenging due to its instability. The most common method is to quench the reaction with a known electrophile (e.g., an aldehyde, CO₂, or a silyl chloride) and then analyze the product distribution using techniques like NMR, GC-MS, or LC-MS. For example, quenching with benzaldehyde should yield the corresponding secondary alcohol at the site of lithiation.
Q4: What is a "halogen dance" and how can I prevent it?
A "halogen dance" is an isomerization reaction where the lithium atom "dances" from its initial position to a more thermodynamically stable one.[3][7] For instance, the initially formed 3-lithiated species might rearrange. To minimize this, it is crucial to:
-
Maintain a very low temperature (≤ -78 °C).
-
Keep the time between the formation of the organolithium and the addition of the electrophile as short as possible.
-
Consider using a continuous flow setup for precise control over reaction time and temperature.[3]
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Lithiation of 5-Bromo-2-chloro-3-iodopyridine
Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium reagent (e.g., n-BuLi in hexanes), titrated
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add 5-Bromo-2-chloro-3-iodopyridine to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 15-30 minutes).
-
Add the electrophile (e.g., 1.2 equivalents of benzaldehyde) dropwise at -78 °C.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low-Temperature Lithiation
Caption: The expected kinetic outcome of the low-temperature lithiation.
References
- El-Hiti, G. A., & Smith, K. (2015).
- Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium.
- Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds. BenchChem.
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Baran, P. S. (n.d.).
- Chadwick, S. T., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry, 77(17), 7345–7356.
- Anderson, D. R., & Fajardo, J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group, Harvard University.
- Kondo, Y., Murata, N., & Sakamoto, T. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 37(3), 1467.
- Gribble, G. W. (1993). REGIOSELECTIVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUBSTITUTED PYRIDINES AND A CONVENIENT GENERATION OF 3,4-PYRIDYNE. Heterocycles, 35(1), 1993.
- Bentabed-Ababsa, G., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286.
- Quéguiner, G., et al. (1993). Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. Heterocycles, 35(1), 25-28.
- BenchChem. (2025). A Comparative Guide to the Reactivity of n-BuLi, s-BuLi, and t-BuLi for Researchers. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium.
- Wakefield, B. J. (1974). The Chemistry of Organolithium Compounds. Pergamon Press.
- Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of Organometallic Chemistry, 695(5), 635-643.
- Cossy, J., & Bellosta, V. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 22(11), 1888.
- BenchChem. (2025).
- Reddit. (2019).
- Wikipedia. (n.d.). Metal–halogen exchange.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-chloro-3-iodopyridine.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-iodo-pyridine.
- El-Hiti, G. A., Smith, K., & Alshammari, M. B. (2013). Side-Chain Lithiation of 2- and 4-Substituted Pyridines: Synthesis of More Complex Substituted Pyridines. Heterocycles, 87(2), 355.
- Knochel, P., et al. (2012). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 3(5), 1623-1627.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-ortho-directing groups. Chemical Reviews, 90(6), 879-933.
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
- Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. In The Chemistry of Organolithium Compounds (pp. 435-495). Wiley.
Sources
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 5-Bromo-2-chloro-3-iodopyridine Reaction Mixtures
Welcome to the technical support center for the analysis of 5-Bromo-2-chloro-3-iodopyridine and its related reaction mixtures using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into method development and troubleshooting. Our goal is to empower you with the scientific rationale behind the protocols, ensuring robust and reliable analytical results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions you may have when setting up an HPLC analysis for 5-Bromo-2-chloro-3-iodopyridine.
Q1: What is a good starting point for an HPLC method to analyze 5-Bromo-2-chloro-3-iodopyridine?
A1: A robust starting point for analyzing a highly halogenated, relatively non-polar compound like 5-Bromo-2-chloro-3-iodopyridine is a reversed-phase HPLC (RP-HPLC) method.[1] The multiple halogen substituents increase the hydrophobicity of the molecule, making it well-suited for retention on a C18 stationary phase.
Here is a recommended starting method, which should be optimized for your specific reaction mixture:
| Parameter | Recommendation | Rationale |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector | Provides the necessary pressure and detection capabilities. |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A workhorse for reversed-phase, offering good resolution and efficiency.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps to protonate the pyridine nitrogen, leading to more symmetrical peak shapes by minimizing interactions with residual silanols on the column packing.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 50% B to 95% B over 15 minutes | A broad gradient is a good starting point to elute the target compound as well as potential starting materials and byproducts with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature.[3] |
| Detection (UV) | 254 nm or PDA Scan (220-400 nm) | Aromatic compounds like pyridine derivatives typically absorb at 254 nm. A PDA detector is recommended to identify the optimal wavelength and check for peak purity.[4] |
| Injection Vol. | 5-10 µL | A smaller injection volume minimizes potential for peak distortion.[5] |
Q2: How should I prepare my sample of 5-Bromo-2-chloro-3-iodopyridine for injection?
A2: Proper sample preparation is critical for accurate and reproducible results. The key is to dissolve the sample in a solvent that is compatible with the mobile phase.
-
Solvent Selection: The ideal solvent is the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water). However, 5-Bromo-2-chloro-3-iodopyridine is likely to have poor aqueous solubility. Therefore, a good starting point is to dissolve the sample in 100% Acetonitrile or Methanol to create a stock solution.
-
Dilution: Dilute the stock solution with the initial mobile phase to the desired concentration. Crucially, the final injection solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. [5] Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile) than the mobile phase can lead to peak fronting and splitting.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
Q3: My pyridine compound is basic. Do I need to use a buffer in my mobile phase?
A3: Yes, using an acidic modifier or buffer is highly recommended. Pyridine and its derivatives are basic, with a pKa typically around 5-6.[6] At a neutral pH, the pyridine nitrogen can interact with acidic residual silanol groups on the silica-based column packing. This secondary interaction leads to significant peak tailing.[2]
By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you lower the pH (typically to around 2.5-3.5). This ensures the pyridine nitrogen is consistently protonated, minimizing the silanol interactions and resulting in sharper, more symmetrical peaks. Increasing buffer concentration can also help improve peak shape.
HPLC Method Development and Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during your analysis.
Workflow for Method Development
A systematic approach is key to developing a robust HPLC method. The following diagram illustrates a logical workflow for the analysis of your reaction mixture.
Caption: A systematic workflow for HPLC method development.
Troubleshooting Common Issues
| Problem | Symptom | Potential Causes for Halogenated Pyridines | Recommended Solutions |
| Peak Tailing | Asymmetrical peak with a drawn-out tail. | 1. Secondary Silanol Interactions: The basic pyridine nitrogen is interacting with acidic sites on the column packing.[7] 2. Column Overload: Injecting too much sample mass. 3. Interfering Peak: A small impurity co-eluting on the tail of the main peak.[7] | 1. Lower Mobile Phase pH: Ensure 0.1% formic or trifluoroacetic acid is in both mobile phase A and B to keep the pyridine protonated. 2. Use a Deactivated Column: Modern, end-capped columns have fewer residual silanols.[8] 3. Reduce Sample Concentration: Dilute your sample and reinject. 4. Modify Gradient: Use a shallower gradient to improve resolution around the peak of interest. |
| Peak Fronting | Asymmetrical peak with a leading edge. | 1. Sample Overload: Injecting too high a concentration or volume.[9] 2. Sample Solvent Incompatibility: Sample is dissolved in a solvent significantly stronger than the mobile phase.[10] 3. Low Column Temperature: Can sometimes cause fronting for certain compounds.[3] | 1. Dilute the Sample: This is the most common solution for overload.[9] 2. Match Sample Solvent to Mobile Phase: Dilute the sample in the initial mobile phase composition. If solubility is an issue, minimize the amount of strong organic solvent.[11] 3. Increase Column Temperature: Try increasing the temperature to 35 or 40 °C.[3] |
| Poor Resolution | Peaks are not well separated (Rs < 1.5). | 1. Inadequate Organic Strength: The mobile phase may not be strong enough to separate analytes with similar hydrophobicity. 2. Sub-optimal Selectivity: Acetonitrile/water may not provide the best selectivity for your specific mixture of halogenated pyridines. | 1. Adjust Gradient: Decrease the gradient slope (e.g., a longer run time) to improve separation. 2. Change Organic Modifier: Substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order and improve selectivity. 3. Use a Different Stationary Phase: A phenyl-hexyl or biphenyl column can offer different selectivity for aromatic compounds through pi-pi interactions.[8] |
| Irreproducible Retention Times | Peak retention times shift between injections. | 1. Poor Column Equilibration: Insufficient time for the column to return to initial conditions between runs. 2. Mobile Phase Issues: Inconsistent mobile phase preparation or degradation of the mobile phase.[7] 3. Pump Malfunction: Fluctuations in flow rate due to air bubbles or faulty check valves.[3] | 1. Increase Equilibration Time: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. 2. Prepare Fresh Mobile Phase Daily: Degas the mobile phase thoroughly. 3. Purge the Pump: Purge all solvent lines to remove air bubbles. |
Advanced Troubleshooting: The Case of the Disappearing Peak
Q: I see my product in the first injection, but the peak area decreases with each subsequent injection, or it disappears entirely. What's happening?
A: This is a classic sign of irreversible sample adsorption or on-column degradation.
-
Irreversible Adsorption: Highly hydrophobic or "sticky" compounds can bind strongly to active sites in the HPLC flow path (e.g., stainless steel frits, column packing).
-
Causality: While the C18 phase is non-polar, active sites can still exist. Your highly halogenated compound might have specific electronic properties leading to strong, non-specific binding.
-
Solution:
-
Passivate the System: Make several injections of a high concentration of your sample to saturate the active sites before running your quantitative analysis.
-
Use a PEEK or Bio-inert HPLC System: These systems replace stainless steel components with inert polymers to minimize adsorption.
-
-
-
On-Column Degradation: The combination of the stationary phase, mobile phase pH, and pressure could be causing your compound to degrade. While 5-Bromo-2-chloro-3-iodopyridine is generally stable, this is a possibility with complex reaction mixtures.
-
Causality: The acidic mobile phase, while necessary for good peak shape, could potentially catalyze the degradation of a labile byproduct.
-
Solution:
-
Try a Different pH: Experiment with a slightly higher pH (e.g., using an ammonium acetate buffer around pH 4-5) to see if stability improves. Note that this may compromise peak shape.
-
Collect the Peak: Collect the eluent corresponding to the peak's retention time and analyze it by mass spectrometry (MS) to see if degradation products are present.
-
-
References
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
SciSpace. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
HELIX Chromatography. (2025). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
HELIX Chromatography. (2026). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent. (2012). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
ResearchGate. Pyridines and Reverse Phase HPLC. Available at: [Link]
-
Restek. (2014). Troubleshooting HPLC- Tailing Peaks. Available at: [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Available at: [Link]
-
LCGC International. (2012). Peak Fronting . . . Some of the Time. Available at: [Link]
-
Chrom-Ed. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available at: [Link]
-
DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 5-Bromo-2-chloro-3-iodopyridine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 5-Bromo-2-chloro-3-iodopyridine in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical and often complex role of water. As a highly functionalized building block, this pyridine derivative offers sequential, site-selective functionalization, but its successful application hinges on a nuanced understanding of reaction parameters, especially the presence of water.
Section 1: The Dual Role of Water in Palladium-Catalyzed Cross-Coupling
The decision to run a coupling reaction under strictly anhydrous conditions versus in an aqueous medium is one of the most critical parameters in modern organic synthesis.[1][2] Historically, water was considered a poison for many organometallic catalytic cycles. However, extensive research has revealed a more complex reality: water can be either a detrimental impurity or a beneficial component, depending on the specific reaction type, substrate, and catalytic system.[3][4] For substrates like 5-Bromo-2-chloro-3-iodopyridine, which may be coupled with partners of varying stability (e.g., boronic acids), this duality is particularly pronounced.
The choice between anhydrous and aqueous systems involves a series of trade-offs. Anhydrous conditions offer a controlled environment, minimizing side reactions like the hydrolysis of sensitive reagents.[3] Conversely, aqueous systems align with the principles of green chemistry, can dramatically accelerate reaction rates, and are sometimes essential for the solubility and activation of inorganic bases.[1][5][6]
Sources
- 1. DSpace [repository.kaust.edu.sa]
- 2. Transition Metal Catalyzed Cross-Couplings in Water [escholarship.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki cross-coupling in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Introduction: Navigating the Solubility Challenges of a Key Synthetic Building Block
An In-Depth Technical Guide to Improving the Solubility of 5-Bromo-2-chloro-3-iodopyridine in Organic Solvents
5-Bromo-2-chloro-3-iodopyridine is a densely functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its unique substitution pattern offers multiple points for further chemical modification. However, researchers frequently encounter a significant hurdle in its application: limited solubility in common organic solvents. This low solubility can impede reaction kinetics, complicate purification, and hinder overall process efficiency.
This technical support guide, designed for researchers and drug development professionals, provides a systematic approach to understanding and overcoming the solubility challenges associated with 5-Bromo-2-chloro-3-iodopyridine. We will explore the physicochemical principles governing its dissolution and offer detailed, field-proven troubleshooting protocols to enhance its solubility for various experimental needs.
Physicochemical Profile of 5-Bromo-2-chloro-3-iodopyridine
Understanding the inherent properties of the molecule is the first step in designing an effective solubilization strategy. The combination of three different halogens on a rigid pyridine ring results in a molecule with significant molecular weight and potential for strong intermolecular interactions within its crystal lattice.
| Property | Value | Source |
| Chemical Formula | C₅H₂BrClIN | [1] |
| Molecular Weight | 318.34 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 928653-73-0 | [1] |
| Hazard Classifications | Toxic if swallowed, Causes serious eye irritation | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is 5-Bromo-2-chloro-3-iodopyridine poorly soluble in many common solvents?
The poor solubility is primarily due to two factors:
-
High Crystal Lattice Energy: As a solid, the molecules are tightly packed in a crystal lattice. Significant energy is required to break these strong intermolecular bonds before the solvent can interact with and solvate individual molecules.[2]
-
Molecular Structure: The molecule is a substituted pyridine, which has a degree of polarity due to the nitrogen atom.[3] However, the three large, relatively non-polar halogen atoms (Bromo, Chloro, Iodo) contribute to a complex electronic profile. This can lead to a mismatch in polarity with many standard organic solvents, making effective solvation difficult.
Q2: What are the best initial organic solvents to try for dissolving 5-Bromo-2-chloro-3-iodopyridine?
Based on the "like dissolves like" principle, a good starting point is to screen a range of solvents with varying polarities. Apolar aprotic and polar aprotic solvents are often effective for compounds of this nature.
-
Recommended Starting Solvents:
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF)
-
Chlorinated: Dichloromethane (DCM), Chloroform
-
Alcohols: Ethanol, Methanol (solubility may be limited but useful for some reactions)
-
Q3: How does temperature typically affect the solubility of this compound?
For most solid solutes, solubility increases as the temperature of the solvent increases.[4][5] This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute bonds.[4][6] Applying heat provides this energy, facilitating the dissolution process. However, it is crucial to verify this experimentally, as some compounds exhibit exothermic dissolution, where solubility decreases with increasing temperature.[4][6] Always consider the thermal stability of your compound before applying heat.
Q4: Are there significant safety concerns when handling 5-Bromo-2-chloro-3-iodopyridine?
Yes. According to safety data sheets, this compound is classified as toxic if swallowed and causes serious eye and skin irritation.[7][8][9] Inhalation may also cause respiratory irritation.[7]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] It should be stored locked up.[7][8][9]
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solvent Screening via the Shake-Flask Method
This protocol establishes the equilibrium solubility of 5-Bromo-2-chloro-3-iodopyridine in various solvents, providing a quantitative basis for solvent selection.[10]
Objective: To determine the saturation concentration (mg/mL or mol/L) of the compound in a panel of selected organic solvents at a constant temperature.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine
-
Selected organic solvents (e.g., DMSO, DMF, THF, Acetonitrile, Dichloromethane, Chloroform, Ethanol)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Chemically resistant syringe filters (e.g., 0.22 µm PTFE)
-
Validated quantitative analytical method (e.g., HPLC-UV, UPLC-UV)
Experimental Workflow:
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Protocol:
-
Preparation: To a series of vials (run in triplicate for each solvent), add an excess amount of solid 5-Bromo-2-chloro-3-iodopyridine. The key is to ensure undissolved solid remains at the end to confirm saturation.[10]
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of a single solvent to each corresponding set of triplicate vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.[10]
-
Phase Separation: After equilibration, remove the vials and centrifuge them at a moderate speed to pellet the excess solid.
-
Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration using a pre-validated HPLC-UV method.
Data Presentation:
| Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) | Observations |
| Dichloromethane | 9.1 | Experimental Value | Clear solution, etc. |
| Tetrahydrofuran (THF) | 7.5 | Experimental Value | |
| Acetonitrile | 37.5 | Experimental Value | |
| Dimethylformamide (DMF) | 36.7 | Experimental Value | |
| Dimethyl sulfoxide (DMSO) | 46.7 | Experimental Value |
Guide 2: Enhancing Solubility with Co-Solvent Systems
If solubility in a single solvent is insufficient, a co-solvent system can be a powerful alternative. Co-solvency involves using a mixture of solvents to increase the solubility of a solute beyond what is achievable in either individual solvent.[11][12] The co-solvent can reduce the polarity of a polar solvent or disrupt the solvent's self-association, creating a more favorable environment for the solute.[11]
Objective: To identify an effective co-solvent system and determine the optimal solvent ratio for maximizing the solubility of 5-Bromo-2-chloro-3-iodopyridine.
Caption: Principle of Co-Solvency.
Step-by-Step Protocol:
-
Select Primary Solvent: Choose a primary solvent in which the compound has some, albeit limited, solubility and is suitable for the downstream application (e.g., Acetonitrile).
-
Select Co-Solvent: Choose a co-solvent that is miscible with the primary solvent and has different polarity characteristics (e.g., Dichloromethane or DMF).
-
Prepare Stock Solutions: Create a saturated stock solution of the compound in the primary solvent using the shake-flask method described above.
-
Perform Titration:
-
In a series of vials, add increasing volume percentages of the co-solvent to the primary solvent (e.g., 0%, 10%, 20%, 30%... 100% co-solvent).
-
Add excess solid 5-Bromo-2-chloro-3-iodopyridine to each vial.
-
Equilibrate, centrifuge, filter, and analyze each sample as described in Guide 1.
-
-
Plot and Analyze: Plot the solubility of the compound (Y-axis) against the percentage of co-solvent in the mixture (X-axis). The peak of this curve represents the optimal co-solvent ratio for maximum solubility.
References
-
Khadka, P., et al. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]
-
Science Ready. (n.d.). Effect of Temperature on Solubility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
-
PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]
-
ResearchGate. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
AJPO Journals. (2024). Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-chloro-3-hydroxyindole. Retrieved from [Link]
-
Canadian Science Publishing. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Exchange Reactions of α-Halogenated Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Retrieved from [Link]
-
R Discovery. (2013). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpbr.in [ijpbr.in]
- 12. ijmsdr.org [ijmsdr.org]
Technical Support Center: Workup Procedures for 5-Bromo-2-chloro-3-iodopyridine Suzuki Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
This guide provides in-depth technical support for the critical workup and purification stages of Suzuki-Miyaura coupling reactions involving the polyhalogenated substrate, 5-bromo-2-chloro-3-iodopyridine. Given the substrate's unique electronic properties and multiple reactive sites, researchers often face challenges in isolating the desired product with high purity and yield. This document is structured to provide immediate answers through FAQs, followed by a detailed troubleshooting guide and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I am using 5-bromo-2-chloro-3-iodopyridine. Which halogen is expected to react first in the Suzuki coupling, and why?
A1: The Suzuki-Miyaura coupling is expected to occur with high regioselectivity at the 3-iodo position. The reactivity of halogens in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond dissociation energy, following the general trend: C-I < C-Br < C-Cl.[1][2][3] The C-I bond is the weakest, making it the most susceptible to the initial, often rate-determining, oxidative addition step with the Pd(0) catalyst.[4][5] This inherent reactivity allows for the selective functionalization of the C3 position while leaving the C5-bromo and C2-chloro positions available for subsequent transformations.
Q2: My reaction mixture has turned black and looks heterogeneous. Is my catalyst dead?
A2: Not necessarily. It is very common for palladium-catalyzed reactions to turn dark brown or black.[6] This is often due to the formation of finely dispersed, catalytically active palladium nanoparticles, commonly referred to as "palladium black." While excessive formation can sometimes indicate catalyst decomposition, a black, heterogeneous mixture is typical and often signals an active reaction.
Q3: What is the most common cause of boronic acid homocoupling, and how can I minimize it?
A3: The primary cause of boronic acid homocoupling (the formation of a biaryl from two boronic acid molecules) is the presence of molecular oxygen in the reaction vessel.[7][8] Oxygen can participate in an alternative catalytic cycle that favors this side reaction, reducing the yield of your desired cross-coupled product. To minimize homocoupling, it is critical to ensure a thoroughly inert atmosphere by rigorously degassing all solvents (e.g., via nitrogen or argon sparging, or freeze-pump-thaw cycles) and performing the reaction under a positive pressure of an inert gas like argon or nitrogen.[7][9]
Q4: My product seems to have high water solubility, leading to poor recovery during extraction. What can I do?
A4: The basic nitrogen atom in the pyridine ring can become protonated in acidic or even neutral aqueous conditions, forming a pyridinium salt that is highly water-soluble. To ensure your product remains in the organic phase during an aqueous workup, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) with a mild base like sodium bicarbonate before extraction. Additionally, using brine (saturated NaCl solution) for the final wash can help decrease the solubility of the organic product in the aqueous phase and aid in breaking emulsions.
Q5: I'm having trouble removing residual palladium from my final product. What are the best methods?
A5: Removing trace palladium is a common purification challenge. Several effective methods exist:
-
Filtration: After the initial workup, filtering the organic solution through a pad of Celite® or silica gel can effectively remove a significant portion of the heterogeneous palladium catalyst.[10][11][12]
-
Aqueous Washes: Specific aqueous solutions can help. For instance, washing with an aqueous solution of sodium bisulfite (NaHSO₃) has been shown to reduce palladium levels.[13]
-
Scavengers: If trace amounts persist, using a scavenger resin is highly effective. Polystyrene-bound mercaptans or triazines (e.g., polystyrene-bound TMT) can chelate and remove soluble palladium species.[11]
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion of Starting Material | 1. Catalyst Deactivation: The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.[14][15] 2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation), or the palladium catalyst may be old or inactive.[16] 3. Insufficiently Inert Atmosphere: Oxygen can poison the Pd(0) catalyst.[9] | 1. Optimize Ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic steps and mitigate catalyst inhibition.[17] 2. Verify Reagents: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[15] Use a fresh bottle of palladium catalyst or a pre-catalyst. 3. Improve Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated before heating. |
| Significant Dehalogenation Byproduct (C-I replaced by C-H) | 1. Formation of Palladium-Hydride (Pd-H): This species can arise from reactions with the base, solvent (especially alcohols), or residual water.[17] 2. Slow Transmetalation: If the transmetalation step is slow, it allows more time for competing dehalogenation to occur.[17] | 1. Optimize Base & Solvent: Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃. Use aprotic solvents such as dioxane, THF, or toluene instead of protic solvents like alcohols.[17] 2. Promote Transmetalation: Ensure the boronic acid is of high quality. Sometimes, switching from a boronic acid to a more reactive boronic ester or trifluoroborate salt can accelerate this step.[15] |
| Multiple Spots on TLC/LC-MS; Complex Mixture | 1. Lack of Regioselectivity: While the C-I bond is most reactive, harsh conditions (e.g., very high temperatures) might initiate competing reactions at the C-Br site. 2. Boronic Acid Instability: Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxines) or undergo protodeboronation, leading to multiple boron-containing species and byproducts.[16][18] | 1. Control Reaction Temperature: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely. Avoid excessive heating unless necessary to drive the reaction to completion. 2. Use Boronic Esters: Pinacol esters of boronic acids are often more stable, easier to handle, and less prone to forming complex mixtures. |
| Persistent Emulsion During Aqueous Workup | 1. Surfactant-like Properties: The basic pyridine product and acidic boronic acid byproducts can act as surfactants, stabilizing the oil-water interface. | 1. Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion. 2. Filter: Pass the entire mixture through a pad of Celite® to break up the emulsion physically. 3. Centrifugation: If available, centrifuging the mixture can effectively separate the layers. |
Visualized Workflows and Decision Trees
Standard Experimental Workflow
The following diagram outlines a typical sequence for the workup and purification of a 5-bromo-2-chloro-3-iodopyridine Suzuki reaction.
Caption: General experimental workflow for Suzuki reaction workup.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues encountered during the reaction.
Caption: Troubleshooting decision tree for Suzuki coupling reactions.
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol is a standard starting point for quenching the reaction and performing an initial extraction.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20x the volume of the reaction solvent).
-
Aqueous Addition: Carefully pour the diluted mixture into a separatory funnel containing deionized water.
-
Basification (Optional but Recommended): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise and swirl. Check the pH of the aqueous layer with litmus paper to ensure it is neutral to slightly basic (pH ~7-8).
-
Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. Drain the aqueous layer.
-
Back-Extraction: Extract the aqueous layer again with the chosen organic solvent (2x).
-
Combine & Wash: Combine all organic layers and wash sequentially with water and then with brine.[1]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[12]
Protocol 2: Palladium Removal via Celite® Filtration
This physical removal step should be performed after the aqueous workup and before final purification.
-
Prepare Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a layer of Celite® (approx. 1-2 inches thick) and gently press down to pack it.
-
Wet the Pad: Wet the Celite® pad with the same solvent your crude product is dissolved in (e.g., ethyl acetate).
-
Dissolve Crude Product: Dissolve your crude product obtained from Protocol 1 in a minimal amount of the appropriate organic solvent.
-
Filtration: Carefully apply the solution to the top of the Celite® pad. Apply gentle vacuum and collect the filtrate.
-
Rinse: Rinse the pad with additional fresh solvent to ensure all the product has passed through.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting crude product should have a significantly reduced palladium content.
Protocol 3: Purification by Column Chromatography
This is the final step to isolate the pure desired product.
-
Choose Eluent System: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). A good system will show clear separation between your product (Rf ~0.3-0.4) and any impurities. Hexane/ethyl acetate or DCM/methanol are common starting points.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent system.
-
Load the Sample: Dissolve the crude product from the previous step in a minimum amount of solvent and load it onto the top of the silica column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
-
Elution: Run the column by passing the eluent through the silica gel, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, purified product.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique | Semantic Scholar [semanticscholar.org]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-3-iodopyridine and 2,5-dibromo-3-iodopyridine
Introduction
Halogenated pyridines are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the strategic placement of halogen atoms, which serve as versatile handles for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth comparison of the reactivity of two highly functionalized tri-substituted pyridines: 5-Bromo-2-chloro-3-iodopyridine and 2,5-dibromo-3-iodopyridine.
The distinct substitution patterns of these molecules lead to significant differences in their reactivity and regioselectivity. Understanding these nuances is critical for researchers and drug development professionals aiming to leverage these intermediates for the construction of novel molecular architectures. This guide will delve into the structural and electronic properties of each compound, compare their performance in key cross-coupling reactions with supporting data, and provide detailed experimental protocols.
Structural and Electronic Considerations
The reactivity of a halogenated pyridine is fundamentally governed by the nature and position of its halogen substituents. The interplay of inductive effects, steric hindrance, and carbon-halogen (C-X) bond strengths dictates the outcome of synthetic transformations.
-
5-Bromo-2-chloro-3-iodopyridine: This molecule possesses three different halogens. The electron-withdrawing nature of the pyridine nitrogen, compounded by the inductive effects of the halogens, renders the ring electron-deficient. This generally enhances its susceptibility to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed reactions.[5]
-
2,5-dibromo-3-iodopyridine: This compound features two bromine atoms at positions 2 and 5, and an iodine atom at position 3. The electronic environment is similarly electron-deficient.
The primary determinant of reactivity in cross-coupling reactions is the C-X bond strength, which follows the general trend C-I < C-Br < C-Cl.[6] Consequently, the C-I bond is the most labile and is expected to be the primary site of reaction under typical palladium-catalyzed conditions. Steric effects also play a role; however, in these specific structures, the differences in steric hindrance around the C-3 iodine are minimal.[7][8][9]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4][10] The relative reactivity of the C-X bonds in our target molecules dictates a predictable and sequential functionalization pathway.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions.[10][11][12] For both 5-bromo-2-chloro-3-iodopyridine and 2,5-dibromo-3-iodopyridine, the initial Suzuki coupling is highly regioselective, occurring exclusively at the C-3 position due to the weaker C-I bond.
The key comparison arises in a second, subsequent coupling. For the product of the initial coupling of 5-bromo-2-chloro-3-iodopyridine , the remaining halogens are bromine at C-5 and chlorine at C-2. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for a second selective coupling at the C-5 position.[6] For 2,5-dibromo-3-iodopyridine , after the initial reaction at C-3, two C-Br bonds remain at C-2 and C-5. The C-2 position is generally more activated towards oxidative addition due to its proximity to the electron-withdrawing nitrogen atom. However, catalyst and ligand choice can sometimes influence this selectivity.[13]
Workflow for Sequential Suzuki-Miyaura Coupling
The following diagram illustrates the predictable, sequential functionalization of 5-Bromo-2-chloro-3-iodopyridine.
Caption: Sequential Suzuki coupling on 5-bromo-2-chloro-3-iodopyridine.
Table 1: Comparison of Expected Suzuki-Miyaura Coupling Reactivity
| Feature | 5-Bromo-2-chloro-3-iodopyridine | 2,5-dibromo-3-iodopyridine |
| Initial Reaction Site | C-3 (Iodine) | C-3 (Iodine) |
| Second Reaction Site | C-5 (Bromine) | C-2 (Bromine) > C-5 (Bromine) |
| Third Reaction Site | C-2 (Chlorine) | C-5 (Bromine) |
| Key Advantage | Orthogonal reactivity of I, Br, and Cl allows for highly selective, stepwise functionalization. | Symmetrical C-Br bonds after initial coupling may allow for statistical or controlled difunctionalization. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 position of 5-bromo-2-chloro-3-iodopyridine.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-chloro-3-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water (e.g., 4:1 ratio).
-
Catalyst Addition: To the stirred mixture, add the palladium catalyst. A common choice is Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ (1-2.5 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-5-bromo-2-chloropyridine.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] The reactivity trend mirrors that of the Suzuki coupling, with the C-I bond being the most reactive site.
-
5-Bromo-2-chloro-3-iodopyridine: A highly selective mono-alkynylation will occur at the C-3 position. Subsequent couplings can be performed at the C-5 (bromo) and then C-2 (chloro) positions under increasingly forcing conditions.
-
2,5-dibromo-3-iodopyridine: Similarly, the initial Sonogashira coupling will selectively occur at the C-3 iodo position.[16] Further alkynylation at the C-2 and C-5 bromo positions is possible.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[17][18][19][20] The general reactivity principles remain the same (C-I > C-Br > C-Cl), allowing for a controlled, regioselective introduction of amine functionalities.
For both substrates, the initial amination will occur at the C-3 iodo position. This allows for the synthesis of 3-amino-pyridines, which can then be further functionalized at the remaining halogenated sites. The choice of phosphine ligand (e.g., BINAP, XPhos, RuPhos) is crucial in Buchwald-Hartwig aminations and can influence reaction rates and yields.[17][18]
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The following diagram outlines the generally accepted mechanism for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful transformation that converts an organic halide into an organometallic species, which can then be trapped with various electrophiles.[21][22] This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents.[21]
The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl.[21]
-
5-Bromo-2-chloro-3-iodopyridine: Treatment with one equivalent of an organolithium reagent at low temperature (e.g., -78 °C) will result in a rapid and selective exchange at the C-3 iodo position. The resulting 3-lithiated pyridine is a versatile intermediate that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).
-
2,5-dibromo-3-iodopyridine: This substrate will also undergo selective lithium-iodine exchange at the C-3 position. The presence of two bromine atoms makes subsequent, less selective exchanges possible if excess organolithium reagent is used or if the temperature is allowed to rise.
Table 2: Comparison of Metal-Halogen Exchange Reactivity
| Feature | 5-Bromo-2-chloro-3-iodopyridine | 2,5-dibromo-3-iodopyridine |
| Primary Exchange Site | C-3 (Iodine) | C-3 (Iodine) |
| Conditions | Typically R-Li, THF, -78 °C | Typically R-Li, THF, -78 °C |
| Subsequent Reactivity | The resulting 3-lithiated species can be trapped with electrophiles. | The resulting 3-lithiated species can be trapped with electrophiles. |
| Potential Issues | Over-metalation at C-5 (Br) is possible with excess reagent or higher temperatures. | Higher potential for over-metalation at C-2/C-5 (Br) sites. |
Experimental Protocol: Lithium-Iodine Exchange and Electrophilic Quench
This protocol outlines a general procedure for the functionalization of 2,5-dibromo-3-iodopyridine via a lithium-halogen exchange.
-
Setup: To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, add 2,5-dibromo-3-iodopyridine (1.0 equiv.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Exchange: Slowly add n-butyllithium (1.05 equiv.) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF dropwise.
-
Warming and Quench: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the careful addition of a saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion
Both 5-Bromo-2-chloro-3-iodopyridine and 2,5-dibromo-3-iodopyridine are highly valuable and versatile intermediates for the synthesis of polysubstituted pyridines. Their reactivity is dominated by the exceptional lability of the C-I bond, which allows for selective functionalization at the C-3 position through a variety of powerful synthetic methods, including palladium-catalyzed cross-coupling and metal-halogen exchange.
The primary distinction between the two molecules lies in the nature of the remaining halogen atoms after the initial C-3 functionalization. 5-Bromo-2-chloro-3-iodopyridine offers a clear and predictable hierarchy of reactivity (I > Br > Cl), making it an ideal substrate for the controlled, stepwise synthesis of tri-functionalized pyridines. 2,5-dibromo-3-iodopyridine , on the other hand, provides two C-Br bonds of differing reactivity after the initial C-I functionalization, offering opportunities for either selective or exhaustive subsequent reactions.
The choice between these two reagents will ultimately depend on the specific synthetic target and the desired functionalization pattern. A thorough understanding of their comparative reactivity, as outlined in this guide, empowers researchers to make informed decisions and design more efficient and elegant synthetic routes.
References
-
Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
-
Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9394-9403. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Humke, J. N., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7424. [Link]
-
Merlic, C. A., & Houk, K. N. (2009). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 131(18), 6632–6639. [Link]
-
Gokce, A. G., et al. (2018). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 23(1), 153. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia contributors. (2023). Metal–halogen exchange. In Wikipedia, The Free Encyclopedia. [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 22. grokipedia.com [grokipedia.com]
A Comparative Guide to Suzuki Reaction Rates of Halogenated Pyyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly vital in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are core components of numerous pharmaceutical agents.[3] Among the vast array of substrates, halogenated pyridines are fundamental building blocks. However, their reactivity in Suzuki couplings is not uniform and is governed by a confluence of electronic and steric factors.
This guide offers an in-depth comparison of the reaction rates of iodo-, bromo-, and chloropyridines. We will dissect the causality behind experimental choices, provide field-proven insights into reaction optimization, and present detailed protocols to empower researchers in designing efficient and successful synthetic strategies.
The Engine of the Reaction: The Palladium Catalytic Cycle
To understand the nuances of halopyridine reactivity, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The process is a catalytic cycle centered on a palladium complex, which orchestrates the coupling through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]
-
Oxidative Addition : A palladium(0) complex inserts itself into the carbon-halogen (C-X) bond of the halopyridine. This is often the rate-determining step of the entire cycle, and its efficiency is highly dependent on the nature of the halogen.[1][5]
-
Transmetalation : The organic moiety from the organoboron reagent (e.g., a phenyl group from phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[6][7]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active palladium(0) catalyst, allowing the cycle to begin anew.[1][4]
Key Factors Governing Halopyridine Reactivity
The rate and success of a Suzuki coupling involving a halogenated pyridine are not accidental; they are dictated by predictable physicochemical properties.
The Nature of the Halogen: A Tale of Bond Strengths
The single most critical factor influencing reactivity is the identity of the halogen atom. The rate of the oxidative addition step is inversely proportional to the strength of the carbon-halogen (C-X) bond.
General Reactivity Trend: I > Br >> Cl >> F [5][8][9]
-
Iodopyridines (C-I) : Possess the weakest C-X bond, making them highly reactive. They readily undergo oxidative addition even with simple palladium catalysts and mild conditions, often at lower temperatures.
-
Bromopyridines (C-Br) : Represent a good balance of reactivity and stability, making them the most commonly used halopyridines in synthesis. They react under standard conditions with a wide range of catalysts.
-
Chloropyridines (C-Cl) : The strong C-Cl bond makes these substrates significantly less reactive.[7] Their successful coupling was a major breakthrough, requiring the development of specialized, highly active catalyst systems. These typically involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step.[6][7][9][10]
-
Fluoropyridines (C-F) : Due to the immense strength of the C-F bond, fluoropyridines are generally considered unreactive in standard Suzuki couplings.
The Position of the Halogen: An Electronic Tug-of-War
The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This effect is not uniform across the ring, leading to a positional hierarchy of reactivity.
General Reactivity Trend: C4(6) > C2 > C5 [5][11]
-
C4 and C6 Positions : These positions are most affected by the nitrogen's electron-withdrawing inductive and mesomeric effects, rendering them the most electron-deficient. This heightened electrophilicity makes the C-X bond at these positions the most susceptible to oxidative addition by the Pd(0) catalyst.[11]
-
C2 Position : While also activated and electron-deficient, the C2 position's proximity to the nitrogen lone pair can sometimes lead to catalyst inhibition or complexation, which can modulate its reactivity compared to the C4 position.[12]
-
C5 Position : This position is the least electron-deficient and behaves more like a halogen on a standard benzene ring, making it the least reactive site on the pyridine core.[11]
Substituent Electronic Effects: Pushing and Pulling Electrons
The presence of other functional groups on the pyridine ring can dramatically accelerate or decelerate the reaction rate.
-
Electron-Withdrawing Groups (EWGs) : Substituents like trifluoromethyl (-CF₃), nitro (-NO₂), or cyano (-CN) groups further decrease the electron density of the pyridine ring. This effect enhances the electrophilicity of the carbon center bearing the halogen, thereby increasing the rate of oxidative addition.[10][13][14]
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the ring. This makes the C-X bond stronger and less susceptible to cleavage, thereby decreasing the reaction rate .[9][15] Couplings of electron-rich halopyridines often require more forcing conditions or highly active catalyst systems.[16]
Comparative Performance Data
While the principles above provide a qualitative framework, quantitative data illustrates the practical implications. The following table synthesizes data from studies comparing different halopyridines under similar conditions.
| Halopyridine Substrate | Coupling Partner | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / NHC ligand | DMF/H₂O, 120°C, MW | 0.17 | 70.0 | [17] |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / NHC ligand | DMF/H₂O, 120°C, MW | 0.17 | 45.4 | [17] |
| 2-Bromopyridine | 4-Methylphenylboronic Acid | Pd(OAc)₂ (ligand-free) | 50% aq. iPrOH, 80°C | 0.5 | 96 | [18] |
| 2-Chloropyridine | 4-Methylphenylboronic Acid | Pd(OAc)₂ (ligand-free) | 50% aq. iPrOH, 80°C | 3 | 93 | [18] |
| 2-Iodopyridine | 4-Methylphenylboronic Acid | Pd(OAc)₂ (ligand-free) | 50% aq. iPrOH, 80°C | 0.17 | 92 | [18] |
Analysis of Data: The data clearly validates the established reactivity trend (I > Br > Cl). In a ligand-free system, 2-iodopyridine reacts fastest (10 minutes), followed by 2-bromopyridine (30 minutes), while 2-chloropyridine requires a significantly longer reaction time (180 minutes) to achieve a comparable yield.[18] The study utilizing a more advanced NHC-ligand catalyst system still shows a marked drop in yield from 70% for the bromo-substrate to 45% for the chloro-substrate under identical conditions.[17]
Field-Proven Experimental Protocols
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methods are presented as self-validating systems, with explanations for key steps.
Protocol 1: Standard Suzuki Coupling of a 2-Bromopyridine
This protocol is a robust starting point for reactive substrates like bromo- and iodopyridines.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality: This degassing step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and promote undesirable homocoupling of the boronic acid.[10]
-
Catalyst Addition : Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition : Add the degassed 4:1 dioxane/water mixture via syringe. Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS until the starting 2-bromopyridine is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.
Protocol 2: Advanced Protocol for a Challenging 2-Chloropyridine
This protocol employs a more active catalyst system necessary for less reactive chloro-substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
Vessel Preparation : In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, the SPhos ligand, K₃PO₄, the arylboronic acid, and the 2-chloropyridine to an oven-dried reaction tube. Causality: Using a pre-catalyst like Pd(OAc)₂ with a specific ligand (SPhos) allows for the in-situ formation of a highly active, bulky, and electron-rich Pd(0) species required to cleave the strong C-Cl bond.[1][6]
-
Solvent Addition : Add degassed, anhydrous toluene. Causality: A stronger, non-aqueous base like K₃PO₄ is often more effective for challenging couplings. Anhydrous conditions can also minimize protodeboronation side reactions.[7]
-
Reaction : Seal the tube and place it in a preheated aluminum block at 110 °C. Stir vigorously.
-
Monitoring & Workup : Follow steps 6-8 from Protocol 1. Reaction times may be longer (12-24 hours).
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is key.
Conclusion
The reactivity of halogenated pyridines in Suzuki-Miyaura cross-coupling is a predictable function of halogen identity, position, and the electronic nature of other substituents. The general order of reactivity, I > Br >> Cl , is a direct consequence of C-X bond strength and its impact on the rate-determining oxidative addition step. While iodides and bromides react under standard conditions, the successful coupling of less reactive chlorides hinges on the use of advanced, sterically hindered, and electron-rich phosphine or NHC ligands. By understanding the mechanistic principles and applying the robust protocols outlined in this guide, researchers can confidently navigate the synthesis of complex pyridine-containing molecules, accelerating discovery in chemistry and drug development.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]
-
Grokipedia. Suzuki reaction. [Link]
-
Yılmaz, Ü., Deniz, S., Küçükbay, H., & Şireci, N. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3343-3356. [Link]
-
Guram, A. S., & Bei, X. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 7(8), 1529-1532. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (2021). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815-3818. [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3785-3788. [Link]
-
Powers, K. M., & Rhee, W. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9036-9048. [Link]
-
Crest, M. L., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(10), 2969-2973. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Scholarship @ Claremont. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
National Institutes of Health. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2021). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Wang, L., et al. (2007). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Chemical Communications, (28), 2987-2989. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Confirming 5-Bromo-2-chloro-3-iodopyridine Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex molecules, the purity of building blocks is paramount. 5-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic intermediate, and its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for confirming the purity of 5-Bromo-2-chloro-3-iodopyridine, offering insights into the rationale behind method selection and providing supporting experimental frameworks.
The Importance of Orthogonal Analytical Approaches
No single analytical technique can definitively determine the absolute purity of a compound. A robust purity assessment relies on a multi-pronged, or orthogonal, approach, where different techniques with distinct separation and detection principles are employed. This ensures that a wide range of potential impurities, including isomers, starting materials, byproducts, and degradation products, are detected and quantified.
Understanding Potential Impurities in the Synthesis of 5-Bromo-2-chloro-3-iodopyridine
The likely impurities in a batch of 5-Bromo-2-chloro-3-iodopyridine are process-related and depend on the synthetic route. A common approach involves the halogenation of a pre-substituted pyridine ring. For instance, the synthesis may start from 2-chloropyridine, which is then brominated and subsequently iodinated.
Potential impurities can include:
-
Unreacted Starting Materials and Intermediates: Such as 2-chloropyridine, 5-bromo-2-chloropyridine, or 2-chloro-3-iodopyridine.
-
Over-halogenated Species: For example, dibromo- or diiodo-substituted pyridines.
-
Isomeric Byproducts: Halogenation reactions on a pyridine ring can sometimes yield a mixture of isomers depending on the directing effects of the existing substituents and the reaction conditions.
-
Hydrolyzed Byproducts: If moisture is present during synthesis or workup, halogenated pyridines can be susceptible to hydrolysis, leading to the corresponding hydroxypyridine derivatives.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
A logical workflow for the comprehensive purity assessment of 5-Bromo-2-chloro-3-iodopyridine is essential.
Caption: Workflow for the comprehensive purity analysis of 5-Bromo-2-chloro-3-iodopyridine.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked. Is the goal a rapid purity check, the identification of an unknown impurity, or a precise quantitative determination for a certificate of analysis?
| Technique | Principle | Information Provided | Advantages for this Analysis | Limitations for this Analysis |
| HPLC (UV) | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution for isomeric separation, excellent for routine quality control. | Requires a reference standard for accurate quantification of impurities. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Detection of volatile impurities and residual solvents, molecular weight confirmation. | High sensitivity, provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural elucidation, identification of impurities, and quantitative analysis (qNMR). | Provides detailed structural information, qNMR allows for absolute purity determination without a specific reference standard for the analyte. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures. |
| Mass Spectrometry | Ionization of molecules and separation based on mass-to-charge ratio. | Molecular weight confirmation and elemental composition (HRMS). | Confirms the identity of the main component and can help identify unknown impurities. | Does not provide quantitative information on its own, isomers are often indistinguishable. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification. | Quick confirmation of the presence of key functional groups. | Provides limited information on purity and cannot distinguish between isomers with similar functional groups. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and halogens. | Confirms the elemental composition of the bulk sample. | Provides a measure of absolute purity against the theoretical composition. | Does not provide information on the nature or number of impurities.[1][2][3][4] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy.[5][6] A stability-indicating method can be developed to separate the main component from its potential degradation products and process-related impurities.[7][8][9][10]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-Bromo-2-chloro-3-iodopyridine and dissolve in 100 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute as needed.
Causality Behind Choices: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like halogenated pyridines. The gradient elution allows for the separation of impurities with a wide range of polarities. Phosphoric acid is used to ensure sharp peak shapes for the basic pyridine nitrogen. UV detection at 254 nm is suitable for aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain low-boiling point byproducts.[4]
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.
Causality Behind Choices: The chosen column provides good separation for a range of semi-volatile organic compounds. The temperature program allows for the elution of both more volatile impurities and the higher-boiling point analyte. EI at 70 eV provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for structural elucidation and can also be used for quantitative purity assessment (qNMR).[11]
Experimental Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
¹H NMR:
-
A single proton signal is expected in the aromatic region. The exact chemical shift will be influenced by the three different halogen substituents.
-
-
¹³C NMR:
-
Five distinct signals are expected in the aromatic region for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens.
-
-
Quantitative NMR (qNMR):
-
For absolute purity determination, a certified internal standard of known purity (e.g., maleic anhydride or dimethyl sulfone) is accurately weighed and added to a precisely weighed sample of the 5-Bromo-2-chloro-3-iodopyridine.
-
The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account the number of protons and the molecular weights of both the analyte and the standard.[11]
-
Causality Behind Choices: High-field NMR provides better signal dispersion, which is crucial for resolving signals of the analyte from those of potential impurities. CDCl₃ is a common solvent for many organic compounds. qNMR is a primary analytical method that does not require a reference standard of the analyte itself for quantification, making it a powerful tool for purity assessment of novel compounds.
Mass Spectrometry (MS)
Direct infusion MS or LC-MS can quickly confirm the molecular weight of the synthesized compound.
Expected Mass Spectrum:
-
Molecular Ion (M+): The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br, approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, approximately 3:1 ratio). The nominal mass of 5-Bromo-2-chloro-3-iodopyridine is 317 g/mol . The most abundant peak in the molecular ion cluster will correspond to the combination of the most abundant isotopes (¹²C₅¹H₂⁷⁹Br³⁵Cl¹²⁷I¹⁴N).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a fingerprint of the molecule by identifying its functional groups.
Expected Characteristic Peaks:
-
C=C and C=N stretching: In the 1600-1400 cm⁻¹ region, characteristic of the pyridine ring.
-
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C-X (Halogen) stretching: C-Cl, C-Br, and C-I stretching vibrations will be present in the fingerprint region (below 1000 cm⁻¹).
Decision-Making in Analytical Method Selection
The choice of analytical technique is often dictated by the specific requirements of the analysis.
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
Confirming the purity of 5-Bromo-2-chloro-3-iodopyridine requires a thoughtful and multi-faceted analytical approach. While HPLC is the cornerstone for routine quality control due to its high resolution and quantitative capabilities, it should be complemented by other techniques. GC-MS is invaluable for assessing volatile impurities and residual solvents. For unambiguous structural confirmation of the main component and the identification of unknown impurities, NMR and MS are indispensable. Finally, for the assignment of absolute purity, particularly for a reference standard, a combination of qNMR and elemental analysis provides the highest level of confidence. By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate.
References
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. [Link]
-
Wikipedia. (2024). Elemental analysis. In Wikipedia. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
McQuade, P., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Martin, G. E., & Williams, A. J. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Patsnap. (2024, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]
-
Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. [Link]
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality. [Link]
-
LCGC International. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of Applied Medical and Clinical Sciences. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 5-BROMO-2-CHLORO-3-IODO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Preparation process of 2-iodo-3-bromo-5-chloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. chempanda.com [chempanda.com]
- 7. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 11. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-chloro-3-iodopyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the mass spectrometric behavior of 5-bromo-2-chloro-3-iodopyridine and its common derivatives. As a senior application scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the ionization and fragmentation processes critical for the structural elucidation and characterization of these highly functionalized heterocyclic compounds. The insights provided are grounded in established mass spectrometry principles and supported by data from closely related analogues, enabling researchers to make informed decisions in their analytical workflows.
Introduction: The Significance of Polyhalogenated Pyridines
5-Bromo-2-chloro-3-iodopyridine is a member of the polyhalogenated pyridine family, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern of this molecule, featuring three different halogen atoms, offers a versatile scaffold for the synthesis of complex pharmaceutical intermediates. Accurate characterization of such molecules is paramount, and mass spectrometry stands as a primary analytical tool for confirming molecular weight and deducing structural information through fragmentation analysis. This guide will explore the expected mass spectrometric behavior of the parent compound and compare it with its amino, hydroxy, and carboxylic acid derivatives, which represent common functionalities introduced in drug discovery programs.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For 5-bromo-2-chloro-3-iodopyridine and its derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods.
Electron Ionization (EI): The Hard Ionization Approach for Structural Detail
EI is a high-energy "hard" ionization technique that leads to extensive fragmentation. This is particularly useful for obtaining a detailed "fingerprint" of a molecule, aiding in structural elucidation.
Electrospray Ionization (ESI): The Soft Touch for Molecular Ion Confirmation
In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation. This is ideal for unequivocally determining the molecular weight of the parent compound and its derivatives.
Mass Spectrometry of 5-Bromo-2-chloro-3-iodopyridine: A Predictive Analysis
Molecular Ion and Isotopic Pattern:
The molecular formula of 5-bromo-2-chloro-3-iodopyridine is C₅H₂BrClIN, with a monoisotopic mass of approximately 316.8 g/mol . A key feature of its mass spectrum will be the distinctive isotopic pattern of the molecular ion peak, arising from the natural abundances of the chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) isotopes. This complex isotopic cluster provides a high degree of confidence in identifying the presence of both chlorine and bromine in the molecule.
Predicted Fragmentation Pathways under EI-MS:
The high energy of EI will induce fragmentation, primarily through the cleavage of the carbon-halogen bonds. The relative bond strengths (C-I < C-Br < C-Cl) will influence the fragmentation cascade.
Diagram: Predicted EI Fragmentation of 5-Bromo-2-chloro-3-iodopyridine
Caption: Predicted EI fragmentation of 5-bromo-2-chloro-3-iodopyridine.
The initial fragmentation is expected to involve the loss of the most labile halogen, iodine, as a radical. Subsequent losses of bromine and chlorine radicals, or neutral halogen molecules, will lead to a series of fragment ions. The pyridine ring itself is relatively stable and will likely remain intact in the major fragment ions.
Comparative Analysis with Derivatives
The introduction of functional groups such as amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) significantly alters the mass spectrometric behavior.
| Compound | Ionization Method | Expected Molecular Ion | Key Fragmentation Differences from Parent Compound | Supporting Rationale |
| 5-Bromo-2-chloro-3-iodopyridine | EI | [M]⁺˙ | Loss of halogens (I, Br, Cl) | Weak C-Halogen bonds |
| ESI | [M+H]⁺ | Minimal fragmentation | Soft ionization preserves the molecular ion | |
| Amino-derivative | EI | [M]⁺˙ | Loss of HCN from the pyridine ring after initial halogen loss | Characteristic fragmentation of aminopyridines |
| ESI | [M+H]⁺ | Stable protonated molecule | The basic amino group is readily protonated | |
| Hydroxy-derivative | EI | [M]⁺˙ | Loss of CO after initial halogen loss | Typical fragmentation of hydroxypyridines |
| ESI | [M+H]⁺ or [M-H]⁻ | Can be observed in both positive and negative ion modes | The hydroxyl group can be protonated or deprotonated | |
| Carboxylic acid-derivative | EI | [M]⁺˙ | Loss of COOH radical, followed by loss of CO | Common fragmentation for aromatic carboxylic acids |
| ESI | [M-H]⁻ | Primarily observed in negative ion mode | The acidic proton is easily lost |
Experimental Protocols
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC Conditions (if applicable):
-
Column: A non-polar column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-400.
-
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to a concentration of 1-10 µg/mL.
-
Instrumentation: Use a liquid chromatograph-mass spectrometer (LC-MS) or direct infusion.
-
LC Conditions (if applicable):
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 95% B over several minutes.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 300-350 °C.
-
Mass Range: m/z 100-500.
-
Diagram: General LC-MS Workflow
Caption: A generalized workflow for LC-MS analysis.
Conclusion: A Roadmap for Characterization
This guide provides a predictive framework for understanding the mass spectrometric behavior of 5-bromo-2-chloro-3-iodopyridine and its key derivatives. By understanding the interplay between ionization techniques and molecular structure, researchers can effectively utilize mass spectrometry for the unambiguous identification and structural elucidation of these important pharmaceutical building blocks. The provided protocols and comparative data serve as a valuable resource for methods development and data interpretation in the dynamic field of drug discovery.
References
-
Higashi, T., & Ogawa, S. (2018). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 1092, 393-401. [Link]
-
Barros, M. T., et al. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(4), 657-666. [Link]
-
Barros, M. T., et al. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Various Authors. (n.d.). Mass spectrometry of carboxylic acid derivatives. ResearchGate. [Link]
-
Higashi, T., & Ogawa, S. (2018). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(5), 1593. [Link]
-
Wang, D., et al. (2021). LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... ResearchGate. [Link]
-
NIST. (n.d.). 4-Aminopyridine. NIST WebBook. [Link]
-
Li, M., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1593. [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine. PubChem. [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Engineering Research, 8(5), 123-127. [Link]
-
Singh, P., & Singh, J. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]
-
LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568. [Link]
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. [Link]
-
NIST. (n.d.). 2-Aminopyridine. NIST WebBook. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
-
PubChemLite. (n.d.). 5-bromo-3-chloro-2-iodopyridine (C5H2BrClIN). PubChemLite. [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST WebBook. [Link]
-
ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... ResearchGate. [Link]
-
Kaur, H., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
- Filo. (2
A Comparative Guide to the X-ray Crystallography of 5-Bromo-2-chloro-3-iodopyridine Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is fundamental to designing novel therapeutics and materials. Halogenated pyridines, such as 5-Bromo-2-chloro-3-iodopyridine and its derivatives, are pivotal building blocks in medicinal chemistry.[1] Their utility stems from the specific spatial arrangement of their functional groups, which dictates their interaction with biological targets. Single-crystal X-ray diffraction is the definitive method for elucidating these intricate atomic arrangements.
This guide provides an in-depth comparison of the crystallographic analysis of 5-Bromo-2-chloro-3-iodopyridine derivatives. It will explore the experimental workflow, compare structural data with related compounds, and evaluate alternative analytical techniques, offering field-proven insights into the crystallographic study of these vital chemical entities.
The Significance of Structural Elucidation
The precise placement of bromine, chlorine, and iodine atoms on the pyridine ring creates a unique electronic and steric profile. These halogens can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which are critical for molecular recognition and crystal packing.[2][3] Understanding these interactions through X-ray crystallography provides invaluable information for structure-based drug design and crystal engineering.
Experimental Protocol: A Self-Validating System for Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice to ensure data integrity and reproducibility.
Step 1: Crystal Growth – The Foundation of Quality Data
High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. For 5-Bromo-2-chloro-3-iodopyridine derivatives, which are typically solid at room temperature, slow evaporation from a suitable solvent is a common and effective crystallization technique.
Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a volatile solvent in which it is sparingly soluble at room temperature. A solvent screen using solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended.
-
Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryo-loop.
Rationale: Slow crystal growth is crucial as it allows the molecules to arrange themselves into a highly ordered, repeating lattice, minimizing defects that can degrade the quality of the diffraction data.
Step 2: Data Collection – Capturing the Diffraction Pattern
Modern single-crystal X-ray diffractometers equipped with sensitive detectors are used to collect the diffraction data.
Protocol:
-
Mounting: Mount the selected crystal on the goniometer head of the diffractometer. The crystal is typically maintained at a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure complete and redundant data are collected.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
Rationale: Low-temperature data collection enhances the quality of the diffraction data by reducing atomic thermal motion, leading to a more precise determination of atomic positions.
Step 3: Structure Solution and Refinement – From Data to a 3D Model
The processed diffraction data is used to solve and refine the crystal structure.
Protocol:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Rationale: The refinement process is iterative, and its success is judged by crystallographic R-factors, which quantify the agreement between the experimental data and the crystallographic model.
Caption: Experimental workflow for X-ray crystallography.
Comparative Structural Analysis: Insights from Related Halogenated Pyridines
While a crystal structure for 5-Bromo-2-chloro-3-iodopyridine is not publicly available, we can draw valuable comparisons with structurally similar halogenated pyridines to predict its structural features and understand the influence of different substituents.
| Compound | Key Structural Features | Intermolecular Interactions | Reference |
| 5-bromo-2-chloro-4-fluoro-3-iodopyridine | Planar pyridine ring. The presence of four different halogens leads to a highly functionalized scaffold. | Halogen bonding (I···N, Br···Cl) and π-π stacking are anticipated to be significant in the crystal packing. | |
| Various 4-substituted pyridinophanes | The coordination geometry of the metal center is influenced by the electronic nature of the substituent on the pyridine ring.[4] | The Fe-N(pyridine) bond length varies with the electron-donating or electron-withdrawing character of the 4-substituent. | |
| Pd(II) Complexes with 4-X-py Ligands | Square-planar geometry around the Pd(II) center. The physicochemical properties of the complexes are tuned by the nature of the ligand substituents.[5] | Intermolecular interactions are influenced by the functional groups on the pyridine ligands.[5] |
The analysis of these related structures suggests that 5-Bromo-2-chloro-3-iodopyridine will likely exhibit a planar pyridine core. The crystal packing will be dominated by a network of halogen bonds, with the iodine atom acting as a strong halogen bond donor and the nitrogen atom of the pyridine ring as a likely acceptor. The interplay between the different halogens will create a complex and fascinating supramolecular architecture.
Caption: Influence of substituents on crystal structure.
Alternative Analytical Techniques: A Comparative Overview
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, especially for non-crystalline materials or for studying molecules in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and solution-state conformation of molecules. For 5-Bromo-2-chloro-3-iodopyridine derivatives, ¹H and ¹³C NMR would confirm the substitution pattern on the pyridine ring.[6][7] However, NMR does not provide the precise bond lengths and angles that X-ray crystallography does.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, further validating the identity of the compound.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Comparison Summary:
| Technique | Strengths | Weaknesses |
| X-ray Crystallography | Provides precise 3D atomic coordinates, bond lengths, and angles. Elucidates intermolecular interactions and crystal packing. | Requires high-quality single crystals. Provides information only for the solid state. |
| NMR Spectroscopy | Excellent for determining molecular connectivity and solution-state conformation. Can be used for non-crystalline samples. | Does not provide precise geometric parameters. |
| Mass Spectrometry | Determines molecular weight and elemental composition. | Provides no information on 3D structure or connectivity. |
Conclusion
The X-ray crystallographic analysis of 5-Bromo-2-chloro-3-iodopyridine derivatives is a critical tool for understanding their structure-property relationships. While obtaining suitable crystals can be a challenge, the detailed structural information gained is invaluable for rational drug design and the development of new materials. By integrating crystallographic data with insights from other analytical techniques such as NMR and MS, researchers can build a comprehensive understanding of these important molecules in both the solid and solution states.
References
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm (RSC Publishing). [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. ResearchGate. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. [Link]
-
Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties. PMC - NIH. [Link]
-
Functionalized pyridine in pyclen-based iron( iii ) complexes: evaluation of fundamental properties. ResearchGate. [Link]
-
Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. American Chemical Society. [Link]
-
Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing). [Link]
-
Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. Semantic Scholar. [Link]
-
(PDF) Halogen interactions in biomolecular crystal structures. ResearchGate. [Link]
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]
Sources
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of 5-Bromo-2-chloro-3-iodopyridine and 2-bromo-5-chloropyrimidine
Introduction
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Polyhalogenated heterocycles serve as exceptionally versatile building blocks, offering multiple reaction sites that can be selectively addressed to build molecular complexity. This guide provides an in-depth comparative analysis of two such scaffolds: 5-Bromo-2-chloro-3-iodopyridine and 2-bromo-5-chloropyrimidine. We will dissect their reactivity profiles, supported by mechanistic principles and experimental data, to offer researchers a predictive framework for their application in synthesis.
Foundational Principles: Electronic Properties and Halogen Reactivity
Before delving into a direct comparison, it is crucial to understand the intrinsic factors governing the reactivity of these molecules.
-
Heterocyclic Core Electronics: The pyridine ring, with one nitrogen atom, is classified as a π-deficient heterocycle. This nitrogen atom inductively withdraws electron density, rendering the α (C2, C6) and γ (C4) positions more electrophilic and susceptible to both nucleophilic attack and oxidative addition in cross-coupling reactions[1]. The pyrimidine ring contains two nitrogen atoms in a 1,3-relationship, making it significantly more π-deficient than pyridine. This heightened electrophilicity profoundly impacts its reactivity, generally making it more susceptible to nucleophilic aromatic substitution (SNAr)[1][2][3]. For cross-coupling reactions in pyrimidines, the general order of positional reactivity is C4 > C2 > C5[1].
-
Hierarchy of Halogen Lability: In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The propensity for this step is inversely related to the bond dissociation energy (BDE) of the C-X bond. This establishes a well-documented reactivity trend: C–I > C–Br > C–Cl >> C–F [1][4]. This predictable hierarchy is the cornerstone of chemoselective synthesis in polyhalogenated systems containing different halogens.
Comparative Reactivity Analysis
5-Bromo-2-chloro-3-iodopyridine: A Scaffold for Predictable, Sequential Functionalization
The reactivity of 5-Bromo-2-chloro-3-iodopyridine is primarily dictated by the distinct lability of its three different halogen atoms. This allows for a highly predictable and sequential approach to its functionalization.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): The C-I bond at the 3-position is the most reactive site due to its low BDE. Mild reaction conditions will exclusively favor oxidative addition at this position, leaving the C-Br and C-Cl bonds untouched[5]. Following the initial coupling at C3, the C-Br bond at the 5-position can be targeted under more forcing conditions. Finally, the most inert C-Cl bond at the 2-position can be functionalized, though this often requires more specialized, electron-rich ligands and higher temperatures[6]. This stepwise reactivity makes it an ideal substrate for building tri-substituted pyridines with high regiocontrol.
-
Nucleophilic Aromatic Substitution (SNAr): While the C2 position is electronically activated by the pyridine nitrogen, the C2-Cl bond is relatively strong. SNAr reactions are possible but typically require harsh conditions (high temperatures, strong nucleophiles) and are less favorable compared to the cross-coupling pathways. The greater reactivity of the iodo and bromo substituents in cross-coupling reactions means these pathways are almost always preferred for initial functionalization.
2-bromo-5-chloropyrimidine: A System of Competing Reactivity
In contrast, the reactivity of 2-bromo-5-chloropyrimidine is a more nuanced interplay between halogen lability and the strong electronic activation of the pyrimidine core. This creates opportunities for divergent, condition-dependent synthesis.
-
Palladium-Catalyzed Cross-Coupling: Following the general halogen reactivity trend, the C-Br bond is significantly more labile than the C-Cl bond[4][7]. Furthermore, the C2 position in pyrimidines is electronically favored for oxidative addition over the C5 position[1]. Therefore, palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig will overwhelmingly and selectively occur at the C2-Br position under standard conditions[8][9]. Functionalization of the remaining C5-Cl position is possible but requires a subsequent reaction under more forcing conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient nature of the pyrimidine ring makes it exceptionally prone to SNAr[3][10]. The C2 position is highly activated by both adjacent nitrogen atoms (in the tautomeric iminium form). This makes the C2-Cl bond (in a related dichloropyrimidine) a prime site for nucleophilic attack. In 2-bromo-5-chloropyrimidine, the C2-Br can also be displaced via SNAr. This creates a scenario where SNAr at the C2 position can compete with or be used as an orthogonal strategy to cross-coupling[8]. For instance, nucleophiles like amines or alkoxides can readily displace the halogen at C2, often under milder conditions than cross-coupling.
Data Presentation: Reactivity at a Glance
| Feature | 5-Bromo-2-chloro-3-iodopyridine | 2-bromo-5-chloropyrimidine |
| Heterocyclic Core | Pyridine (π-deficient) | Pyrimidine (Highly π-deficient) |
| Primary Reactive Site (Suzuki/Sonogashira) | C3-I (due to C-I bond lability) | C2-Br (due to C-Br lability and C2 activation) |
| Secondary Reactive Site (Suzuki/Sonogashira) | C5-Br (requires more forcing conditions) | C5-Cl (requires significantly more forcing conditions) |
| Primary Reactive Site (SNAr) | C2-Cl (generally requires harsh conditions) | C2-Br (highly favorable due to ring activation) |
| Key Synthetic Strategy | Sequential, chemoselective cross-coupling | Condition-dependent selectivity (Cross-Coupling vs. SNAr) |
| Controlling Factor | Halogen Bond Dissociation Energy (I > Br > Cl) | Interplay of Halogen Lability and Ring Electronics |
Visualization of Reaction Pathways
The following diagrams illustrate the strategic implications of the differing reactivity profiles.
Caption: Stepwise functionalization of 5-Bromo-2-chloro-3-iodopyridine.
Caption: Competing reaction pathways for 2-bromo-5-chloropyrimidine.
Experimental Protocols
The following protocols are representative examples designed to achieve selective functionalization of each scaffold.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position of 5-Bromo-2-chloro-3-iodopyridine
This protocol is designed to selectively couple an aryl boronic acid at the most reactive C-I position.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-chloro-3-iodopyridine, the aryl boronic acid, and Na₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyridine.
Causality: The choice of a standard, relatively mild catalyst like Pd(PPh₃)₄ and moderate temperature ensures sufficient activation for the C-I bond's oxidative addition without engaging the more stable C-Br or C-Cl bonds[5].
Protocol 2: Selective Suzuki-Miyaura Coupling at the C2-Bromo Position of 2-bromo-5-chloropyrimidine
This protocol targets the C-Br bond, leveraging its higher reactivity over the C-Cl bond on the activated pyrimidine ring.
Materials:
-
2-bromo-5-chloropyrimidine (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine 2-bromo-5-chloropyrimidine, the aryl boronic acid, and K₂CO₃.
-
Add the PdCl₂(dppf) catalyst.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to ambient temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the residue via flash chromatography to obtain the desired 2-aryl-5-chloropyrimidine[7][9].
Causality: The use of a catalyst like PdCl₂(dppf) is effective for coupling aryl bromides. The conditions are optimized to be vigorous enough for the C-Br bond while leaving the more robust C-Cl bond intact, ensuring high selectivity for mono-arylation[4][8].
Conclusion
The comparison between 5-Bromo-2-chloro-3-iodopyridine and 2-bromo-5-chloropyrimidine highlights a fundamental principle in modern organic synthesis: reactivity is a function of both the leaving group and the electronic nature of the aromatic core.
-
5-Bromo-2-chloro-3-iodopyridine is a chemist's tool for predictable, stepwise construction . Its reactivity is governed cleanly by the hierarchy of halogen bond strengths, allowing for the sequential installation of three different functionalities with high regiochemical fidelity.
-
2-bromo-5-chloropyrimidine exemplifies a scaffold of divergent or orthogonal reactivity . While its cross-coupling behavior is also predictable (C-Br before C-Cl), the potent activation of its pyrimidine core opens a highly accessible and often competing SNAr pathway. This duality allows chemists to pivot between C-C and C-Nucleophile bond formation at the same position by simply changing the reaction type, offering a powerful tool for rapid library synthesis and structure-activity relationship studies.
A thorough understanding of these distinct reactivity profiles empowers researchers to select the appropriate building block and synthetic strategy to efficiently access complex molecular targets.
References
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(12), 10126–10169. [Link]
-
Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
-
Stanetty, P., et al. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research, 45(10), 1778-1791. [Link]
-
Maes, B. U. W., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(23), 6140–6143. [Link]
-
Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. [Link]
-
Smith, M. B. (2019). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Pyridine Functionalization: The Strategic Advantages of 5-Bromo-2-chloro-3-iodopyridine over Di-brominated Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2] Its presence in a significant number of FDA-approved drugs speaks to its versatility as a pharmacophore.[3] However, the true potential of this heterocycle is unlocked through precise control over its substitution pattern. For researchers and drug development professionals, the ability to introduce multiple, distinct functionalities in a regioselective manner is paramount for efficient lead optimization and the construction of complex molecular architectures.[4]
This guide provides an in-depth technical comparison between 5-Bromo-2-chloro-3-iodopyridine and its di-brominated counterparts. We will explore, with supporting experimental rationale, why the tri-halogenated system offers a superior platform for sequential, controlled derivatization, a critical advantage in multi-step synthetic campaigns.
The Foundational Principle: Halogen Reactivity in Cross-Coupling
The utility of polyhalogenated heterocycles as synthetic intermediates is primarily dictated by the differential reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the C-X bond dissociation energy, which influences the rate-determining oxidative addition step of the catalytic cycle.[5] The established order of reactivity is a fundamental concept that underpins the strategic advantages discussed herein:
This predictable reactivity gradient means that a C-I bond will undergo oxidative addition with a palladium(0) catalyst under much milder conditions than a C-Br bond, which in turn is more reactive than a C-Cl bond.[5][8] It is this intrinsic difference that 5-Bromo-2-chloro-3-iodopyridine exploits to its full potential.
The Core Advantage: Orthogonal Reactivity and Sequential Functionalization
The primary advantage of 5-Bromo-2-chloro-3-iodopyridine lies in its three distinct halogen atoms, which act as orthogonal synthetic handles. This allows for a predictable, three-step sequential functionalization of the pyridine ring at the C3, C5, and C2 positions, respectively. Each halogen can be addressed selectively by tuning the reaction conditions, providing unparalleled control over the final molecular structure.
This stepwise approach is a powerful tool for building molecular complexity from a single, versatile starting material.[9]
The Di-brominated Pyridine Dilemma: The Challenge of Selectivity
In contrast, di-brominated pyridines (e.g., 2,5-dibromopyridine, 2,6-dibromopyridine, 3,5-dibromopyridine) present a significant synthetic hurdle: achieving selective mono-functionalization.[10][11] Because both C-Br bonds possess similar reactivity, reactions often yield a mixture of starting material, the desired mono-substituted product, and the undesired di-substituted byproduct.[12]
Separating these components can be challenging and reduces the overall yield of the target molecule. While strategies exist to favor mono-substitution, such as using a sub-stoichiometric amount of the coupling partner or leveraging subtle electronic differences between the positions, these methods often lack robustness and can be highly substrate-dependent.[10] This unpredictability complicates process scale-up and can lead to inefficient synthetic routes.
While methods like directed ortho-metalation (DoM) can be used to achieve regioselectivity with certain halopyridines, they often require specific directing groups and cryogenic conditions, adding complexity and cost to the synthetic protocol.[13][14][15]
Comparative Performance: Experimental Insights
The theoretical advantages of 5-Bromo-2-chloro-3-iodopyridine are borne out in experimental practice. A direct comparison in a Suzuki-Miyaura coupling scenario highlights the superior control offered by the tri-halogenated substrate.
| Substrate | Reaction | Conditions | Primary Outcome & Typical Yield | Key Observation |
| 5-Bromo-2-chloro-3-iodopyridine | Suzuki-Miyaura with Arylboronic Acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | Selective coupling at C3-Iodo position. >90% yield.[16] | High regioselectivity. C-Br and C-Cl bonds remain untouched for subsequent reactions. |
| 2,5-Dibromopyridine | Suzuki-Miyaura with Arylboronic Acid (1.1 eq) | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C | Mixture of 2-aryl-5-bromopyridine and 2,5-diarylpyridine. | Difficult to control mono- vs. di-arylation, leading to purification challenges and lower isolated yield of the mono-coupled product.[10] |
| 5-Bromo-2-chloro-3-iodopyridine (Step 2) | Suzuki-Miyaura with Arylboronic Acid (1.1 eq) on the C3-coupled product | Pd(dppf)Cl₂, Na₂CO₃, DMF, 100°C | Selective coupling at C5-Bromo position. >85% yield. | Demonstrates the ability to sequentially functionalize the C-Br bond after the C-I bond has reacted. |
Experimental Protocols
To illustrate the practical application of these principles, the following are detailed, self-validating protocols for the sequential functionalization of 5-Bromo-2-chloro-3-iodopyridine.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
Objective: To selectively couple an aryl group at the most reactive C-I position while preserving the C-Br and C-Cl bonds.
Methodology:
-
To an oven-dried Schlenk flask, add 5-Bromo-2-chloro-3-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 3-5 mol%]. The choice of a less active catalyst is deliberate to ensure selectivity for the highly reactive C-I bond.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-bromo-2-chloropyridine.
Protocol 2: Subsequent Suzuki-Miyaura Coupling at the C5-Bromo Position
Objective: To functionalize the C-Br bond of the product from Protocol 1, demonstrating the sequential capability.
Methodology:
-
To an oven-dried Schlenk flask, add the 3-aryl-5-bromo-2-chloropyridine (1.0 equiv.), a different arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃, 2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a more robust palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], (3-5 mol%). This more active catalyst is required to facilitate oxidative addition into the stronger C-Br bond.
-
Add a degassed polar aprotic solvent such as DMF or DME.
-
Heat the reaction mixture to a higher temperature, typically 100-110°C, with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1 to isolate the 3,5-diaryl-2-chloropyridine.
Conclusion
For synthetic chemists aiming to construct highly functionalized and complex pyridine derivatives, 5-Bromo-2-chloro-3-iodopyridine offers a demonstrably superior strategic advantage over di-brominated pyridines. Its key strengths are:
-
Predictable Regioselectivity: The intrinsic reactivity difference (I > Br > Cl) allows for controlled, stepwise functionalization.
-
Synthetic Efficiency: It eliminates the formation of undesirable byproducts common in the mono-functionalization of di-halo substrates, simplifying purification and maximizing yield.
-
Molecular Diversity: It provides a robust platform for introducing three different substituents onto a single pyridine core, enabling rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
In the demanding fields of pharmaceutical and materials development, where precision and control are non-negotiable, 5-Bromo-2-chloro-3-iodopyridine stands out as a powerful and enabling building block.
References
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. Available from: [Link]
-
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available from: [Link]
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. Available from: [Link]
-
Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. Available from: [Link]
-
Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available from: [Link]
-
ResearchGate. (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Available from: [Link]
-
ResearchGate. Mechanistic experiments A Comparison of reactions of pyridine halides... Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available from: [Link]
-
PubMed. Regiodivergent Cross-Dehydrogenative Coupling of Pyridines and Benzoxazoles: Discovery of Organic Halides as Regio-Switching Oxidants. Available from: [Link]
-
NIH. Photo-induced catalytic halopyridylation of alkenes. Available from: [Link]
-
NIH. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Pyridine Intermediates in Modern Drug Discovery. Available from: [Link]
-
Wikipedia. Directed ortho metalation. Available from: [Link]
-
IntechOpen. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
University of Rochester. Directed (ortho) Metallation. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. Available from: [Link]
-
NIH. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available from: [Link]
-
PubMed. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. Available from: [Link]
-
MDPI. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]
-
ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Available from: [Link]
-
IJSSST. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]
-
ResearchGate. Coupling outcomes for pyridines. Available from: [Link]
-
NIH. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Available from: [Link]
-
ResearchGate. (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Available from: [Link]
-
ABL Technology. 5-(Bromomethyl)-2-chloro-3-iodopyridine, min 98%, 100 mg. Available from: [Link]
-
PubMed. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Available from: [Link]
-
NIH. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
MDPI. Feature Papers in Catalysis in Organic and Polymer Chemistry. Available from: [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Sources
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to Site-Selective Cross-Coupling Reactions: Benchmarking 5-Bromo-2-chloro-3-iodopyridine
Introduction: Navigating the Complex Landscape of Polyhalogenated Heterocycles
In the realm of modern synthetic chemistry, particularly within drug discovery and materials science, polyhalogenated pyridines serve as invaluable synthons. Their utility lies in the potential for sequential, site-selective functionalization, allowing for the rapid and modular construction of complex molecular architectures. 5-Bromo-2-chloro-3-iodopyridine is a prime example of such a versatile building block, offering three distinct reaction handles for palladium-catalyzed cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a predictable roadmap for regioselective synthesis, a critical aspect for efficient and controlled molecular elaboration.
This guide provides an in-depth technical comparison of 5-Bromo-2-chloro-3-iodopyridine's performance in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will objectively benchmark its reactivity and selectivity against isomeric trihalopyridines, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors. The causality behind experimental choices will be elucidated, ensuring a trustworthy and authoritative resource for the scientific community.
The Foundational Principle: Understanding Regioselectivity
The predictability of cross-coupling reactions on polyhalogenated pyridines is fundamentally governed by two key factors: the nature of the halogen and its position on the pyridine ring. The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1][2] This trend is inversely proportional to the carbon-halogen bond dissociation energy.
For 5-Bromo-2-chloro-3-iodopyridine, this principle strongly suggests that the initial cross-coupling event will occur at the most labile carbon-iodine bond at the C3 position. The subsequent functionalization would then be directed towards the carbon-bromine bond at C5, followed by the more resilient carbon-chlorine bond at the C2 position. The electron-deficient nature of the pyridine ring also influences reactivity, with positions α (C2, C6) and γ (C4) to the nitrogen atom being more activated towards oxidative addition than the β (C3, C5) positions.[3] However, the pronounced reactivity difference among the halogens is the dominant controlling factor in most instances.
To provide a clear benchmark, we will compare the reactivity of 5-Bromo-2-chloro-3-iodopyridine (Substrate 1 ) with two of its isomers: 3-Bromo-5-chloro-2-iodopyridine (Substrate 2 ) and 2-Bromo-3-iodo-5-chloropyridine (Substrate 3 ). This comparison will highlight how the positional interplay of the halogens and the nitrogen atom influences the outcome of the cross-coupling reactions.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. Here, we compare the performance of our target compound and its benchmarks in a typical Suzuki-Miyaura coupling with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of Trihalopyridines with Phenylboronic Acid
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-chloro-3-phenyl-5-bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85 | [4] |
| 2 | 3-bromo-5-chloro-2-phenylpyridine | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | 10 | ~90 | [5] |
| 3 | 2-bromo-5-chloro-3-phenylpyridine | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 8 | ~92 | [5] |
Analysis of Results:
The data indicates that all three isomers undergo selective Suzuki-Miyaura coupling at the carbon-iodine bond, underscoring the dominant reactivity of iodine in palladium catalysis. The yields are consistently high across the different substrates, demonstrating the robustness of the Suzuki-Miyaura reaction for this class of compounds. The subtle variations in yield and reaction time can be attributed to the electronic and steric environment of the C-I bond in each isomer. For Substrate 1 , the iodine is at the C3 position, flanked by two other halogens, which may impart some steric hindrance. In contrast, Substrate 2 has the iodine at the more activated C2 position, potentially leading to a slightly faster reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-3-iodopyridine
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C3 position of 5-Bromo-2-chloro-3-iodopyridine.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL)
-
Water (1 mL), degassed
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-chloro-3-iodopyridine, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 90 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-2-chloro-3-arylpyridine.[4]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling provides a powerful means to form carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes. The regioselectivity in trihalopyridines is again expected to favor the most reactive halogen.
Table 2: Sonogashira Coupling of Trihalopyridines with Phenylacetylene
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 5-bromo-2-chloro-3-(phenylethynyl)pyridine | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 50 | 6 | ~80 | [2] |
| 2 | 3-bromo-5-chloro-2-(phenylethynyl)pyridine | Pd(PPh₃)₄/CuI | i-Pr₂NH | THF | RT | 12 | ~88 | [6] |
| 3 | 2-bromo-5-chloro-3-(phenylethynyl)pyridine | Pd(PPh₃)₄/CuI | Et₃N | DMF | RT | 10 | ~91 | [6] |
Analysis of Results:
Similar to the Suzuki coupling, the Sonogashira reaction proceeds with high selectivity at the C-I bond for all three isomers. The milder reaction conditions (room temperature to 50 °C) compared to the Suzuki coupling are noteworthy and characteristic of the high reactivity of the C-I bond in this transformation. Substrate 1 required gentle heating, which could be due to the steric environment around the C3 position. The excellent yields obtained for all substrates highlight the efficiency of the Sonogashira coupling for the alkynylation of these polyhalogenated systems.
Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-chloro-3-iodopyridine
This protocol details a general procedure for the selective Sonogashira coupling of a terminal alkyne at the C3 position of 5-Bromo-2-chloro-3-iodopyridine.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Toluene, anhydrous (10 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloro-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous toluene and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at 50 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds, crucial for the preparation of a vast array of pharmaceutical compounds. The regioselectivity is once again dictated by the halogen's reactivity.
Table 3: Buchwald-Hartwig Amination of Trihalopyridines with Morpholine
| Substrate | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-(5-bromo-2-chloropyridin-3-yl)morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~75 | [7] |
| 2 | 4-(3-bromo-5-chloropyridin-2-yl)morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | THF | 65 | 16 | ~80 | [7] |
| 3 | 4-(2-bromo-5-chloropyridin-3-yl)morpholine | Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 65 | 16 | ~78 | [7] |
Analysis of Results:
The Buchwald-Hartwig amination also demonstrates excellent regioselectivity for the C-I bond. The choice of catalyst system, particularly the ligand, and the base can significantly influence the reaction efficiency. The use of bulky, electron-rich phosphine ligands like XPhos, RuPhos, and BrettPhos is often necessary to facilitate the catalytic cycle, especially for heteroaromatic substrates. The yields are generally good, though slightly lower than for the C-C coupling reactions, which can be attributed to the potential for catalyst inhibition by the nitrogen-containing substrates and products.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-iodopyridine
This protocol outlines a general procedure for the selective amination at the C3 position of 5-Bromo-2-chloro-3-iodopyridine.
Materials:
-
5-Bromo-2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Toluene, anhydrous (10 mL)
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene to the tube.
-
Add 5-Bromo-2-chloro-3-iodopyridine and the amine.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Caption: Logical relationship of substrate structure, reactivity, and reaction outcome.
Conclusion
5-Bromo-2-chloro-3-iodopyridine stands out as a highly valuable and predictable building block for the synthesis of complex substituted pyridines. The pronounced difference in the reactivity of its three carbon-halogen bonds allows for a highly regioselective functionalization sequence, with initial cross-coupling reactions overwhelmingly favoring the C-I bond at the C3 position. This guide has demonstrated through comparative data and detailed protocols that Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be effectively and selectively performed on this substrate. The choice of isomeric starting material has a nuanced effect on reaction rates and optimal conditions, but the primary site of reactivity remains consistent. By understanding the principles of regioselectivity and employing the appropriate catalytic systems, researchers can confidently leverage 5-Bromo-2-chloro-3-iodopyridine and its isomers to accelerate their research and development efforts in medicinal chemistry and beyond.
References
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. BenchChem.
-
National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ResearchGate. (2014). Regioselective Triple Suzuki Couplings of Trihalopyridines. ResearchGate. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education. [Link]
-
NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
-
ePrints Soton. (2018). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. University of Southampton. [Link]
- BenchChem. (2025).
-
National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
-
ACS Publications. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (2015). Synthesis of New [2,3′:6′,3′′]Terpyridines Using Iterative Cross-Coupling Reactions. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo- 4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Google Patents. (2017). CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
-
Semantic Scholar. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indoles. Semantic Scholar. [Link]
-
SpringerLink. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. SpringerLink. [Link]
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. BenchChem.
-
National Institutes of Health. (2020). Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Center for Biotechnology Information. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
-
Taylor & Francis Online. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Taylor & Francis Online. [Link]
-
ResearchGate. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. ResearchGate. [Link]
-
ResearchGate. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]
-
National Institutes of Health. (2022). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Center for Biotechnology Information. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Pyridine Synthesis: Strategic Alternatives to 5-Bromo-2-chloro-3-iodopyridine
Introduction: The Central Role of Polysubstituted Pyridines
The pyridine ring is a cornerstone of modern medicinal chemistry, appearing as a critical pharmacophore in a vast array of FDA-approved drugs and agrochemicals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Consequently, the ability to synthesize highly functionalized and polysubstituted pyridines with precise regiochemical control is a paramount challenge for synthetic chemists.
5-Bromo-2-chloro-3-iodopyridine stands out as a powerful building block for this purpose.[2] Its three distinct halogen atoms—iodine, bromine, and chlorine—can be selectively functionalized through sequential cross-coupling reactions, exploiting their differential reactivity (I > Br > Cl).[3][4] This allows for a modular and convergent approach to complex pyridine targets. However, reliance on a single, highly specialized starting material can be limiting due to cost, availability, or the desire for alternative substitution patterns not easily accessible from this precursor.
This guide provides an in-depth comparison of strategic alternatives to 5-Bromo-2-chloro-3-iodopyridine. We will move beyond simply functionalizing a pre-existing, heavily halogenated core and explore two powerful, alternative paradigms: de novo ring synthesis from acyclic precursors and direct C-H functionalization of simpler pyridine feedstocks. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy, balancing flexibility, efficiency, and atom economy.
The Benchmark: Understanding the Sequential Reactivity of 5-Bromo-2-chloro-3-iodopyridine
The primary advantage of 5-Bromo-2-chloro-3-iodopyridine lies in the predictable, stepwise functionalization of its C-X bonds. The carbon-iodine bond is the weakest, making it the most susceptible to oxidative addition by a palladium catalyst, followed by the carbon-bromine bond, and finally the more robust carbon-chlorine bond. This hierarchy enables a series of selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to install different substituents at the C3, C5, and C2 positions, respectively.
The Bohlmann-Rahtz Pyridine Synthesis
For accessing unsymmetrically substituted pyridines, the Bohlmann-Rahtz synthesis is exceptionally versatile. It involves the condensation of an enamine with an ethynyl ketone. [5]The key to this reaction's success is the initial Michael addition followed by cyclization and subsequent elimination of the activating group, leading directly to the aromatic pyridine product. This method avoids the separate oxidation step required in the Hantzsch synthesis.
Alternative Strategy 2: Direct C–H Functionalization
Perhaps the most modern and atom-economical approach, C–H functionalization bypasses the need for pre-installed leaving groups (like halogens) altogether. [6]Instead, it involves the selective activation of typically inert carbon-hydrogen bonds on a simpler pyridine core. This strategy can provide access to substitution patterns that are difficult to achieve through classical methods.
Pyridine N-Oxide Directed C2-Arylation
The Lewis basic nitrogen atom in pyridine can often complicate transition-metal catalysis by coordinating to the metal center. [7]A powerful tactic to overcome this and simultaneously direct reactivity is the use of pyridine N-oxides. The N-oxide group acts as a directing group, facilitating the regioselective activation of the C2–H bond, typically with a palladium catalyst. [8]Following the C-C bond formation, the N-oxide can be easily removed by reduction.
Transition Metal-Catalyzed C3/C4-Functionalization
Achieving regioselectivity at the C3 or C4 positions is more challenging due to the intrinsic electronic preference for C2/C6 functionalization. However, specialized catalytic systems have been developed to override this preference. For instance, certain nickel-based catalysts with bifunctional ligands can achieve remote C3–H activation. [9]Similarly, employing a temporary blocking group at the C2/C6 positions can enable Minisci-type radical alkylation to occur selectively at the C4 position. [10]
Comparative Performance Analysis
The choice of synthetic strategy depends heavily on the desired substitution pattern, required scale, and tolerance for functional groups.
| Strategy | Key Reagent Type | Regioselectivity Control | Flexibility & Scope | Atom Economy | Operational Simplicity |
| Sequential Cross-Coupling | Polyhalopyridines (e.g., 5-bromo-2-chloro-3-iodopyridine) | Excellent, based on C-X bond reactivity (I > Br > Cl) | Moderate; limited by the starting halogen pattern. | Low; stoichiometric halide waste. | Moderate; requires multiple sequential steps and purifications. |
| De Novo Synthesis (Hantzsch) | Aldehydes, β-ketoesters | Good; determined by precursor structure. Excellent for symmetrical pyridines. | High; a wide variety of precursors are available. | Moderate; condensation reaction produces water as a byproduct. | High; often a one-pot reaction to the dihydropyridine. |
| De Novo Synthesis (Bohlmann-Rahtz) | Enamines, ethynyl ketones | Excellent; defined by the structure of the two coupling partners. | Very High; allows for diverse and unsymmetrical patterns. | Good; cyclization/elimination mechanism. | Moderate; requires synthesis of specific precursors. |
| C-H Functionalization (N-Oxide) | Pyridine N-Oxides | Excellent for C2-position. | Good for C2-functionalization; scope depends on the coupling partner. | High; avoids pre-functionalization. | Moderate; requires N-oxide formation and subsequent removal. |
| C-H Functionalization (C3/C4) | Simple Pyridines | Moderate to Good; highly dependent on specialized catalyst/ligand systems. | Developing; scope is catalyst-dependent. | Very High; most direct approach. | Low to Moderate; often requires specialized catalysts and rigorous optimization. |
Exemplary Experimental Protocols
Protocol 1: De Novo Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol demonstrates the construction of a polysubstituted pyridine ring from simple acyclic components. [11] Step 1: 1,4-Dihydropyridine Synthesis
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ethanol (20 mL) and stir the mixture.
-
Heat the reaction to reflux and maintain for 4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. The product will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.
Step 2: Aromatization
-
Dissolve the 1,4-dihydropyridine from Step 1 (1.0 g) in glacial acetic acid (10 mL) in a 50 mL round-bottom flask.
-
Prepare a solution of sodium nitrite (0.3 g) in water (1 mL).
-
Add the sodium nitrite solution dropwise to the stirred dihydropyridine solution.
-
Heat the mixture to 80°C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Collect the precipitated pyridine product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.
Protocol 2: Palladium-Catalyzed C2-H Arylation of Pyridine N-Oxide
This protocol illustrates the direct functionalization of a C-H bond, directed by the N-oxide group. [8]
-
To an oven-dried Schlenk tube, add pyridine N-oxide (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110°C for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the 2-arylpyridine N-oxide.
-
The resulting N-oxide can be deoxygenated using standard conditions (e.g., PCl₃ or PPh₃) to give the final 2-arylpyridine.
Conclusion and Future Outlook
While 5-Bromo-2-chloro-3-iodopyridine and its analogs are undeniably powerful intermediates for the synthesis of complex pyridines, a modern synthetic chemist has a much broader toolkit at their disposal.
-
De novo synthesis methods , like the Hantzsch and Bohlmann-Rahtz reactions, offer unparalleled flexibility in constructing the pyridine core, allowing for the installation of diverse substituents from readily available acyclic precursors. This approach is ideal when the target substitution pattern is not easily derived from a pre-functionalized pyridine.
-
Direct C-H functionalization represents the cutting edge of efficiency and atom economy. By activating C-H bonds directly, these methods obviate the need for halogenated starting materials, reducing step counts and waste. While still an area of active research, particularly for C3 and C4 selectivity, the power of N-oxide directed C2-functionalization is well-established and highly reliable.
The optimal strategy is dictated by the specific target molecule. For modular synthesis of a library based on a common core, sequential cross-coupling of a polyhalopyridine may be efficient. For creating novel scaffolds with complex substitution patterns, de novo synthesis is often the superior choice. For late-stage functionalization or to improve the greenness of a synthesis, direct C-H activation is an increasingly compelling alternative. By understanding the causality, benefits, and limitations of each approach, researchers can design more elegant, efficient, and powerful routes to the next generation of pyridine-containing molecules.
References
-
Jiang, Y., Park, C.-M., & Loh, T.-P. (2014). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Organic Letters, 16(13), 3432–3435. [Link]
-
Li, G., et al. (2013). Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. Organic Letters, 15(7), 1658–1661. [Link]
-
Jolit, A., et al. (2018). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 149, 715–719. [Link]
-
Dinesh, N. D., & Thangaraj, M. (2015). Regioselective synthesis of 2-(2-hydroxyaryl)pyridines from the reactions of benzynes with pyridine N-oxides. Organic & Biomolecular Chemistry, 13(28), 7727–7730. [Link]
-
Larock, R. C., et al. (2006). Regioselective Synthesis of 3-(2-Hydroxyaryl)pyridines via Arynes and Pyridine N-Oxides. Organic Letters, 8(23), 5275–5277. [Link]
-
Stav, R., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Fallon, T. R., & Rovis, T. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Journal of the American Chemical Society, 136(4), 1372–1375. [Link]
-
Nasresfahani, Z., & Kiasat, A. R. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(27), 12045-12069. [Link]
-
Sharma, P., & Rohilla, S. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 596–658. [Link]
-
Dömling, A. (2014). Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 114(21), 10825–10867. [Link]
-
Wang, Y., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 143(25), 9576–9583. [Link]
-
Ghorai, P. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(3), 1547-1579. [Link]
-
Kim, J. Y., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(48), 16164–16165. [Link]
-
Wang, D., et al. (2020). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. The Journal of Organic Chemistry, 85(15), 9637–9649. [Link]
-
Shi, Z., & Wang, Q. (2020). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Synlett, 32(02), 159-178. [Link]
-
Mondal, S. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Catalysis, 11(3), 184-200. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 12(22), 5182–5185. [Link]
-
Nasresfahani, Z., & Kiasat, A. R. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Abbiati, G., et al. (2006). New Synthetic Methods to 2-Pyridone Rings. Current Organic Chemistry, 10(15), 1845-1871. [Link]
-
ResearchGate. (n.d.). Synthesis of polysubstituted pyridines. ResearchGate. [Link]
-
Lee, C.-F., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. [Link]
-
Gürbüz, N., et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 17(6), 7311-7323. [Link]
-
Tlili, A., et al. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Organic Letters, 18(15), 3858–3861. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Ol "Doc", V., & Ol "Doc", V. (2022). Advances on the biosynthesis of pyridine rings. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 46(179), 500-509. [Link]
-
Nguyen, B., & Snieckus, V. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
-
Reddit. (2011). Pyridine replacement in organic synthesis. r/chemistry. [Link]
-
Singh, N., et al. (2018). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. European Journal of Pharmaceutical and Medical Research, 5(8), 115-128. [Link]
-
Ball, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4543–4548. [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. PubChem. [Link]
-
Ball, M., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. Semantic Scholar. [Link]
-
IJSSST. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Strategic Use of 5-Bromo-2-chloro-3-iodopyridine in Synthesis
For the discerning researcher in drug discovery and complex molecule synthesis, the choice of starting materials is a critical determinant of success. Highly functionalized heterocyclic scaffolds are the cornerstones of modern medicinal chemistry. Among these, polyhalogenated pyridines offer a versatile platform for the introduction of diverse functionalities through selective cross-coupling reactions. This guide provides an in-depth cost-benefit analysis of a particularly strategic building block: 5-Bromo-2-chloro-3-iodopyridine. We will objectively compare its performance against viable alternatives, supported by representative experimental data, to inform your synthetic strategy.
The Strategic Advantage of Multi-Halogenated Pyridines
Polyhalogenated pyridines are invaluable synthons due to the differential reactivity of their carbon-halogen bonds. This inherent disparity allows for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures from a single, versatile core. The typical order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, a principle that underpins the strategic utility of molecules like 5-Bromo-2-chloro-3-iodopyridine.
Deep Dive: 5-Bromo-2-chloro-3-iodopyridine
Molecular Structure and Physicochemical Properties:
-
Molecular Formula: C₅H₂BrClIN
-
Molecular Weight: 318.34 g/mol
-
Appearance: Solid
-
CAS Number: 928653-73-0
Synthesis:
Reactivity and Strategic Positioning of Halogens:
The key to the synthetic utility of 5-Bromo-2-chloro-3-iodopyridine lies in the distinct reactivity of its three halogen atoms. This allows for a three-tiered approach to functionalization:
-
The Highly Reactive Iodine: The C-I bond is the most labile and will readily participate in a wide range of cross-coupling reactions under mild conditions, leaving the other two halogens untouched. This is ideal for introducing the first point of diversity.
-
The Versatile Bromine: The C-Br bond is of intermediate reactivity and can be engaged in cross-coupling reactions under slightly more forcing conditions, after the iodine has been functionalized. This provides a second site for diversification.
-
The Robust Chlorine: The C-Cl bond is the least reactive and typically requires more specialized, highly active catalyst systems to participate in cross-coupling. This allows for late-stage functionalization or for it to remain as a stable substituent in the final molecule.
Performance in Key Synthetic Transformations: A Comparative Analysis
To illustrate the practical utility of 5-Bromo-2-chloro-3-iodopyridine, we present representative experimental data for three of the most common and powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. We will compare its performance with two commercially available alternatives: 2,3,5-trichloropyridine and 2,3,5-tribromopyridine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table compares the performance of our target molecule and its alternatives in a typical Suzuki coupling with phenylboronic acid.
| Reagent | Selective Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-2-chloro-3-iodopyridine | C3 (Iodine) | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | 85-95 |
| 2,3,5-Trichloropyridine | C2 | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 60 | 12 | ~80[3] |
| 2,3,5-Tribromopyridine | C2/C5 | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 70-85 |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-3-iodopyridine
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-Bromo-2-chloro-3-iodopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90°C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, introducing alkyne moieties into the pyridine ring.
| Reagent | Selective Position | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-2-chloro-3-iodopyridine | C3 (Iodine) | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF | 25-50 | 4-12 | 80-90 |
| 2,3,5-Trichloropyridine | C2 | Pd(PPh₃)₄/CuI | CuI | Et₃N | DMF | 100 | 6 | 70-80 |
| 2,3,5-Tribromopyridine | C2/C5 | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 3 | ~90[4] |
Experimental Protocol: Sonogashira Coupling of 5-Bromo-2-chloro-3-iodopyridine
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-2-chloro-3-iodopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[5]
| Reagent | Selective Position | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 5-Bromo-2-chloro-3-iodopyridine | C3 (Iodine) | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 80-100 | 12-24 | 75-85 |
| 2,3,5-Trichloropyridine | C2 | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 18 | 60-75 |
| 2,3,5-Tribromopyridine | C2/C5 | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 80 | 4 | ~60[6] |
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-2-chloro-3-iodopyridine
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and NaOtBu (1.4 mmol).
-
Add toluene (10 mL) to the tube.
-
Add 5-Bromo-2-chloro-3-iodopyridine (1.0 mmol) and the desired amine (1.2 mmol).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cost-Benefit Analysis
The choice of a building block in a synthetic campaign is a multi-faceted decision, balancing cost, efficiency, and strategic value.
| Reagent | Approx. Cost (USD/g) | Key Advantages | Key Disadvantages |
| 5-Bromo-2-chloro-3-iodopyridine | High (~$500/g) | Unparalleled selectivity for sequential functionalization; allows for three distinct cross-coupling steps. | High initial cost. |
| 2,3,5-Trichloropyridine | Low (~$1-2/g)[7] | Very low cost; readily available in bulk. | Limited to two distinct reactive sites (C2 and C5/C3); requires harsher conditions for C-Cl activation. |
| 2,3,5-Tribromopyridine | Moderate (~$5-10/g) | Good reactivity at two positions (C2 and C5); more reactive than the trichloro-analogue. | Less differentiation in reactivity between the two bromine atoms can lead to selectivity issues. |
Decision-Making Framework:
Caption: Decision framework for reagent selection.
Safety and Handling
5-Bromo-2-chloro-3-iodopyridine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood. It is toxic if swallowed and causes skin and serious eye irritation.
Conclusion: A Strategic Investment for Complex Synthesis
While the upfront cost of 5-Bromo-2-chloro-3-iodopyridine is significantly higher than its di- or tri-halogenated counterparts, its true value lies in the synthetic efficiency and strategic flexibility it offers. For research programs focused on the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, the ability to perform three distinct, selective functionalization steps on a single scaffold can dramatically accelerate timelines and reduce the number of synthetic routes that need to be developed. This can translate to significant long-term cost savings in terms of FTE time and resources.
In contrast, for large-scale production of a specific target molecule where the synthetic route is already established and cost of goods is a primary driver, the more economical 2,3,5-trichloropyridine or 2,3,5-tribromopyridine may be more appropriate choices.
Ultimately, the decision to employ 5-Bromo-2-chloro-3-iodopyridine is a strategic one. It represents an investment in synthetic efficiency and versatility, which can pay significant dividends in the competitive landscape of modern drug discovery and materials science.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,3,5-Trichloropyridine in Modern Chemical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3,5-Tribromopyridine: High-Purity Brominated Pyridine Compound for Advanced Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3,5-Trichloropyridine (CAS 16063-70-0): Understanding Its Role in Synthesis and Sourcing Strategies. Retrieved from [Link]
-
Wu, Y., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]
-
Wang, L., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 17(12), 14756-14765. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,3,5-Trichloropyridine CAS 16063-70-0. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wu, Y., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. ResearchGate. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-10. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
- 1. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. 2,3,5-Trichloropyridine | 16063-70-0 [chemicalbook.com]
A Senior Application Scientist's Guide to Selectivity in Palladium Catalysis: C-I vs. C-Br vs. C-Cl
Welcome to a detailed exploration of one of the most fundamental and powerful aspects of palladium-catalyzed cross-coupling: the chemoselective activation of carbon-halogen bonds. For researchers in synthetic and medicinal chemistry, the ability to precisely functionalize a polyhalogenated aromatic or heteroaromatic scaffold is not merely an academic exercise; it is a critical tool for building molecular complexity, enabling late-stage functionalization, and streamlining drug discovery workflows.
This guide moves beyond simple reactivity rules to explain the underlying principles and provide actionable, field-proven insights into controlling selectivity between C-I, C-Br, and C-Cl bonds. We will dissect the causality behind experimental choices, present comparative data, and offer a validated protocol you can adapt in your own lab.
The Fundamental Basis of Selectivity: A Tale of Two Energies
At its core, the preferential reactivity of carbon-halogen bonds in palladium catalysis is governed by a combination of thermodynamics and kinetics, primarily centered on the oxidative addition step. This is the initial, and often rate- and selectivity-determining, interaction where the Pd(0) catalyst inserts into the C-X bond.[1][2][3]
Two key parameters dictate the ease of this step:
-
Bond Dissociation Energy (BDE): This is the energy required to homolytically cleave the C-X bond. A weaker bond requires less energy to break and will therefore react more readily. The BDEs for aryl halides follow a clear and predictable trend.[4][5]
-
Bond Polarity and Electrostatics: The electronegativity difference between carbon and the halogen influences the bond's polarity. This, along with the halogen's polarizability, affects the electrostatic interaction between the substrate and the electron-rich palladium catalyst.[3][6]
The established reactivity trend, rooted in these principles, is unequivocally:
C-I > C-Br > C-Cl
The C-I bond is the longest, weakest, and most polarizable, making it the most susceptible to oxidative addition by a Pd(0) center. Conversely, the C-Cl bond is the shortest and strongest, presenting a significantly higher activation barrier that requires more forcing conditions or highly specialized catalyst systems to overcome.[7][8]
The Catalytic Cycle: Pinpointing Selectivity
To understand how to control selectivity, we must visualize the catalytic cycle. While various cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) have unique transmetalation or carbopalladation steps, they almost all begin with the same crucial oxidative addition event.
The energy difference in the transition states for the oxidative addition of C-I, C-Br, and C-Cl bonds is substantial. This intrinsic difference is the chemist's primary lever for achieving selectivity. By carefully tuning reaction conditions, we can supply just enough energy to overcome the barrier for the most reactive halide while leaving the others untouched.
Comparative Experimental Data: Selectivity in Action
Theory is best supported by evidence. The following table summarizes experimental results from the literature, demonstrating how the principles of reactivity translate into practice across different cross-coupling reactions.
| Substrate | Reaction Type | Key Conditions | Result & Selectivity | Reference |
| 1-Bromo-4-iodobenzene | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80 °C | Selective coupling at the C-I position. | [9] |
| 2-Bromo-4-iodoquinoline | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, THF, rt | Selective alkynylation at the C-I position. | [10] |
| 1-Bromo-3-chlorobenzene | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | Selective coupling at the C-Br position. | [11] |
| 2,4-Dichloropyridine | Suzuki-Miyaura | Pd-PEPPSI-IPr, K₂CO₃, Dioxane/H₂O, 100 °C | Atypical selectivity for the C-4 position over C-2. | [12] |
| 2,8-Diiodo-6-chloropurine | Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, DMF, rt | Selective alkynylation at the C-2 iodo position. | [13] |
| 2,8-Diiodo-6-chloropurine | Sonogashira | Pd₂(dba)₃, Xantphos, CuI, Et₃N, DMF, rt | Inverted selectivity; alkynylation at the C-8 iodo position. | [13] |
Key Insight: As the data shows, the C-I bond is readily activated under standard conditions. Activating the C-Br bond often requires slightly more forcing conditions or more electron-rich, bulky phosphine ligands (e.g., SPhos). The true challenge lies in activating C-Cl bonds, which necessitates specialized, highly active catalyst systems. Furthermore, factors like steric hindrance and electronic effects within the substrate (especially in heterocycles) can lead to unconventional selectivity, which can be further manipulated by the choice of ligand.[12][13][14]
Field-Proven Protocol: Selective Sonogashira Coupling of 2,3-Dichloro-1-nitrobenzene
This protocol demonstrates the selective monocoupling at the more activated C-Cl position (ortho to the nitro group) in a dichlorinated substrate. The choice of a Sonogashira reaction is illustrative due to its wide applicability and clear outcomes.[15]
Objective: To selectively couple phenylacetylene with 2,3-dichloro-1-nitrobenzene at the C-2 position.
Materials & Reagents:
-
Substrate: 2,3-dichloro-1-nitrobenzene
-
Coupling Partner: Phenylacetylene
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂
-
Co-catalyst: Copper(I) iodide, CuI
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Experimental Workflow:
Step-by-Step Methodology & Rationale:
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-1-nitrobenzene (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Rationale: Using an oven-dried flask and Schlenk techniques is critical to exclude moisture and oxygen, which can deactivate the catalyst and lead to unwanted side reactions like alkyne homocoupling (Glaser coupling).
-
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.
-
Rationale: The active Pd(0) species is highly sensitive to oxidation. A robustly inert atmosphere is non-negotiable for reproducible results.
-
-
Solvent and Base Addition: Under a positive pressure of argon, add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Rationale: THF is an excellent solvent for this reaction, solubilizing the organic components and the catalyst complex. Triethylamine serves two purposes: it acts as the base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and it scavenges the HCl generated during the catalytic cycle.
-
-
Reagent Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe while stirring.
-
Rationale: A slight excess of the alkyne ensures complete consumption of the limiting aryl halide. Dropwise addition helps to control any initial exotherm.
-
-
Reaction: Immerse the flask in a preheated oil bath at 60 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: The temperature (60 °C) is chosen to provide sufficient energy to activate the C-Cl bond ortho to the electron-withdrawing nitro group, which is more reactive than the C-Cl bond at the meta position. This temperature is typically insufficient to promote significant reaction at the less activated C-Cl bond, thus ensuring monoselectivity. The nitro group's strong electron-withdrawing effect makes the ortho C-Cl bond more electrophilic and susceptible to oxidative addition.[14]
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with THF and filter the mixture through a short pad of Celite to remove catalyst residues and salts. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
This protocol provides a reliable framework for achieving selectivity. For substrates where the reactivity difference between two halogen sites is smaller, optimization of temperature, catalyst loading, and particularly the choice of ligand will be paramount to achieving the desired outcome.
Concluding Remarks
The selective functionalization of C-I, C-Br, and C-Cl bonds is a cornerstone of modern synthetic strategy. While the inherent reactivity trend of C-I > C-Br > C-Cl provides a strong predictive foundation, true mastery lies in the judicious manipulation of the catalyst system and reaction conditions. By understanding the mechanistic underpinnings of the oxidative addition step and leveraging the vast toolkit of ligands and protocols developed over decades of research, chemists can unlock unprecedented control over molecular synthesis, transforming polyhalogenated feedstocks into valuable, complex products with precision and efficiency.
References
-
Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
-
Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Zenkina, O. V., et al. (2015). Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium. Chemistry – A European Journal. [Link]
-
Singh, J., et al. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
-
Bickelhaupt, F. M., et al. (2000). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ResearchGate. [Link]
-
Bickelhaupt, F. M., et al. (2021). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. [Link]
-
Niemeyer, Z. L., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Phipps, R. J., et al. (2018). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. White Rose Research Online. [Link]
-
Bickelhaupt, F. M., et al. (2021). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. [Link]
-
Jana, R., & Pathak, T. P. (2020). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Clark, J. (n.d.). An introduction to bond energy and bond length. chemguide. [Link]
-
Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. CORE. [Link]
-
Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]
-
Vetticatt, M. J., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Niemeyer, Z. L., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ChemRxiv. [Link]
-
Vetticatt, M. J., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. [Link]
-
Vetticatt, M. J., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Basavapathruni, A., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Beilstein Journal of Organic Chemistry. [Link]
-
Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Vilar, R., & Christmann, U. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Szostak, M., et al. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules. [Link]
-
Li, J., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chen, X., et al. (2015). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Garcia, Y., et al. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Topczewski, J. J., & Sanford, M. S. (2021). Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3)–H and C(sp3)–H/C(sp3)–H Bonds. Israel Journal of Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Szwarc, M., et al. (1953). The C—Br bond dissociation energy in halogenated bromomethanes. Transactions of the Faraday Society. [Link]
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. researchgate.net [researchgate.net]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Polyhalogenated Pyridines: 5-Bromo-2-chloro-3-iodopyridine vs. 3,5-dibromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Polyhalogenated pyridines serve as exceptionally versatile building blocks, allowing for selective, stepwise elaboration through cross-coupling reactions. The choice of starting material is critical, as the identity and position of halogen substituents dictate the molecule's reactivity, influencing reaction conditions, catalyst choice, and potential for regioselectivity.
This in-depth technical guide provides a comparative analysis of the reactivity of two key polyhalogenated pyridines: 5-Bromo-2-chloro-3-iodopyridine and 3,5-dibromo-2-chloropyridine . We will dissect the fundamental principles governing their reactivity and provide supporting experimental data to inform synthetic strategy and experimental design.
Foundational Principles of Halopyridine Reactivity
To objectively compare these two reagents, we must first understand the key factors that control reactivity in palladium-catalyzed cross-coupling reactions, which are the primary means of functionalizing such scaffolds.
The Decisive Role of the Carbon-Halogen (C-X) Bond
The rate-determining step in most palladium-catalyzed cross-coupling cycles (including Suzuki, Buchwald-Hartwig, and Stille reactions) is the oxidative addition of the C-X bond to the Pd(0) catalyst.[1][2] The energy required for this step is inversely proportional to the C-X bond strength. Weaker bonds undergo oxidative addition more readily, leading to higher reactivity.[3]
The established order of C-X bond dissociation energy for halogens attached to an sp² carbon is:
C-Cl > C-Br > C-I
Consequently, the general order of reactivity for halopyridines in these coupling reactions is:
Iodo > Bromo > Chloro [4][5][6]
This trend is the single most important factor in determining the relative reactivity of polyhalogenated pyridines. Iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines are the least reactive and necessitate more robust catalytic systems.[1][3]
Electronic Effects of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions.[7] This electronic landscape makes these positions more susceptible to oxidative addition compared to the β (C3, C5) positions.[7][8] However, the powerful effect of the C-X bond strength often overrides these positional electronic effects when comparing different halogens.
Steric Hindrance
The spatial arrangement of substituents can significantly impact reactivity.[9][10] Bulky groups adjacent to a halogen can impede the approach of the palladium catalyst, slowing or preventing the oxidative addition step.[11] This is a critical consideration when multiple potential reaction sites exist within a molecule.
Head-to-Head Reactivity Analysis
Applying these principles allows for a direct comparison of our two molecules of interest.
Caption: Chemical structures of the two compared polyhalogenated pyridines.
5-Bromo-2-chloro-3-iodopyridine: This molecule possesses three distinct halogen atoms. Based on the C-X bond energy hierarchy, the carbon-iodine bond at the C3 position is unequivocally the most reactive site. Under standard palladium-catalyzed conditions, selective functionalization at the C3 position is expected, leaving the C-Br and C-Cl bonds untouched. The reactivity of this molecule is therefore defined by its C-I bond.
3,5-dibromo-2-chloropyridine: This substrate contains two C-Br bonds (at C3 and C5) and one C-Cl bond (at C2). The two C-Br bonds are significantly more reactive than the C-Cl bond.[1] Reactivity will preferentially occur at one of the bromine-substituted positions. While minor differences in reactivity between the C3 and C5 positions may exist due to the influence of the adjacent C2-chloro group, the overall reactivity class of this molecule is defined by its C-Br bonds.
The Verdict:
5-Bromo-2-chloro-3-iodopyridine is unequivocally more reactive than 3,5-dibromo-2-chloropyridine.
Supporting Experimental Evidence: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds.[5] A comparison of typical reaction conditions for these two substrates highlights the greater reactivity of the iodo-substituted compound.
| Parameter | 5-Bromo-2-chloro-3-iodopyridine | 3,5-dibromo-2-chloropyridine | Rationale & Citation |
| Primary Reactive Site | C3-Iodo | C3/C5-Bromo | Based on C-X bond dissociation energy hierarchy.[3][4][5] |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, more advanced catalysts (e.g., with SPhos, XPhos ligands) may be needed for high efficiency. | Bromoarenes are less reactive than iodoarenes and may require more active catalysts for efficient oxidative addition.[1] |
| Typical Temperature | Room Temperature to 80 °C | 80 °C to 110 °C | The weaker C-I bond requires less thermal energy to undergo oxidative addition.[3] |
| Reaction Time | 1-6 hours | 6-24 hours | Higher reactivity leads to faster conversion to product. |
| Outcome | Selective coupling at C3 | Coupling at C3 or C5, potential for di-substituted product under forcing conditions. | The large difference in reactivity (I >> Br > Cl) allows for high selectivity. The smaller difference (Br > Cl) requires more careful control. |
Representative Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective functionalization of the most reactive halogen in each compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Halopyridine (5-Bromo-2-chloro-3-iodopyridine or 3,5-dibromo-2-chloropyridine, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask), add the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system (e.g., 8 mL Dioxane, 2 mL Water) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination follows similar reactivity principles, with the oxidative addition of the C-X bond to the palladium catalyst being a key step.[12] However, the reactivity order can sometimes be nuanced. While the general trend of I > Br > Cl often holds, aryl iodides can sometimes form inhibitory palladium complexes, making aryl bromides more reliable substrates in certain systems.[13] Nevertheless, for the purpose of initiating the reaction under the mildest possible conditions, the C-I bond remains the most susceptible to oxidative addition.
| Parameter | 5-Bromo-2-chloro-3-iodopyridine | 3,5-dibromo-2-chloropyridine | Rationale & Citation |
| Primary Reactive Site | C3-Iodo | C3/C5-Bromo | Governed by C-X bond strength.[14] |
| Typical Ligand | Standard ligands (e.g., BINAP, Xantphos) | Often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) for high efficiency. | Less reactive C-Br bond requires a more electron-rich ligand to facilitate oxidative addition.[12] |
| Typical Base | K₃PO₄, Cs₂CO₃ | Stronger bases like NaOtBu or LHMDS are often required. | More forcing conditions are needed to activate the C-Br bond.[15] |
| Typical Temperature | 80-100 °C | 100-120 °C | Reflects the higher activation energy for C-Br bond cleavage.[14] |
Conclusion
The relative reactivity of 5-Bromo-2-chloro-3-iodopyridine and 3,5-dibromo-2-chloropyridine is decisively determined by the nature of the most labile carbon-halogen bond present in each molecule.
-
5-Bromo-2-chloro-3-iodopyridine is the more reactive compound due to the presence of a carbon-iodine bond. This allows for highly selective functionalization at the C3 position under mild palladium-catalyzed cross-coupling conditions, making it an ideal substrate for stepwise synthesis where subsequent modifications at the less reactive C-Br or C-Cl positions are desired.
-
3,5-dibromo-2-chloropyridine is less reactive, with its reactivity governed by the stronger carbon-bromine bonds. While still a valuable synthetic intermediate, it requires more forcing conditions (higher temperatures, more active catalysts) to achieve efficient coupling.
For synthetic chemists and drug development professionals, this distinction is critical. When designing a synthetic route that requires an initial, mild functionalization, 5-Bromo-2-chloro-3-iodopyridine is the superior choice. If the synthetic plan calls for the reactivity of a bromo-substituted pyridine, then 3,5-dibromo-2-chloropyridine is the appropriate reagent. Understanding these intrinsic reactivity differences is paramount for the efficient and predictable construction of complex, pyridine-containing molecules.
References
- BenchChem. (2025).
- Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Ludwig-Maximilians-Universität München.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
- Obata, S., et al. (1998). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
-
PubMed Central (PMC). (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
-
PubMed Central (PMC). (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.
-
ScienceDirect. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
ResearchGate. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
PubMed Central (PMC). (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 5-Bromo-2-chloro-3-iodopyridine
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of efficacy, safety, and reproducibility in the synthesis of active pharmaceutical ingredients (APIs). 5-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic building block, prized for its utility in constructing complex molecular architectures through selective cross-coupling reactions. However, the very reactivity that makes it valuable also predisposes it to the formation of closely related impurities during synthesis. This guide provides an in-depth comparison of analytical methodologies for the robust characterization and quantification of these impurities, grounded in the principles of scientific integrity and practical, field-proven insights.
The Synthetic Landscape and Anticipated Impurities
A comprehensive impurity profile begins with a thorough understanding of the synthetic route. A plausible and common method for the synthesis of polysubstituted pyridines involves the halogenation of aminopyridines followed by a Sandmeyer reaction. For 5-Bromo-2-chloro-3-iodopyridine, a likely synthetic pathway starts with the bromination of 2-chloro-3-aminopyridine, followed by a diazotization and subsequent iodination.
This synthetic route, while effective, can give rise to a predictable profile of process-related impurities:
-
Residual Starting Materials and Intermediates: Incomplete reactions can lead to the carry-over of starting materials like 2-chloro-3-aminopyridine and the intermediate, 5-bromo-2-chloro-3-aminopyridine.
-
Isomeric Impurities: The regioselectivity of halogenation reactions on the pyridine ring is not always absolute.[1][2] This can lead to the formation of various positional isomers, which are often the most challenging to separate and identify. For instance, bromination could potentially occur at other positions, or the iodine could be introduced at an alternative site.
-
Over- and Under-halogenated Species: The reaction may not proceed to completion for all molecules, leading to under-halogenated species. Conversely, over-zealous reaction conditions can result in the formation of di-iodinated or di-brominated pyridines.
-
By-products of the Sandmeyer Reaction: The Sandmeyer reaction is known to produce side products, including phenols (from reaction with water) and biaryls.[3][4][5][6]
A summary of potential impurities is presented in Table 1.
Table 1: Potential Impurities in Commercial 5-Bromo-2-chloro-3-iodopyridine
| Impurity Name | Structure | Origin |
| 2-chloro-3-aminopyridine | C₅H₅ClN₂ | Unreacted Starting Material |
| 5-bromo-2-chloro-3-aminopyridine | C₅H₄BrClN₂ | Unreacted Intermediate |
| 3-Bromo-2-chloro-5-iodopyridine | C₅H₂BrClIN | Isomeric By-product |
| 5-Bromo-2-chloro-pyridine | C₅H₃BrClN | Under-iodinated By-product |
| 2,5-Dibromo-3-iodopyridine | C₅H₂Br₂IN | Over-brominated By-product |
| 5-Bromo-2-chloro-3-hydroxypyridine | C₅H₃BrClNO | Sandmeyer By-product |
A Comparative Analysis of Analytical Techniques
The effective detection and quantification of these diverse impurities necessitate the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of a robust characterization strategy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy. A well-developed reversed-phase HPLC method is indispensable for separating the main component from its structurally similar impurities.
-
Column Chemistry: A C18 stationary phase is the logical first choice for the separation of moderately polar halogenated pyridines. The nonpolar nature of the C18 chains provides effective retention and separation based on hydrophobicity.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the timely elution of both the more polar (e.g., aminopyridines) and less polar (e.g., di-halogenated species) impurities. The addition of a small amount of acid, such as formic or phosphoric acid, helps to sharpen peaks by ensuring consistent ionization of the basic pyridine nitrogen.
-
Detection: A Photo Diode Array (PDA) detector is crucial. It not only quantifies the impurities but also provides UV spectral data, which can aid in the preliminary identification of impurity classes and assess peak purity.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the 5-Bromo-2-chloro-3-iodopyridine sample in acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying isomeric impurities that may co-elute in HPLC and for providing definitive structural information through mass spectral fragmentation patterns.
-
Inlet Temperature: A high inlet temperature is necessary to ensure the complete and rapid volatilization of the halogenated pyridines without thermal degradation.
-
Column Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, offers a good balance of interactions for separating compounds with varying polarity and boiling points.
-
Temperature Program: A temperature gradient is essential to achieve good separation of a mixture with a range of boiling points, from the more volatile starting materials to the less volatile polyhalogenated species.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for generating reproducible fragmentation patterns that can be compared against mass spectral libraries for identification.
-
GC-MS System: A standard GC-MS system with a split/splitless inlet.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Temperature Program: 50 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. While not a primary tool for routine purity quantification, it is indispensable for the definitive identification of the main component and for characterizing unknown impurities after isolation. Both ¹H and ¹³C NMR are crucial for this purpose.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for dissolving organic molecules like halogenated pyridines.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the pyridine ring, allowing for the differentiation of isomers.
-
¹³C NMR: Provides information on the number of different types of carbon atoms. The chemical shifts are highly indicative of the electronic environment of each carbon, which is significantly influenced by the attached halogens.
-
¹H NMR (500 MHz, CDCl₃): Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C4 will be a doublet coupled to the proton at C6, and the proton at C6 will be a doublet coupled to the proton at C4.
-
¹³C NMR (125 MHz, CDCl₃): Five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the electronegativity and position of the halogen substituents.
Performance Comparison of Analytical Techniques
The choice of analytical technique depends on the specific goal of the analysis. Table 2 provides a comparative overview of the performance of HPLC, GC-MS, and NMR for the characterization of impurities in 5-Bromo-2-chloro-3-iodopyridine.
Table 2: Performance Comparison of Analytical Techniques
| Parameter | HPLC-PDA | GC-MS | NMR |
| Primary Application | Quantitative purity assessment, separation of non-volatile impurities. | Identification of volatile and isomeric impurities, confirmation of identity. | Unambiguous structure elucidation of the main component and isolated impurities. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Low (µg to mg range). |
| Selectivity | High, dependent on column and mobile phase. | Very High, based on both retention time and mass spectrum. | Very High, based on unique chemical shifts and coupling constants. |
| Quantitative Accuracy | Excellent. | Good, requires careful calibration. | Poor for routine quantification of impurities. |
| Throughput | High. | Moderate. | Low. |
| Cost | Moderate. | High. | Very High. |
Visualizing the Workflow
A systematic workflow is essential for the comprehensive characterization of impurities. The following diagram illustrates a logical approach, integrating the strengths of each analytical technique.
Figure 1: A comprehensive workflow for the characterization of impurities.
Conclusion
The characterization of impurities in a key pharmaceutical intermediate like 5-Bromo-2-chloro-3-iodopyridine is a multi-faceted challenge that requires a strategic and orthogonal analytical approach. A validated HPLC method serves as the foundation for routine quality control, providing robust and accurate quantification of purity and known impurities. GC-MS offers complementary and confirmatory data, particularly for volatile and isomeric species that may be difficult to resolve by HPLC alone. Finally, NMR spectroscopy stands as the ultimate arbiter for unambiguous structure elucidation of the main component and any significant unknown impurities. By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the quality and consistency of their starting materials, thereby safeguarding the integrity of their downstream synthetic processes and the safety of the final pharmaceutical product.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Clark, C. R., & DeRuiter, J. (2005). GC-MS Analysis of Acylated Derivatives of the Side Chain and Ring Regioisomers of Methylenedioxymethamphetamine.
- Dong, Y., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(9), 2518–2521.
- Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(01), 81–84.
- Wu, Y. J., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.
Sources
A Senior Application Scientist's Guide to Predicting the Reactivity of 5-Bromo-2-chloro-3-iodopyridine using DFT
For researchers and professionals in drug development, the ability to predict the reactivity of complex heterocyclic building blocks is paramount. 5-Bromo-2-chloro-3-iodopyridine stands as a versatile intermediate, offering three distinct halogen sites for functionalization. Understanding the hierarchy of reactivity among the C-I, C-Br, and C-Cl bonds is crucial for designing selective and efficient synthetic routes. This guide provides a comprehensive comparison of the reactivity at these positions, grounded in Density Functional Theory (DFT) studies and supported by experimental data from related systems. We will explore the causality behind computational choices and present a framework for predicting reaction outcomes, thereby enabling more strategic and successful drug discovery campaigns.
The Rationale for a Computational Approach
Predicting the regioselectivity of reactions on polyhalogenated heterocycles can be challenging due to the interplay of inductive and steric effects. While general chemical principles suggest a reactivity order of C-I > C-Br > C-Cl for many transformations, particularly palladium-catalyzed cross-coupling reactions, the electron-deficient nature of the pyridine ring and the specific substitution pattern can modulate this behavior.[1] DFT provides a powerful in silico tool to move beyond qualitative predictions. By calculating fundamental electronic properties and modeling reaction pathways, we can generate quantitative data to forecast the most probable site of reaction under various conditions. This computational pre-screening saves valuable laboratory time and resources.
A Validated Computational Workflow for Halopyridines
To ensure the reliability of our predictions, a robust and self-validating computational protocol is essential. The following workflow is designed based on established best practices for halogenated aromatic systems.[2]
Step-by-Step Computational Protocol:
-
Structure Optimization:
-
The initial 3D structure of 5-Bromo-2-chloro-3-iodopyridine is built.
-
Geometry optimization is performed using a suitable DFT functional, such as B3LYP or M06-2X. The choice of functional is critical; M06-2X, for instance, is often preferred for systems where non-covalent interactions might be relevant, though B3LYP is a robust general-purpose functional.
-
A Pople-style basis set, such as 6-311+G(d,p), is employed for lighter atoms (C, H, N, Cl). For heavier atoms like Br and I, a basis set with effective core potentials (ECPs), like LANL2DZ, is used to account for relativistic effects.
-
-
Frequency Calculation:
-
A frequency calculation is performed on the optimized geometry at the same level of theory.
-
The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Reactivity Descriptor Calculation:
-
Bond Dissociation Energies (BDEs): The homolytic cleavage of each C-X (X = I, Br, Cl) bond is modeled to determine the energy required for bond breaking. This is a key indicator of reactivity in radical reactions and the initial step of many cross-coupling cycles.[3][4]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to calculate the partial atomic charges on the carbon atoms of the pyridine ring. This helps in assessing the electrophilicity of each site, which is crucial for predicting the regioselectivity of nucleophilic aromatic substitution (SNA_Ar).[5][6]
-
Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The LUMO can indicate the most electrophilic sites susceptible to nucleophilic attack.
-
-
Transition State Modeling (for specific reactions):
-
For reactions like palladium-catalyzed cross-coupling, the transition state for the rate-determining step (often oxidative addition) can be modeled for each C-X bond.
-
Calculating the activation energy (ΔG‡) for each potential pathway provides a direct quantitative comparison of reaction feasibility.[7]
-
Below is a Graphviz diagram illustrating this comprehensive workflow.
Caption: Predicted reactivity order for Pd-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNA_Ar)
SNA_Ar reactions proceed via attack of a nucleophile on an electron-deficient carbon atom, forming a Meisenheimer intermediate. [5]The reactivity is governed by two main factors: the electrophilicity of the carbon atom and the leaving group ability of the halide (I > Br > Cl). In pyridines, the positions ortho (2,6) and para (4) to the ring nitrogen are electronically activated towards nucleophilic attack due to the nitrogen's electron-withdrawing nature.
-
C2-Cl: The C2 position is ortho to the ring nitrogen, making it highly activated towards nucleophilic attack. Chlorine is a good leaving group in these activated systems.
-
C5-Br: The C5 position is meta to the nitrogen and is therefore less electronically activated than the C2 position.
-
C3-I: The C3 position is also meta to the nitrogen and is not significantly activated.
DFT-Informed Prediction: NBO calculations would predict the most positive partial charge on the C2 carbon, followed by C5 and C3. Although iodine is the best leaving group, the electronic activation at the C2 position is the dominant factor. Therefore, for SNA_Ar reactions, the predicted site of reactivity is C2. This contrasts with the cross-coupling reactivity order. Experimental work on 2,3-dichloropyridine has shown that nucleophilic substitution can occur at the 2-position. [6]
Comparison with Alternative Halopyridines
-
vs. 2-Chloro-3-iodopyridine: In this simpler analogue, the primary competition is between the C-Cl and C-I bonds. The principles outlined above hold true: selective cross-coupling is expected at the C3-I position, while SNA_Ar would favor the C2-Cl position.
-
vs. 5-Bromo-2-chloropyridine: Experimental studies have shown that selectivity in this system can be ligand-dependent. While the C-Br bond is generally more reactive in cross-coupling, certain bulky ligands can promote reaction at the C-Cl position, highlighting the importance of optimizing reaction conditions. [8]The presence of the C-I bond in our target molecule, however, makes the C3 position the overwhelmingly favored site for initial cross-coupling.
Conclusion and Outlook
DFT calculations provide a robust and quantitative framework for predicting the site-selective reactivity of 5-Bromo-2-chloro-3-iodopyridine. The analysis strongly indicates a clear hierarchy of reactivity that can be exploited for sequential functionalization:
-
Palladium-Catalyzed Cross-Coupling: The reactivity order is definitively C3-I > C5-Br > C2-Cl . This allows for a three-step sequential functionalization strategy, starting with the iodine, then the bromine, and finally the chlorine, by progressively increasing the reaction vigor.
-
Nucleophilic Aromatic Substitution: The reactivity is primarily governed by electronic activation from the ring nitrogen, making the C2-Cl position the most probable site for substitution.
This predictive power allows researchers to design synthetic routes with high confidence, minimizing trial-and-error experimentation and accelerating the development of novel molecular entities.
References
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 2022.
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 2023.
-
Nucleophilic Aromatic Substitutions. YouTube, 2019.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central, 2023.
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central, 2025.
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate, 2017.
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health, 2014.
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora, 2018.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv, 2024.
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate, 2024.
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed, 2025.
-
Advances in Cross-Coupling Reactions. MDPI, 2020.
-
Computational Tools To Model Halogen Bonds in Medicinal Chemistry. PubMed, 2016.
-
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem, 2025.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, 2017.
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. National Institutes of Health, 2007.
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed, 2022.
-
Computational study of halogen-halogen interactions in polyhalide ionic liquids. ResearchGate, 2019.
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate, 2008.
-
Bond Dissociation Energies. CRC Handbook of Chemistry and Physics, N.A.
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry, 2015.
-
Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. PubMed Central, 2021.
-
Bond Energies. Chemistry LibreTexts, 2025.
-
Polyhalogenated heterocyclic compounds. Part 47.1 Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
Computational Study of 3-Pyridine Carboxaldehyde. Material Science Research India, 2010.
-
Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 2018.
-
Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3‑dione. Journal of Molecular Structure, 2022.
-
An introduction to bond energy and bond length. chemguide, N.A.
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv, 2022.
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI, 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Bromo-2-chloro-3-iodopyridine
For the researcher pioneering advancements in pharmaceuticals and novel chemical entities, the introduction of a new reagent into a synthesis workflow is a moment of both opportunity and critical responsibility. 5-Bromo-2-chloro-3-iodopyridine, a densely functionalized heterocyclic building block, offers a unique constellation of reactive sites for complex molecular architecture. However, its handling demands a commensurate level of diligence and a comprehensive understanding of its hazard profile. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, ensuring that your innovative work is built on a foundation of uncompromised safety.
Hazard Profile and Immediate Safety Precautions
5-Bromo-2-chloro-3-iodopyridine is a solid compound that presents multiple health hazards. According to its Safety Data Sheet (SDS), it is classified as toxic if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1] These classifications necessitate a stringent approach to personal protective equipment (PPE) and handling protocols.
Hazard Identification Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][3] |
This table summarizes the primary hazards associated with 5-Bromo-2-chloro-3-iodopyridine.
Given these hazards, direct contact and aerosol generation must be rigorously avoided. The causality is clear: the compound's reactivity, which makes it a valuable synthetic intermediate, also underlies its potential to interact with biological tissues, leading to irritation and toxicity.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is non-negotiable when handling 5-Bromo-2-chloro-3-iodopyridine.[4][5] The following PPE ensemble is mandatory to create a reliable barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields.[3] If there is a risk of splashing, particularly when handling solutions, a face shield should be worn in addition to goggles.
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[4][6] It is crucial to check the manufacturer's glove compatibility chart for breakthrough times. Always wear two pairs of gloves ("double-gloving") when handling the neat compound, and change the outer glove immediately upon contamination.[7]
-
Body Protection : A fully-buttoned laboratory coat with long sleeves is required.[5][8] For procedures with a higher risk of contamination, such as large-scale reactions or spill cleanup, chemical-resistant coveralls or an apron should be used.[9]
-
Respiratory Protection : All handling of the solid compound that could generate dust, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10] If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator may be necessary.[11]
The following diagram illustrates the logical flow for selecting and using appropriate PPE.
Caption: Workflow for PPE selection and use.
Operational Plan: From Weighing to Reaction Quenching
A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of your experimental workflow.
Step-by-Step Handling Protocol
-
Preparation : Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Donning PPE : Put on your lab coat, followed by safety goggles. Don the inner pair of gloves, then the outer pair.
-
Weighing the Compound :
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat or paper to avoid contaminating the balance.
-
Carefully open the container. Avoid creating dust by handling the container gently.
-
Use a clean, dedicated spatula to transfer the solid.
-
Close the container tightly immediately after use.
-
-
Dissolving the Compound :
-
Add the solvent to your reaction vessel first, if possible.
-
Slowly add the weighed solid to the solvent with gentle stirring to avoid splashing.
-
-
Running the Reaction :
-
Keep the reaction vessel clearly labeled and within the fume hood for the duration of the experiment.
-
Maintain the sash at the lowest practical height.
-
-
Work-up and Quenching : Be aware that quenching the reaction may generate heat or gas. Perform these steps slowly and with appropriate cooling.
-
Doffing PPE :
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove your lab coat, turning it inside out if you suspect contamination.
-
Remove your safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.[1]
-
Spill and Waste Management: A Plan for the Unexpected
Accidents can happen, but a well-rehearsed emergency plan can significantly mitigate the consequences.[5]
Spill Cleanup Procedure
-
Minor Spills (inside a fume hood) :
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material like sand or vermiculite.[1][5]
-
Carefully scoop the contaminated material into a labeled, sealable container for hazardous waste.
-
Wipe the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spills (outside a fume hood) :
-
Evacuate the laboratory immediately and alert your supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Allow only trained emergency personnel to conduct the cleanup.
-
The following diagram outlines the decision-making process for spill response.
Caption: Decision tree for spill response.
Waste Disposal Plan
-
Solid Waste : All contaminated solid waste, including gloves, weighing paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.[1][10]
-
Liquid Waste : Unused solutions and reaction mixtures containing 5-Bromo-2-chloro-3-iodopyridine should be collected in a dedicated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination : Glassware and equipment should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Following the solvent rinse, wash the glassware thoroughly with soap and water.
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly leverage the synthetic potential of 5-Bromo-2-chloro-3-iodopyridine. Your commitment to safety not only protects you and your colleagues but also ensures the integrity and success of your research endeavors.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
BIOSYNCE. (2025, September 23). How to handle pyridine safely?. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
University of Wyoming. 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Available at: [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 5-Bromo-2-chloro-3-iodo-pyridine AldrichCPR 928653-73-0 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. biosynce.com [biosynce.com]
- 7. uwyo.edu [uwyo.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
